molecular formula C53H59ClF4N6O7S4 B12422564 BM-1197

BM-1197

Cat. No.: B12422564
M. Wt: 1131.8 g/mol
InChI Key: DMKVQMFONHHNMZ-HUESYALOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BM-1197 is a useful research compound. Its molecular formula is C53H59ClF4N6O7S4 and its molecular weight is 1131.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H59ClF4N6O7S4

Molecular Weight

1131.8 g/mol

IUPAC Name

N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C53H59ClF4N6O7S4/c1-35(2)64-36(3)52(73(4,66)67)50(51(64)37-10-12-39(54)13-11-37)38-30-40(55)32-44(31-38)63-28-26-62(27-29-63)43-16-14-41(15-17-43)60-75(70,71)47-18-19-48(49(33-47)74(68,69)53(56,57)58)59-42(34-72-46-8-6-5-7-9-46)20-23-61-24-21-45(65)22-25-61/h5-19,30-33,35,42,45,59-60,65H,20-29,34H2,1-4H3/t42-/m1/s1

InChI Key

DMKVQMFONHHNMZ-HUESYALOSA-N

Isomeric SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Binding Affinity and Mechanism of Action of BM-1197, a Dual Bcl-2/Bcl-xL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the novel small-molecule inhibitor BM-1197 for the anti-apoptotic proteins Bcl-2 and Bcl-xL. It includes detailed experimental methodologies, quantitative binding data, and visual representations of the relevant signaling pathways to support further research and development in cancer therapeutics.

Core Findings: Sub-Nanomolar Binding Affinity of this compound

This compound has been identified as a potent dual inhibitor of Bcl-2 and Bcl-xL, demonstrating high binding affinity for both proteins. This targeted inhibition disrupts the protein-protein interactions that are crucial for cancer cell survival, thereby promoting apoptosis.

Quantitative Binding Affinity Data

The binding affinities of this compound for Bcl-2 and Bcl-xL have been determined using fluorescence-polarization (FP) based binding assays.[1][2] The inhibitor exhibits sub-nanomolar affinity for both target proteins, with Ki values consistently reported as less than 1 nM.[1][2][3][4][5][6][7] Notably, this compound displays a high degree of selectivity, with over 1,000-fold greater affinity for Bcl-2/Bcl-xL compared to another anti-apoptotic protein, Mcl-1.[1][2][3][4][5][6][7] It is important to note that the precise Ki values could not be accurately determined as they were close to the lower limits of the competitive FP binding assay used.[1][2]

Compound Target Protein Binding Affinity (Ki) Selectivity
This compoundBcl-2< 1 nM>1,000-fold vs. Mcl-1
This compoundBcl-xL< 1 nM>1,000-fold vs. Mcl-1

Experimental Protocols

The determination of the binding affinity of this compound for Bcl-2 and Bcl-xL was primarily achieved through a competitive fluorescence-polarization (FP) binding assay.

Fluorescence-Polarization (FP) Binding Assay

This assay quantitatively measures the binding of a small molecule to a target protein by monitoring changes in the polarization of fluorescent light.

Principle: A fluorescently labeled ligand (probe) with a known affinity for the target protein is used. When the probe is unbound and rotates freely in solution, it emits depolarized light upon excitation. When bound to the larger protein, its rotation is slowed, resulting in an increase in polarized light. A test compound (this compound) is introduced to compete with the fluorescent probe for binding to the target protein. The displacement of the probe by the test compound leads to a decrease in fluorescence polarization, which is proportional to the binding affinity of the test compound.

Generalized Protocol:

  • Reagents:

    • Recombinant human Bcl-2 and Bcl-xL proteins.

    • A fluorescently labeled peptide probe with high affinity for Bcl-2 and Bcl-xL.

    • This compound compound at various concentrations.

    • Assay buffer.

  • Procedure:

    • A fixed concentration of the target protein (Bcl-2 or Bcl-xL) and the fluorescent probe are incubated together in the assay buffer.

    • Increasing concentrations of the competitor compound, this compound, are added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis:

    • The IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe) is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.

Signaling Pathways and Mechanism of Action

This compound exerts its pro-apoptotic effects by targeting the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.

The Intrinsic Apoptosis Pathway

The Bcl-2 family of proteins consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bim, Puma). In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).

cluster_0 Normal Cell Survival cluster_1 Apoptotic Stimuli cluster_2 Apoptosis Induction Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax Inhibits Bim Bim Bcl-2->Bim Sequesters Bcl-xL Bcl-xL Bak Bak Bcl-xL->Bak Inhibits Puma Puma Bcl-xL->Puma Sequesters MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Bim->Bax Puma->Bak DNA_Damage DNA Damage DNA_Damage->Puma Growth_Factor_Deprivation Growth Factor Deprivation Growth_Factor_Deprivation->Bim Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Overview of the intrinsic apoptosis pathway.
Mechanism of Action of this compound

This compound acts as a BH3 mimetic, meaning it mimics the function of the BH3-only pro-apoptotic proteins like Bim and Puma.[8] By binding to the hydrophobic groove of Bcl-2 and Bcl-xL, this compound displaces these pro-apoptotic proteins.[1][4][6][8] This leads to the activation of Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane.[1][8] This permeabilization results in the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death or apoptosis.[1][3][8]

This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bcl-xL Bcl-xL This compound->Bcl-xL Inhibits Bim_Puma Bim, Puma Bcl-2->Bim_Puma Releases Bcl-xL->Bim_Puma Releases Bax_Bak Bax, Bak Bim_Puma->Bax_Bak Activates MOMP MOMP Bax_Bak->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Figure 2: Mechanism of action of this compound.
Experimental Workflow for Assessing Mechanism of Action

The cellular mechanism of this compound is typically elucidated through a series of in vitro experiments.

cluster_0 Cellular Assays Cell_Treatment Cancer Cell Lines + this compound Co-IP Co-Immunoprecipitation (Protein Interactions) Cell_Treatment->Co-IP Western_Blot Western Blot (Protein Expression) Cell_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis) Cell_Treatment->Flow_Cytometry Mitochondrial_Assays Mitochondrial Assays (MOMP, Cytochrome c) Cell_Treatment->Mitochondrial_Assays

Figure 3: Experimental workflow for mechanism of action studies.

Co-Immunoprecipitation (Co-IP): This technique is used to demonstrate that this compound disrupts the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins.[1][8] For instance, after treating cancer cells with this compound, cell lysates are subjected to immunoprecipitation with an antibody against Bcl-2 or Bcl-xL. The resulting immunoprecipitates are then analyzed by Western blotting for the presence of associated pro-apoptotic proteins like Bim or Puma. A decrease in the amount of co-precipitated pro-apoptotic protein in this compound-treated cells compared to control cells indicates that the inhibitor has disrupted their interaction.[1][8]

Western Blotting: This method is employed to assess the levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, caspase-9) and PARP, which are markers of apoptosis induction.[8][9]

Flow Cytometry: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify the percentage of apoptotic cells after treatment with this compound.[8]

Mitochondrial Assays: The effect of this compound on mitochondrial integrity is evaluated by measuring the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[1][3]

References

BM-1197: A Preclinical In-Depth Technical Guide on a Novel Bcl-2/Bcl-xL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-1197 is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2][3] These proteins are frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to conventional therapies.[2][3] this compound was developed through a structure-based design approach and demonstrates high binding affinity to both Bcl-2 and Bcl-xL with Ki values below 1 nM, while exhibiting over 1,000-fold selectivity against Mcl-1.[2][3] This technical guide provides a comprehensive overview of the preclinical efficacy of this compound across different cancer types, its mechanism of action, and detailed experimental protocols from key studies.

Note: As of the latest available information, there is no public record of this compound entering clinical trials. The data presented herein is based on preclinical studies.

Efficacy of this compound in Preclinical Cancer Models

This compound has demonstrated significant antitumor activity in preclinical models of Small Cell Lung Cancer (SCLC), malignant lymphoma, and colorectal cancer.

Small Cell Lung Cancer (SCLC)

This compound has shown potent growth-inhibitory effects in a panel of SCLC cell lines.[1][3][4] In vitro studies revealed that 7 out of 12 SCLC cell lines were sensitive to this compound, with IC50 values under 100 nM.[1][3][4]

Table 1: In Vitro Growth-Inhibitory Activity of this compound in SCLC Cell Lines

Cell LineThis compound IC50 (nM)
H146<100
H1963<100
Additional sensitive lines3-82
Moderately sensitive lines~600
Weakly active/resistant lines>2000

Data synthesized from multiple preclinical studies.[1][3][4]

In vivo studies using SCLC xenograft models in mice have demonstrated the potent antitumor efficacy of this compound. Intravenous administration of this compound led to complete and long-lasting tumor regression in both H146 and H1963 xenograft models.[1][2][3][4]

Table 2: In Vivo Efficacy of this compound in SCLC Xenograft Models

Xenograft ModelDosing RegimenOutcome
H14610 mg/kg, IV, daily (5 days/week for 2 weeks)Rapid and complete tumor regression in 100% of mice.[1][4]
H196310 mg/kg, IV, daily (5 days/week)Complete tumor regression in 100% of mice.[4]

Notably, resistance to this compound in some SCLC cell lines was associated with high expression of Mcl-1. Knockdown of Mcl-1 in resistant cell lines significantly enhanced the inhibitory activity of this compound.[1]

Malignant Lymphoma

This compound has demonstrated potent antitumor effects in preclinical models of malignant lymphoma, including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt lymphoma.[5][6][7] It is particularly effective in lymphoma cells with high expression of Bcl-2 and Bcl-xL.[5][6]

In vivo studies using human malignant lymphoma xenograft models in nude mice have also shown strong anti-tumor effects of this compound.[5][6][7] The compound was also found to have a synergistic effect when combined with other chemotherapeutic drugs.[5][6]

Colorectal Cancer (CRC)

Preclinical investigations have shown that this compound can inhibit the growth of human colorectal cancer cells in a concentration- and time-dependent manner.[8]

Table 3: In Vitro Growth-Inhibitory Activity of this compound in CRC Cell Lines (72-hour treatment)

Cell LineThis compound IC50 (µM)
SW6200.07 - 1.10
SW4800.07 - 1.10

Data from a study on a panel of CRC lines.[8]

This compound was shown to induce mitochondria-dependent apoptotic cell death in CRC cells.[8]

Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

This compound functions as a BH3 mimetic, competitively binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This action displaces pro-apoptotic proteins like Bim, Puma, Bak, and Bax.[1][3][6] The liberation of Bax and Bak leads to their activation and subsequent oligomerization at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[1][4] This triggers the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the downstream executioner caspases-3 and -7, culminating in apoptotic cell death.[1][3][6]

BM1197_Mechanism_of_Action This compound Mechanism of Action cluster_Mitochondria Mitochondrial Outer Membrane cluster_Cytosol Cytosol Bax_Bak Bax / Bak (Pro-apoptotic) MOMP MOMP Bax_Bak->MOMP Induces CytoC_release Cytochrome c Release MOMP->CytoC_release Casp9 Caspase-9 (Initiator) CytoC_release->Casp9 Activates BM1197 This compound Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) BM1197->Bcl2_BclxL Inhibits Bcl2_BclxL->Bax_Bak Inhibits Bim_Puma Bim / Puma (BH3-only proteins) Bim_Puma->Bax_Bak Activates Bim_Puma->Bcl2_BclxL Inhibited by Casp3_7 Caspase-3 / -7 (Executioner) Casp9->Casp3_7 Activates Apoptosis Apoptosis Casp3_7->Apoptosis Executes CoIP_Workflow Co-Immunoprecipitation Workflow start Cell Treatment (this compound or Control) lysis Cell Lysis (Non-denaturing buffer) start->lysis ip Immunoprecipitation (Primary Antibody & Beads) lysis->ip wash Wash Beads (Remove non-specific binding) ip->wash elute Elution of Protein Complexes wash->elute wb Western Blot Analysis (Detect interacting proteins) elute->wb

References

BM-1197: A Potent Dual Bcl-2/Bcl-xL Inhibitor for Overcoming Apoptosis Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Resistance to apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 and Bcl-xL often overexpressed in various tumors, thereby sequestering pro-apoptotic proteins and preventing cell death.[1][2] BM-1197 is a novel, potent, and specific small-molecule inhibitor that dually targets Bcl-2 and Bcl-xL, demonstrating significant promise in overcoming apoptosis resistance.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of the relevant signaling pathways.

Introduction: The Challenge of Apoptosis Resistance in Cancer

The intrinsic pathway of apoptosis is a tightly regulated process culminating in the activation of caspases and subsequent dismantling of the cell.[5][6] This pathway is governed by the interplay between pro-apoptotic (e.g., Bax, Bak, Bim, PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 protein family.[1][7] In many cancers, the overexpression of anti-apoptotic proteins creates a survival advantage, rendering cancer cells resistant to conventional therapies that rely on inducing apoptosis.[8]

This compound emerges as a promising therapeutic agent designed to counteract this resistance. By acting as a BH3 mimetic, this compound competitively binds to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins and thereby liberating them to initiate the apoptotic cascade.[3][4][9]

Mechanism of Action of this compound

This compound restores the apoptotic potential of cancer cells through a series of well-defined molecular events:

  • Disruption of Protein-Protein Interactions: this compound potently disrupts the heterodimeric interactions between anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bim, PUMA, Bak).[4][8][10]

  • Conformational Change and Activation of Bax/Bak: The release of pro-apoptotic proteins, particularly the "activator" BH3-only proteins, leads to a conformational change in the pro-apoptotic effector proteins Bax and Bak.[4][8][9]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize at the outer mitochondrial membrane, forming pores that lead to MOMP.[4][9]

  • Cytochrome c Release and Caspase Activation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4][8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[8]

  • Execution of Apoptosis: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]

Quantitative Efficacy Data

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.

Table 1: Binding Affinities of this compound
Target ProteinBinding Affinity (Ki)Selectivity over Mcl-1Reference
Bcl-2< 1 nM>1,000-fold[3][4][11]
Bcl-xL< 1 nM>1,000-fold[3][4][11]
Table 2: In Vitro Growth-Inhibitory Activity (IC50) of this compound
Cell LineCancer TypeIC50 ValueReference
H146Small Cell Lung Cancer (SCLC)3 nM[12]
H1963Small Cell Lung Cancer (SCLC)3-82 nM (in 7 of 12 SCLC lines)[3][11]
SW480Colorectal Cancer (CRC)0.07 - 1.10 µM (72h treatment)[13]
SW620Colorectal Cancer (CRC)0.07 - 1.10 µM (72h treatment)[13]
OCI-ly8Malignant LymphomaDose-dependent apoptosis observed[14]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (e.g., WST or MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Reagent Addition: Add WST or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[15]

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

  • Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[19]

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[17]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate protein-protein interactions in a cellular context.

  • Cell Lysis: Lyse this compound-treated and control cells with a non-denaturing lysis buffer (e.g., containing CHAPS).

  • Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific to the protein of interest (e.g., anti-Bcl-2 or anti-Bcl-xL) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the suspected interacting proteins (e.g., Bim, PUMA, Bak).[8]

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-PARP, anti-cytochrome c).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

BM1197_Mechanism cluster_Cell Cancer Cell with Apoptosis Resistance cluster_Treatment This compound Treatment Bcl2_xL Bcl-2 / Bcl-xL Bim_PUMA Bim / PUMA (Pro-apoptotic) Bcl2_xL->Bim_PUMA Sequesters Bax_Bak Bax / Bak (Inactive) Bcl2_xL->Bax_Bak Inhibit Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Caspases Caspases (Inactive) Mitochondrion->Caspases Apoptosis Apoptosis Blocked Caspases->Apoptosis BM1197 This compound Bcl2_xL_i Bcl-2 / Bcl-xL BM1197->Bcl2_xL_i Inhibits Bim_PUMA_r Bim / PUMA (Released) Bcl2_xL_i->Bim_PUMA_r Releases Bax_Bak_a Bax / Bak (Active) Bim_PUMA_r->Bax_Bak_a Activates MOMP MOMP Bax_Bak_a->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspases_a Caspases (Active) CytoC->Caspases_a Activates Apoptosis_i Apoptosis Induced Caspases_a->Apoptosis_i

Caption: Mechanism of this compound in overcoming apoptosis resistance.

Apoptosis_Assay_Workflow start Seed Cancer Cells treatment Treat with this compound (and Vehicle Control) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Cells analyze->end

Caption: Workflow for assessing apoptosis induction by this compound.

Conclusion

This compound is a highly potent and selective dual inhibitor of Bcl-2 and Bcl-xL that effectively overcomes resistance to apoptosis in cancer cells. Its well-defined mechanism of action, involving the disruption of key protein-protein interactions within the Bcl-2 family, leads to the induction of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other BH3 mimetics in oncology. Further preclinical and clinical evaluation of this compound is warranted to establish its role in the treatment of various malignancies.[4]

References

Preclinical Evaluation of BM-1197 in Malignant Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM-1197, a novel small molecule dual inhibitor of Bcl-2 and Bcl-xL, has demonstrated significant preclinical antitumor activity in malignant lymphoma. This document provides a comprehensive technical overview of the key preclinical findings and methodologies employed in the evaluation of this compound. The data presented herein summarizes the in vitro efficacy across various lymphoma cell lines, details the underlying mechanism of action via the intrinsic apoptosis pathway, and outlines the protocols for the pivotal experiments conducted. Furthermore, this guide includes in vivo data from xenograft models, showcasing the potent anti-tumor effects of this compound in a physiological context. Visual representations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the preclinical data.

In Vitro Efficacy of this compound

This compound has shown potent growth-inhibitory activity against a panel of non-Hodgkin's lymphoma (NHL) cell lines, particularly those with high expression levels of Bcl-2. The half-maximal inhibitory concentration (IC50) values were determined using a Cell Counting Kit-8 (CCK-8) assay after 72 hours of treatment.

Table 1: IC50 Values of this compound in Malignant Lymphoma Cell Lines
Cell LineType of LymphomaIC50 (μM)
OCI-ly1Diffuse Large B-cell Lymphoma0.47 ± 0.06
OCI-ly8Diffuse Large B-cell Lymphoma0.19 ± 0.04
OCI-ly19Diffuse Large B-cell Lymphoma0.22 ± 0.03
Su-DHL-4Diffuse Large B-cell Lymphoma0.72 ± 0.16
Nu-DHL-1Diffuse Large B-cell Lymphoma2.99 ± 0.36
RajiBurkitt Lymphoma5.94 ± 0.04
RomasBurkitt Lymphoma3.86

Data represents the mean ± standard deviation from at least three independent experiments.[1]

The results indicate that this compound is particularly effective in diffuse large B-cell lymphoma (DLBCL) cell lines, with IC50 values in the sub-micromolar range for OCI-ly1, OCI-ly8, and OCI-ly19 cells.[1] The inhibitory effect of this compound on OCI-ly8 cells was also found to be time-dependent.[1]

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in malignant lymphoma cells through the endogenous or mitochondrial pathway.[1][2] As a BH3 mimetic, this compound competitively binds to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby displacing pro-apoptotic "BH3-only" proteins like Bim and PUMA.[1][3] This leads to the activation of pro-apoptotic effector proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[1][3]

Signaling Pathway of this compound-Induced Apoptosis

BM1197_Apoptosis_Pathway cluster_Inhibition This compound Action cluster_ProApoptotic Pro-Apoptotic Proteins cluster_Mitochondrial_Events Mitochondrial Pathway cluster_Caspase_Cascade Caspase Activation BM1197 This compound Bcl2_BclxL Bcl-2 / Bcl-xL BM1197->Bcl2_BclxL Inhibits Bim_PUMA Bim / PUMA Bcl2_BclxL->Bim_PUMA Sequesters Bax_Bak Bax / Bak (Activation) Bim_PUMA->Bax_Bak Activates MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 (Activation) Cytochrome_c->Caspase9 Caspase3_7 Caspase-3 / -7 (Activation) Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in malignant lymphoma cells.

In Vivo Antitumor Efficacy

The in vivo antitumor activity of this compound was evaluated in a human malignant lymphoma xenograft model.

Table 2: In Vivo Efficacy of this compound in OCI-Ly8 Xenograft Model
Animal ModelTreatment GroupDosage and AdministrationTumor Growth Inhibition (%)
NOD/SCID MiceVehicle Control1% Klucel LF/0.1% Tween 800
NOD/SCID MiceThis compound10 mg/kg, every other day, tail vein injection58.36

Tumor growth inhibition was calculated at the end of the 12-day treatment period compared to the vehicle control group.[1][4]

Administration of this compound significantly suppressed tumor growth in the OCI-Ly8 xenograft model.[1] The average tumor volume in the control group reached 2750.7 ± 1245.4 mm³, while the this compound treated group showed a 58.36% reduction in tumor growth.[1] These findings were consistent with the tumor weight assessment at the end of the study.[1]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the determination of cell viability using the Cell Counting Kit-8 (CCK-8) assay.

CCK8_Workflow A Seed lymphoma cells (5000 cells/well) in 96-well plates B Incubate for 24 hours A->B C Add this compound at various concentrations B->C D Incubate for 72 hours C->D E Add 10 µL CCK-8 solution to each well D->E F Incubate for 3-4 hours E->F G Measure absorbance at 450 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the CCK-8 cell viability assay.

Detailed Protocol:

  • Lymphoma cells in the logarithmic growth phase are seeded into 96-well plates at a density of 5,000 cells per well in 180 µL of culture medium.[1]

  • The plates are incubated for 24 hours to allow for cell adherence and stabilization.[1]

  • 20 µL of this compound at various concentrations is added to the respective wells.[1]

  • After a 72-hour incubation period, 10 µL of CCK-8 solution is added to each well.[1]

  • The plates are then incubated for an additional 3-4 hours.[1]

  • The absorbance (OD value) is measured at a wavelength of 450 nm using a microplate reader.[1]

  • All experiments are performed in triplicate to ensure accuracy.[1]

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Detailed Protocol:

  • Cells are treated with the desired concentrations of this compound for the indicated time points.

  • Following treatment, both floating and adherent cells are collected.

  • The collected cells are washed twice with cold phosphate-buffered saline (PBS).

  • Cells are then resuspended in 1X Binding Buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The mixture is incubated for 15-20 minutes at room temperature in the dark.

  • After incubation, an additional volume of 1X Binding Buffer is added.

  • The stained cells are analyzed immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[5][6]

Western Blot Analysis

This protocol details the procedure for detecting changes in protein expression levels.

Detailed Protocol:

  • OCI-ly8 cells are treated with this compound at the indicated concentrations and for the specified durations.

  • After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

  • The total protein concentration of the lysates is determined using a BCA protein assay.

  • Equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak, PUMA, Bim, cleaved Caspase-3, cleaved Caspase-9, PARP, and GAPDH) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate protein-protein interactions.

Detailed Protocol:

  • OCI-ly8 cells are treated with this compound or a vehicle control.

  • Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., CHAPS lysis buffer).

  • The cell lysates are pre-cleared with protein A/G-agarose beads to reduce non-specific binding.

  • The pre-cleared lysates are then incubated with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2 or anti-Bcl-xL) overnight at 4°C with gentle rotation.

  • Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the immune complexes.

  • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • The eluted proteins are then analyzed by Western blotting using antibodies against the suspected interacting proteins (e.g., Bax, Bak, PUMA, Bim).[7]

In Vivo Xenograft Study

This protocol describes the establishment and use of a malignant lymphoma xenograft model to evaluate the in vivo efficacy of this compound.

Detailed Protocol:

  • Male nonobese diabetic/severe combined immunodeficiency (NOD/SCID) mice are used for the study.[1]

  • OCI-Ly8 cells are injected subcutaneously into the flanks of the mice.

  • Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

  • When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[4]

  • The treatment group receives this compound (10 mg/kg) administered via tail vein injection every other day.[4]

  • The control group receives a vehicle solution following the same administration schedule.[4]

  • Tumor volume and body weight are measured throughout the study.

  • At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.

Conclusion

The preclinical data strongly support the potential of this compound as a therapeutic agent for malignant lymphoma. Its potent in vitro activity against lymphoma cell lines, well-defined mechanism of action through the induction of apoptosis, and significant in vivo antitumor efficacy in a xenograft model provide a solid foundation for further clinical investigation. The detailed protocols provided in this guide are intended to facilitate the replication and expansion of these pivotal preclinical studies.

References

BM-1197: A Technical Deep Dive into its Selective Inhibition of Bcl-2/Bcl-xL over Mcl-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the biochemical and cellular selectivity of BM-1197, a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. A hallmark of this compound is its remarkable selectivity over Mcl-1, another critical anti-apoptotic member of the Bcl-2 family. This document provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Assessment of this compound's Binding Affinity and Cellular Activity

The selectivity of this compound is substantiated by rigorous biochemical and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity against different Bcl-2 family members.

Table 1: In Vitro Binding Affinity of this compound to Bcl-2 Family Proteins

CompoundBcl-2 (Kᵢ, nM)Bcl-xL (Kᵢ, nM)Mcl-1 (Kᵢ, µM)Selectivity (Mcl-1 vs. Bcl-2/xL)
This compound<1<1>2>1,000-fold

Data compiled from fluorescence-polarization (FP) binding assays.[1][2]

Table 2: Cellular Growth-Inhibitory Activity of this compound in Small Cell Lung Cancer (SCLC) Cell Lines

Cell LineThis compound (IC₅₀, nM)
H1463-82 (range in sensitive lines)
H1963Sensitive
7 of 12 tested SCLC lines<100
3 of 12 tested SCLC lines~600
2 of 12 tested SCLC lines>2000

IC₅₀ values were determined in a panel of 12 SCLC cell lines.[1][2] In the most sensitive cell lines, this compound was found to be 5-26 times more potent than ABT-263.[1]

Key Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity and cellular mechanism of action of this compound.

Fluorescence-Polarization (FP) Binding Assays

This biochemical assay was utilized to determine the binding affinities of this compound to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1.[1]

Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptides upon binding to Bcl-2 family proteins. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low polarization. When bound to a larger protein, the tumbling is slower, leading to an increase in polarization. A test compound that competitively binds to the protein will displace the fluorescent peptide, causing a decrease in polarization.

Protocol Outline:

  • Reagents:

    • Recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins.

    • Fluorescently labeled BH3 peptides (e.g., FAM-Bad, FAM-Bim).

    • This compound at various concentrations.

    • Assay buffer.

  • Procedure:

    • A fixed concentration of the Bcl-2 family protein and the corresponding fluorescently labeled BH3 peptide are incubated together.

    • Increasing concentrations of this compound are added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis:

    • The data are plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

    • The IC₅₀ value is determined from the resulting sigmoidal dose-response curve.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP)

Co-IP assays were performed to investigate the effect of this compound on the protein-protein interactions between anti-apoptotic and pro-apoptotic Bcl-2 family members within a cellular context.[1][3]

Principle: This technique is used to identify physiologically relevant protein-protein interactions by using an antibody to "pull down" a specific protein of interest and any associated binding partners from a cell lysate.

Protocol Outline:

  • Cell Culture and Treatment:

    • Cells (e.g., H146 SCLC cells) are cultured to an appropriate density.[1]

    • Cells are treated with either DMSO (vehicle control) or this compound for a specified duration.

  • Cell Lysis:

    • Cells are harvested and lysed using a non-denaturing lysis buffer (e.g., CHAPS or Triton X-100 based) to preserve protein-protein interactions.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared to reduce non-specific binding.

    • An antibody specific to the target protein (e.g., anti-Bcl-xL) is added to the lysate and incubated to allow for antibody-antigen binding.

    • Protein A/G-agarose or magnetic beads are added to capture the antibody-antigen complexes.

  • Washing and Elution:

    • The beads are washed multiple times to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the potential interacting partners (e.g., PUMA, BIM).[1]

Visualizing Molecular Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the logical flow of the key experimental procedures.

Bcl2_Signaling_Pathway cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Mitochondrion Mitochondrion cluster_Caspase_Cascade Caspase Cascade Bax_Bak Bax / Bak MOMP MOMP Bax_Bak->MOMP Induces BH3_only BH3-only (Bim, Puma, etc.) BH3_only->Bax_Bak Activates Bcl2_xL Bcl-2 / Bcl-xL BH3_only->Bcl2_xL Inhibited by Mcl1 Mcl-1 BH3_only->Mcl1 Inhibited by Bcl2_xL->Bax_Bak Inhibits Mcl1->Bax_Bak Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis BM1197 This compound BM1197->Bcl2_xL Inhibits

Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound on Bcl-2/Bcl-xL.

FP_Assay_Workflow cluster_Components Assay Components cluster_Incubation Incubation & Measurement cluster_Analysis Data Analysis Protein Bcl-2 Family Protein (Bcl-2, Bcl-xL, or Mcl-1) Mix Mix Components Protein->Mix Peptide Fluorescently-Labeled BH3 Peptide Peptide->Mix Inhibitor This compound (Test Compound) Inhibitor->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plot Plot Polarization vs. [this compound] Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for determining binding affinity using a Fluorescence-Polarization assay.

Selectivity_Logic cluster_Targets Molecular Targets cluster_Binding Binding Affinity cluster_Outcome Functional Outcome BM1197 This compound Bcl2_xL Bcl-2 / Bcl-xL BM1197->Bcl2_xL Mcl1 Mcl-1 BM1197->Mcl1 High_Affinity High Affinity (Ki < 1 nM) Bcl2_xL->High_Affinity Low_Affinity Low Affinity (Ki > 2 µM) Mcl1->Low_Affinity Inhibition Potent Inhibition High_Affinity->Inhibition No_Inhibition No Significant Inhibition Low_Affinity->No_Inhibition Selectivity High Selectivity Inhibition->Selectivity No_Inhibition->Selectivity

Caption: Logical relationship demonstrating the selectivity of this compound.

Mechanism of Action

This compound functions as a BH3 mimetic, directly binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][4] This action prevents them from sequestering pro-apoptotic proteins such as Bim and Puma.[1][3] The release of these pro-apoptotic effectors leads to the activation of Bax and Bak, which then oligomerize on the mitochondrial outer membrane.[3][5] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][4][5] The high selectivity of this compound for Bcl-2/Bcl-xL over Mcl-1 is a key feature, suggesting that its efficacy will be most pronounced in cancers dependent on Bcl-2 and/or Bcl-xL for survival.[1][2][5]

References

An In-depth Technical Guide to BM-1197-Induced Bax/Bak-Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular mechanisms through which BM-1197, a potent small-molecule inhibitor, induces programmed cell death. It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the critical pathways and workflows involved in its mode of action.

Introduction: Targeting the Core of Cell Survival

Impeding apoptosis, or programmed cell death, is a fundamental characteristic of cancer, enabling tumor progression and conferring resistance to therapies.[1] The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) apoptosis pathway.[2] This family includes anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins, which are further divided into effectors (Bax, Bak) and BH3-only proteins (e.g., Bim, PUMA).[2] In many cancers, anti-apoptotic proteins like Bcl-2 and Bcl-xL are overexpressed, sequestering pro-apoptotic proteins and preventing cell death.[3]

This compound is a potent, dual inhibitor of Bcl-2 and Bcl-xL, developed through structure-based design.[3][4] It functions as a "BH3 mimetic," mimicking the action of BH3-only proteins to disrupt the protein-protein interactions that keep apoptosis in check.[5] This guide elucidates the precise mechanism by which this compound leverages the cell's own apoptotic machinery to trigger Bax/Bak-dependent cell death.

Core Mechanism of Action

This compound executes its pro-apoptotic function through a well-defined, multi-step process that culminates in mitochondrial outer membrane permeabilization (MOMP) and caspase activation. The entire process is strictly dependent on the presence of the effector proteins Bax and Bak.[4][6]

2.1 Direct Inhibition of Anti-Apoptotic Bcl-2/Bcl-xL The primary action of this compound is to bind with high affinity to the hydrophobic groove of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][3] This binding competitively displaces pro-apoptotic BH3-only proteins (like Bim and PUMA) and effector proteins (like Bax) that are sequestered by Bcl-2 and Bcl-xL.[1][5]

2.2 Liberation and Activation of Pro-Apoptotic Effectors Once liberated, the BH3-only proteins can directly engage and activate the pro-apoptotic effector proteins Bax and Bak.[2][5] Simultaneously, the release of Bax from Bcl-2/Bcl-xL also contributes to the growing pool of activatable Bax.[5] This disruption of the balance between pro- and anti-apoptotic proteins triggers a conformational change in Bax and Bak, exposing their active domains.[1][7]

2.3 Mitochondrial Outer Membrane Permeabilization (MOMP) The activated Bax and Bak proteins oligomerize and insert into the mitochondrial outer membrane, forming pores.[2][5] This event, known as MOMP, is the point of no return for apoptosis.

2.4 Caspase Cascade Activation The pores formed by Bax/Bak oligomers allow for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][4][7] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[5] Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[5][8]

2.5 Execution of Apoptosis Effector caspases are responsible for the systematic dismantling of the cell. They cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[7][9]

Signaling Pathway Diagram

BM1197_Apoptosis_Pathway BM1197 This compound Bcl2_BclxL Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) BM1197->Bcl2_BclxL Inhibits Bim_Puma Pro-Apoptotic Proteins (Bim, PUMA, Bax) Bcl2_BclxL->Bim_Puma Sequesters Bax_Bak_Inactive Inactive Bax / Bak Bim_Puma->Bax_Bak_Inactive Activates Bax_Bak_Active Active / Oligomerized Bax / Bak Bax_Bak_Inactive->Bax_Bak_Active MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax_Bak_Active->MOMP Induces CytoC Cytochrome c (released) MOMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3_7 Caspase-3, -7 (Effector) Casp9->Casp3_7 Activates PARP PARP Casp3_7->PARP Cleaves Apoptosis Apoptosis Casp3_7->Apoptosis Executes cPARP Cleaved PARP

Caption: this compound signaling pathway leading to Bax/Bak-dependent apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays.

Table 1: Binding Affinities of this compound

This table summarizes the binding affinity of this compound for key Bcl-2 family proteins, as determined by fluorescence-polarization (FP) binding assays.[1][10]

Target ProteinBinding Affinity (Ki)Selectivity vs. Mcl-1
Bcl-2< 1 nM> 1,000-fold
Bcl-xL< 1 nM> 1,000-fold
Mcl-1No binding at 2 µM-

Data sourced from multiple studies.[1][3][4][6]

Table 2: In Vitro Growth-Inhibitory Activity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cancer TypeCell Line(s)IC50 Range (72h treatment)Reference(s)
Small Cell Lung Cancer (SCLC)H146, H1963, etc. (7/12 lines)3 - 82 nM[1][6]
Colorectal Cancer (CRC)SW620, SW4800.07 - 1.10 µM[7]
Malignant LymphomaOCI-ly8Dose-dependent[5][8]

Key Experimental Protocols

The mechanism of this compound was elucidated using a series of well-established molecular and cellular biology techniques.

Fluorescence-Polarization (FP) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for Bcl-2 family proteins.

Methodology:

  • Reagents: Recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins; a fluorescein-labeled BH3 peptide probe.

  • Procedure: A competitive binding assay is established where this compound competes with the fluorescent BH3 probe for binding to the target protein.

  • Incubation: A constant concentration of the target protein and the fluorescent probe are incubated with serially diluted concentrations of this compound in an appropriate assay buffer.

  • Measurement: The fluorescence polarization is measured using a plate reader. The binding of the large protein to the small fluorescent probe results in a high polarization value. As this compound displaces the probe, the polarization value decreases.

  • Data Analysis: The IC50 value is determined by plotting the polarization values against the logarithm of the inhibitor concentration. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1][10]

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that this compound disrupts the interaction between anti-apoptotic (e.g., Bcl-xL) and pro-apoptotic (e.g., PUMA, Bim) proteins in a cellular context.

Methodology:

  • Cell Treatment: Cancer cell lines (e.g., H146 SCLC cells) are treated with either DMSO (vehicle control) or a specified concentration of this compound (e.g., 100 nM) for a defined period (e.g., 2 hours).[1]

  • Cell Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer (e.g., CHAPS or Triton X-100 buffer) containing protease inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: The whole-cell lysate is pre-cleared with protein A/G-agarose beads. The supernatant is then incubated with an antibody specific to the "bait" protein (e.g., anti-Bcl-xL) overnight at 4°C. Protein A/G beads are added to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the expected "prey" proteins (e.g., anti-PUMA, anti-Bim). A reduction in the amount of co-precipitated prey protein in the this compound-treated sample compared to the control indicates disruption of the interaction.[1]

Co-IP Experimental Workflow

CoIP_Workflow start Start: Cancer Cell Culture (e.g., H146) treatment Treat with DMSO (Control) or this compound (100 nM, 2h) start->treatment lysis Harvest and Lyse Cells (CHAPS Buffer) treatment->lysis ip Immunoprecipitate with 'Bait' Antibody (e.g., anti-Bcl-xL) lysis->ip wash Wash Beads to Remove Non-specific Binders ip->wash elute Elute Bound Proteins wash->elute analysis Analyze by Western Blot for 'Prey' Proteins (e.g., PUMA, Bim) elute->analysis end Result: Assess Disruption of Protein Interaction analysis->end

Caption: A generalized workflow for Co-Immunoprecipitation experiments.

Apoptosis Assays

Objective: To confirm that this compound-induced cell death occurs via apoptosis.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes). The cell populations (viable, early apoptotic, late apoptotic) are then quantified by flow cytometry.[5]

  • Caspase Activity Assay: Cell lysates from treated and untreated cells are incubated with a specific caspase substrate conjugated to a colorimetric or fluorometric reporter. The cleavage of the substrate by active caspases (e.g., caspase-3, -9) releases the reporter, which is then quantified to measure enzyme activity.[5]

  • Western Blot for PARP Cleavage: Lysates are analyzed by Western blotting using an antibody that detects both full-length PARP-1 (approx. 116 kDa) and its cleavage product (approx. 89 kDa), a hallmark of caspase-3 activation.[7]

Evidence for On-Target, Mechanism-Based Apoptosis

OnTarget_Evidence center_node This compound is a Bona Fide Bcl-2/Bcl-xL Inhibitor biochem 1. Biochemical Binding (Ki < 1 nM to Bcl-2/Bcl-xL, >1000x selective vs Mcl-1) center_node->biochem cellular 2. Cellular Disruption (Dissociates Bcl-xL from Bim/PUMA via Co-IP) center_node->cellular bax_change 3. Bax Conformational Change (Induces activation of Bax) center_node->bax_change momp 4. Mitochondrial Events (Causes MOMP and Cytochrome c release) center_node->momp caspase 5. Caspase Activation (Induces cleavage of Caspase-9 and -3) center_node->caspase dependency 6. Bax/Bak Dependency (Apoptosis is blocked in Bax/Bak knockout cells) center_node->dependency

Caption: Logical diagram summarizing the evidence for this compound's on-target activity.

Conclusion

This compound is a highly potent and specific dual inhibitor of Bcl-2 and Bcl-xL. It effectively induces apoptosis by disrupting the sequestration of pro-apoptotic proteins, leading to the direct activation of Bax and Bak. The subsequent mitochondrial permeabilization and caspase activation demonstrate a clear, on-target mechanism of action. The data strongly support its further investigation and development as a targeted anticancer agent, particularly in malignancies dependent on Bcl-2 and Bcl-xL for survival.[1][5]

References

The Impact of BM-1197 on Mitochondrial Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM-1197 is a potent and selective dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are frequently overexpressed in various malignancies. By mimicking the action of pro-apoptotic BH3-only proteins, this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members, thereby triggering the intrinsic pathway of apoptosis. A critical event in this pathway is the permeabilization of the outer mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors. This guide provides a comprehensive overview of the mechanism of action of this compound with a specific focus on its effects on mitochondrial membrane potential, supported by experimental protocols and pathway visualizations.

Introduction to this compound

This compound is a small molecule BH3 mimetic designed to target the BH3-binding groove of Bcl-2 and Bcl-xL with high affinity.[1][2][3] This targeted inhibition restores the apoptotic signaling cascade in cancer cells that rely on the overexpression of these anti-apoptotic proteins for survival. Mechanistic studies have demonstrated that this compound induces apoptosis in a Bax/Bak-dependent manner, confirming its on-target activity within the intrinsic apoptotic pathway.[2] A key consequence of this targeted inhibition is the disruption of mitochondrial homeostasis, leading to a measurable decrease in mitochondrial membrane potential.[1][2][3]

Mechanism of Action: From Bcl-2/Bcl-xL Inhibition to Mitochondrial Depolarization

This compound's primary mechanism involves the competitive inhibition of the binding of pro-apoptotic BH3-only proteins (e.g., Bim, Puma) to Bcl-2 and Bcl-xL.[1][4] This displacement liberates pro-apoptotic effector proteins Bax and Bak, which then oligomerize on the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[1][2][3] MOMP results in the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, culminating in apoptosis.[1][3]

BM1197_Mechanism cluster_0 This compound Action cluster_1 Mitochondrial Apoptosis Pathway BM1197 This compound Bcl2_BclxL Bcl-2 / Bcl-xL BM1197->Bcl2_BclxL Inhibits Bax_Bak Bax / Bak Bcl2_BclxL->Bax_Bak Inhibits BH3_only Pro-apoptotic BH3-only proteins (e.g., Bim, Puma) BH3_only->Bax_Bak Activates MOMP MOMP Bax_Bak->MOMP Induces Mito_Potential Loss of Mitochondrial Membrane Potential (ΔΨm) MOMP->Mito_Potential CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound's Effects

The following table summarizes the inhibitory concentrations (IC50) of this compound on cell viability in various cancer cell lines, which is an indirect measure of its apoptotic efficacy that is initiated by mitochondrial events.

Cell LineCancer TypeIC50 (nM)Reference
H146Small Cell Lung Cancer3[2]
H1963Small Cell Lung Cancer82[2]
SW620Colorectal Cancer0.07 µM (70 nM)[5]
SW480Colorectal Cancer1.10 µM (1100 nM)[5]

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

This protocol is a generalized procedure based on common methodologies for assessing ΔΨm using the JC-1 fluorescent probe.

Principle: JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization, JC-1 reverts to its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP or CCCP (positive control for depolarization)

  • Flow cytometer or fluorescence microscope

Procedure (for Flow Cytometry):

  • Cell Seeding: Seed cells in a 6-well plate and culture until they reach the desired confluency.

  • Treatment: Treat cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control and a positive control (e.g., 50 µM CCCP for 15-30 minutes).

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells) and centrifuge at 400 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium containing 2 µM JC-1.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with 1 mL of PBS.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS for analysis.

  • Analysis: Analyze the cells immediately by flow cytometry. Detect green fluorescence in the FL1 channel (e.g., 525/50 nm) and red fluorescence in the FL2 channel (e.g., 585/42 nm). The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.

JC1_Workflow cluster_workflow JC-1 Assay Workflow start Seed Cells treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells treatment->harvest stain Stain with JC-1 harvest->stain incubate Incubate (37°C) stain->incubate wash Wash with PBS incubate->wash analyze Analyze by Flow Cytometry or Microscopy wash->analyze end Quantify Red/Green Fluorescence Ratio analyze->end

Caption: Experimental workflow for JC-1 assay.

Conclusion

This compound effectively induces apoptosis in cancer cells by inhibiting Bcl-2 and Bcl-xL, leading to the activation of the intrinsic apoptotic pathway. A hallmark of this process is the disruption of the mitochondrial membrane potential. While qualitative evidence strongly supports this, further studies providing detailed quantitative data on the dose- and time-dependent effects of this compound on ΔΨm would be beneficial for a more comprehensive understanding of its bioenergetic impact. The protocols and pathways outlined in this guide serve as a valuable resource for researchers investigating the mitochondrial effects of this compound and other Bcl-2 family inhibitors.

References

Initial Investigations into the Toxicity Profile of BM-1197: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical toxicity and efficacy profile of BM-1197, a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The information is compiled from foundational studies to assist researchers and drug development professionals in understanding the compound's mechanism of action, its therapeutic potential, and key safety considerations.

Executive Summary

This compound is a small molecule inhibitor designed to target Bcl-2 and Bcl-xL with high affinity, thereby inducing apoptosis in cancer cells dependent on these proteins for survival.[1][2] Preclinical investigations have demonstrated its potent anti-tumor activity in various cancer models, particularly in small cell lung cancer (SCLC) and malignant lymphomas.[1][3][4] The primary on-target toxicity identified is thrombocytopenia, a reduction in platelet count, which is a known consequence of Bcl-xL inhibition.[1][5][6] This effect has been observed to be transient and reversible in animal models.[1] This guide summarizes the key quantitative data, details the experimental protocols used in these initial studies, and provides visual representations of the compound's mechanism and experimental workflows.

Quantitative Toxicity and Efficacy Data

The following tables summarize the key in vitro and in vivo data from initial investigations into this compound.

In Vitro Cytotoxicity

This compound has shown potent growth-inhibitory activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

Cell LineCancer TypeIC50 (nM) of this compoundTreatment Duration
H146Small Cell Lung Cancer<100Not Specified
H1963Small Cell Lung Cancer<100Not Specified
Other SCLC Lines (5)Small Cell Lung Cancer3-82Not Specified
Moderately Sensitive SCLC Lines (3)Small Cell Lung Cancer~600Not Specified
Weakly Sensitive SCLC Lines (2)Small Cell Lung Cancer>2000Not Specified
OCI-Ly8Malignant LymphomaNot Specified (Potent Growth Inhibition)Not Specified
SW620Colorectal Cancer0.07-1.10 µM72 hours
SW480Colorectal Cancer0.07-1.10 µM72 hours

Data compiled from multiple sources.[1][7]

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor effects in mouse xenograft models.

Xenograft ModelCancer TypeDosing RegimenOutcome
H146Small Cell Lung Cancer10 mg/kg, IV, daily (5 days/week for 2 weeks)Rapid and complete tumor regression in 100% of mice.[1]
H1963Small Cell Lung Cancer10 mg/kg, IV, daily (5 days/week for 2 weeks)Complete and long-term tumor regression.[1]
OCI-Ly8Malignant Lymphoma10 mg/kg, IV, daily for 12 consecutive daysSignificant tumor growth inhibition (58.36%).
In Vivo Toxicity Profile

The primary toxicity observed in preclinical studies is on-target thrombocytopenia.

Animal ModelDosingToxicity ObservedReversibility
Mice15 mg/kg, IVTransit platelet reduction (Thrombocytopenia).[1]Reversible.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the initial investigations of this compound.

Cell Viability and Cytotoxicity Assays (WST-1 Assay)

The WST-1 assay is a colorimetric method used to quantify cell viability and proliferation.

  • Principle : The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye formed is directly proportional to the number of viable cells.

  • Protocol :

    • Seed cells in a 96-well plate at a density of 0.1 to 5 x 10^4 cells/well and incubate under standard conditions (37°C, 5% CO2).[8]

    • After cell attachment, treat with varying concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 48-72 hours).[9][10]

    • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[9][10]

    • Shake the plate for 1 minute.

    • Measure the absorbance of the samples at approximately 440-450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[9][10]

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V Staining)

Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Principle : Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome, it can identify apoptotic cells via flow cytometry. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[11]

  • Protocol :

    • Harvest both adherent and suspension cells and wash with cold 1X PBS.

    • Centrifuge at 300-600 x g for 5-7 minutes and discard the supernatant.[12][13]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]

    • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[12]

    • Incubate for 10-20 minutes at room temperature in the dark.[12][14]

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Add 5 µL of Propidium Iodide or a similar viability dye.[12]

    • Analyze the samples by flow cytometry within one hour.[14]

Protein-Protein Interaction Analysis (Immunoprecipitation)

Immunoprecipitation (IP) is used to assess the disruption of protein complexes, such as the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins.

  • Principle : An antibody specific to a target protein is used to pull down the protein and its binding partners from a cell lysate. The resulting immune complexes are then analyzed by Western blotting.

  • Protocol :

    • Treat cells with this compound or vehicle control for the specified time.

    • Lyse the cells in a suitable buffer (e.g., CHAPS lysis buffer) to preserve protein-protein interactions.[1]

    • Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest (e.g., Bcl-xL, Bcl-2) overnight at 4°C with gentle rocking.

    • Add protein A/G agarose or magnetic beads to capture the antibody-protein complexes and incubate for 1-3 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting proteins (e.g., Bim, Puma, Bak).[3]

In Vivo Xenograft Studies

Patient-derived or cell line-derived xenograft models in immunodeficient mice are used to evaluate the anti-tumor efficacy and systemic toxicity of this compound.

  • Principle : Human cancer cells or tumor fragments are implanted subcutaneously or orthotopically into immunodeficient mice. Tumor growth is monitored over time in response to treatment.[15][16]

  • Protocol :

    • Implant human cancer cells (e.g., SCLC cell lines H146, H1963) subcutaneously into the flanks of 6-8 week old immunodeficient mice (e.g., SCID or nude mice).[15][17]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[15]

    • Randomize mice into treatment and control groups.

    • Administer this compound via the desired route (e.g., intravenous injection) according to the specified dosing schedule.[1]

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health to assess toxicity.[18]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

BM1197_Signaling_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Bcl2 Bcl-2 / Bcl-xL BH3 Bim / Puma (BH3-only proteins) Bcl2->BH3 Sequesters BaxBak Bax / Bak Bcl2->BaxBak Inhibits BH3->BaxBak Activates MOMP MOMP BaxBak->MOMP Induces CytoC_mito Cytochrome c MOMP->CytoC_mito Release CytoC_cyto Cytochrome c BM1197 This compound BM1197->Bcl2 Inhibits Apaf1 Apaf-1 CytoC_cyto->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp37 Caspase-3, -7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Experimental Workflow for In Vitro Apoptosis Assay

Apoptosis_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for Specified Duration treatment->incubation harvest Harvest Cells (Adherent + Suspension) incubation->harvest wash Wash with 1X PBS and 1X Binding Buffer harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analysis Analyze by Flow Cytometry stain->analysis end Quantify Apoptotic, Necrotic, & Viable Cells analysis->end On_Target_Toxicity BM1197 This compound BclxL_Cancer Bcl-xL in Cancer Cells BM1197->BclxL_Cancer Inhibits BclxL_Platelets Bcl-xL in Platelets BM1197->BclxL_Platelets Inhibits Apoptosis Cancer Cell Apoptosis BclxL_Cancer->Apoptosis Anti-apoptotic function Thrombocytopenia Thrombocytopenia (Platelet Reduction) BclxL_Platelets->Thrombocytopenia Survival factor Efficacy Therapeutic Efficacy Apoptosis->Efficacy Toxicity On-Target Toxicity Thrombocytopenia->Toxicity

References

Methodological & Application

Application Notes and Protocols for BM-1197 in H146 and H1963 Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the in vitro use of BM-1197, a potent and selective dual inhibitor of Bcl-2 and Bcl-xL, with H146 and H1963 small cell lung cancer (SCLC) cell lines.

Introduction

This compound is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in various cancers, including SCLC.[1][2][3] By inhibiting these proteins, this compound disrupts the sequestration of pro-apoptotic proteins like Bim and Puma, leading to the activation of Bax and Bak.[1][4] This in turn triggers the mitochondrial intrinsic apoptotic pathway, resulting in the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[1][2][3] In vitro studies have demonstrated that this compound exhibits potent growth-inhibitory activity against several SCLC cell lines, including H146 and H1963.[1][5][6]

Data Presentation

In Vitro Activity of this compound in H146 and H1963 Cells

The half-maximal inhibitory concentration (IC50) values of this compound in H146 and H1963 cells highlight its potent anti-proliferative effects.

Cell LineThis compound IC50 (nM)
H1463 ± 2
H19635 ± 2

Data represents the mean ± standard deviation from multiple experiments.[5]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: NCI-H146 (ATCC® HTB-173™) and NCI-H1963 (ATCC® CRL-5823™)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Adherent H1963 cells should be passaged when they reach 80-90% confluency. Suspension H146 cells should be subcultured to maintain a cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

In Vitro Cell Viability Assay (WST-1 Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of H146 and H1963 cells.

  • Materials:

    • H146 or H1963 cells

    • RPMI-1640 medium with 10% FBS

    • This compound (dissolved in DMSO)

    • 96-well plates

    • WST-1 reagent

    • Microplate reader

  • Procedure:

    • Seed H146 cells (suspension) or H1963 cells (adherent) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a blank control (medium only).

    • Incubate the plates for 72-96 hours.

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Immunoprecipitation and Immunoblotting for Protein Interactions

This protocol is designed to assess the disruption of Bcl-xL/Bim or Bcl-xL/Puma interactions by this compound.

  • Materials:

    • H146 or H1963 cells

    • This compound

    • Cell lysis buffer (e.g., CHAPS buffer)

    • Antibodies for immunoprecipitation (e.g., anti-Bcl-xL)

    • Protein A/G agarose beads

    • Antibodies for immunoblotting (e.g., anti-Bim, anti-Puma, anti-Bcl-xL)

    • SDS-PAGE gels

    • PVDF membrane

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the desired concentration of this compound (e.g., 100 nM) or DMSO for 2-4 hours.[5]

    • Lyse the cells with CHAPS lysis buffer and quantify the protein concentration.

    • Incubate the cell lysates with the primary antibody for immunoprecipitation overnight at 4°C.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer.

    • Elute the protein complexes by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies for immunoblotting.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

Analysis of Apoptosis Markers

This protocol details the detection of apoptosis induction through the analysis of caspase cleavage and cytochrome c release.

  • Materials:

    • H146 or H1963 cells

    • This compound

    • Cell lysis buffer

    • Antibodies against cleaved caspase-3, cleaved PARP, and cytochrome c

  • Procedure:

    • Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 4, 8, 12, 24 hours).

    • For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

    • For caspase and PARP cleavage, prepare whole-cell lysates.

    • Perform immunoblotting as described in the previous protocol using antibodies against the target proteins. An increase in cleaved caspase-3, cleaved PARP, and cytosolic cytochrome c indicates the induction of apoptosis.

Visualizations

BM1197_Signaling_Pathway cluster_0 This compound Action cluster_1 Anti-Apoptotic Proteins cluster_2 Pro-Apoptotic (BH3-only) Proteins cluster_3 Effector Proteins cluster_4 Mitochondrial Apoptosis BM1197 This compound Bcl2 Bcl-2 BM1197->Bcl2 BclxL Bcl-xL BM1197->BclxL Bim Bim Bcl2->Bim Puma Puma BclxL->Puma Bax Bax Bim->Bax Bak Bak Puma->Bak Mito Mitochondrion Bax->Mito Bak->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of action of this compound in inducing apoptosis.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Culture Culture H146/H1963 Cells Seed Seed Cells into Plates Culture->Seed Treat Treat with this compound (Dose-Response/Time-Course) Seed->Treat Viability Cell Viability Assay (WST-1) Treat->Viability IP_IB Immunoprecipitation & Immunoblotting Treat->IP_IB Apoptosis_Assay Apoptosis Marker Analysis Treat->Apoptosis_Assay IC50 IC50 Determination Viability->IC50 Protein_Analysis Protein Interaction & Expression Analysis IP_IB->Protein_Analysis Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant

Caption: In vitro experimental workflow for evaluating this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-1197 is a potent, dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are frequently overexpressed in various human cancers, contributing to tumor progression and resistance to therapy.[1][2] By binding to Bcl-2 and Bcl-xL with high affinity (Ki values <1 nM), this compound disrupts their interaction with pro-apoptotic proteins, initiating the intrinsic apoptotic pathway.[1][2] This mechanism involves the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptotic cell death.[1][2][3] Preclinical studies in various mouse xenograft models have demonstrated significant anti-tumor efficacy, including complete and sustained tumor regression.[1][2][3]

These application notes provide a summary of recommended in vivo dosages and detailed protocols for the use of this compound in mouse xenograft models based on published preclinical data.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the effective dosages and observed outcomes of this compound administration in different mouse xenograft models.

Xenograft ModelCancer TypeDosing ScheduleRoute of AdministrationObserved EfficacyReference
H146Small Cell Lung Cancer10 mg/kg, daily (5 days/week for 2 weeks)Intravenous (IV)Rapid and complete tumor regression in 100% of mice.[1]Bai et al., 2014[1]
H146Small Cell Lung Cancer15 mg/kg, weeklyIntravenous (IV)Complete tumor regression in 7 out of 8 mice.[1]Bai et al., 2014[1]
H1963Small Cell Lung Cancer10 mg/kg, daily (5 days/week for 2 weeks)Intravenous (IV)Complete and long-lasting tumor regression.[1]Bai et al., 2014[1]
H1963Small Cell Lung Cancer15 mg/kg, weeklyIntravenous (IV)Complete tumor regression in 100% of mice.[1]Bai et al., 2014[1]
OCI-Ly8Malignant Lymphoma10 mg/kg, daily for 12 consecutive daysIntravenous (IV)Significant tumor growth inhibition (58.36%).[3]Sun et al., 2019[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

BM1197_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax Bax CytoC_mito Cytochrome c Bax->CytoC_mito Release Bak Bak Bak->CytoC_mito CytoC_cyto Cytochrome c Bcl2 Bcl-2 Bcl2->Bax Bim Bim Bcl2->Bim BclxL Bcl-xL BclxL->Bak Puma Puma BclxL->Puma Bim->Bax Puma->Bak BM1197 This compound BM1197->Bcl2 BM1197->BclxL Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp37 Caspase-3/7 Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis CytoC_cyto->Apaf1

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Xenograft_Establishment Xenograft Establishment cluster_Treatment Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis CellCulture 1. Cell Culture (e.g., H146, H1963, OCI-Ly8) TumorImplantation 3. Subcutaneous Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization 2. Animal Acclimatization (e.g., SCID mice) AnimalAcclimatization->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring (to ~100-150 mm³) TumorImplantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization DrugAdministration 6. This compound Administration (e.g., 10 mg/kg IV) Randomization->DrugAdministration TumorMeasurement 7. Tumor Volume Measurement (2-3 times/week) DrugAdministration->TumorMeasurement Toxicity 9. Toxicity Assessment (e.g., body weight, platelet count) DrugAdministration->Toxicity TumorMeasurement->DrugAdministration Repeat as per schedule DataAnalysis 8. Data Analysis and Tumor Growth Inhibition Calculation TumorMeasurement->DataAnalysis DataAnalysis->Toxicity

Caption: In Vivo Xenograft Experimental Workflow.

Experimental Protocols

1. Cell Lines and Culture

  • Cell Lines: Human small cell lung cancer cell lines H146 and H1963, and human malignant lymphoma cell line OCI-Ly8 have been utilized in published studies.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Models

  • Strain: Severe Combined Immunodeficient (SCID) mice or other immunocompromised strains (e.g., nude mice) are suitable for establishing xenografts.

  • Acclimatization: Animals should be allowed to acclimatize for at least one week prior to the commencement of the experiment.

3. Xenograft Implantation

  • Cell Preparation: Harvest cultured cancer cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel.

  • Implantation: Subcutaneously inject approximately 5 x 106 to 10 x 107 cells in a volume of 100-200 µL into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation

  • Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length x Width2) / 2.

  • Treatment Initiation: Once the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.

5. Preparation and Administration of this compound

  • Formulation: The specific formulation for in vivo administration may vary. A common approach for intravenous compounds is to dissolve them in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. The exact formulation should be optimized for solubility and stability.

  • Administration: Administer this compound intravenously (e.g., via tail vein injection) according to the dosing schedules outlined in the data table (e.g., 10 mg/kg daily or 15 mg/kg weekly). The control group should receive the vehicle only.

6. Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. Tumor growth inhibition can be calculated at the end of the study using the formula: 100% x (1 - (mean tumor volume of treated group / mean tumor volume of control group)).

  • Toxicity Monitoring: Monitor the general health of the animals daily. Record body weight 2-3 times per week as an indicator of systemic toxicity. As this compound targets Bcl-xL, transient thrombocytopenia (platelet reduction) can be an expected on-target toxicity.[1][2] Blood samples can be collected for complete blood counts to monitor platelet levels.

7. Data Analysis

  • Analyze the differences in tumor growth between the treated and control groups using appropriate statistical methods, such as a t-test or ANOVA.

  • Plot mean tumor volume ± SEM over time for each group.

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of small cell lung cancer and malignant lymphoma. The provided dosage information and protocols offer a foundation for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this promising Bcl-2/Bcl-xL inhibitor. Careful monitoring for both efficacy and potential toxicity, particularly thrombocytopenia, is crucial for a comprehensive assessment.

References

Protocol for preparing BM-1197 stock solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Preparing BM-1197 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent and selective dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in various cancers.[1][2][3][4][5] It demonstrates significant anti-tumor effects both in vitro and in vivo by inducing apoptosis.[2][3][6] Accurate preparation of a stock solution is critical for ensuring reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueSource(s)
Molecular Weight 1131.77 g/mol [1]
Chemical Formula C₅₃H₅₉ClF₄N₆O₇S₄[1]
Recommended Solvent DMSO[2]
Common Stock Concentration 10 mM[2]
Storage of Powder -20°C for 3 years, 4°C for 2 years[7]
Storage of Stock Solution -80°C for up to 6 months, -20°C for up to 1 month[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparation:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

    • Ensure the analytical balance is clean, calibrated, and located in an area free from drafts.

  • Calculating the Required Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molecular weight (1131.77 g/mol ).

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = 0.010 mol/L * 0.001 L * 1131.77 g/mol = 0.0113177 g

      • Mass (mg) = 11.32 mg

    • Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh out approximately 11.32 mg of this compound. Adjust the mass and volume as needed for your experimental requirements.

  • Weighing this compound:

    • Tare the balance with a sterile microcentrifuge tube or vial.

    • Carefully weigh the calculated amount of this compound powder into the tube. Handle the powder in a chemical fume hood if possible.

  • Dissolution in DMSO:

    • Add the calculated volume of DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO to 11.32 mg of the compound.

    • Cap the tube securely.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes may be considered.[8]

  • Aliquoting and Storage:

    • Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice minimizes contamination and avoids repeated freeze-thaw cycles which can degrade the compound.[7]

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.[7]

Dilution for Cell-Based Assays:

  • When preparing working solutions for cell culture experiments, the DMSO stock solution should be diluted in the culture medium.

  • It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%, with <0.1% being preferable) to avoid solvent-induced cytotoxicity.[7][9]

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Visualizations

G cluster_workflow Workflow for this compound Stock Solution Preparation A 1. Weigh this compound Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex to Dissolve B->C D 4. Aliquot into Single-Use Tubes C->D E 5. Store at -20°C or -80°C D->E

Caption: Workflow for preparing this compound stock solution.

Safety and Handling Precautions

  • Always handle chemical compounds in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information before handling.[10][11][12][13][14]

  • Dispose of chemical waste according to your institution's guidelines.

References

Application Notes and Protocols for Annexin V Apoptosis Assay with BM-1197

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The Annexin V assay is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[1][3] When used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-AAD, which are excluded from live cells with intact membranes, this assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

BM-1197 is a potent and selective dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4][5] By binding to and inhibiting these proteins, this compound disrupts their interaction with pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, apoptosis.[6][7] This makes this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide a detailed protocol for inducing and quantifying apoptosis using this compound in conjunction with the Annexin V assay.

Principle of the Assay

During the initial stages of apoptosis, phosphatidylserine (PS) is translocated from the cytoplasmic face of the plasma membrane to the cell surface. Annexin V conjugated to a fluorophore (e.g., FITC, PE, or APC) binds to this exposed PS on the surface of apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. By using both Annexin V and PI, it is possible to differentiate between different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the intrinsic pathway of apoptosis initiated by the Bcl-2/Bcl-xL inhibitor, this compound.

G cluster_0 Mitochondrion Bax Bax/Bak CytoC Cytochrome c Bax->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates BM1197 This compound Bcl2 Bcl-2/Bcl-xL BM1197->Bcl2 inhibits ProApoptotic Pro-apoptotic BH3-only proteins (e.g., Bim, Puma) Bcl2->ProApoptotic sequesters ProApoptotic->Bax activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

This compound induced apoptosis pathway.

Data Presentation: this compound Treatment Conditions

The following table summarizes recommended starting concentrations and incubation times for this compound to induce apoptosis in various cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Cell LineThis compound Concentration RangeIncubation TimeReference
OCI-ly8 (Lymphoma)0.25 - 2 µM24 hours[8]
OCI-ly8 (Lymphoma)2 µM1, 3, 6, 12, 24 hours[8]
MEF/MCL1-/-100 nM16 hours[9]
H146 (Small Cell Lung Cancer)100 nM16 hours[10]
SW620, SW480 (Colorectal Cancer)IC50: 0.07 - 1.10 µM72 hours[11]

Experimental Protocols

Materials and Reagents
  • This compound (prepare stock solution in DMSO, store at -20°C or -80°C)[10]

  • Cell culture medium appropriate for your cell line

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V conjugate, Propidium Iodide, and 10X Binding Buffer)

  • 6-well or 12-well cell culture plates

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[10] The final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • 1X Annexin Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. For example, mix 1 mL of 10X Binding Buffer with 9 mL of deionized water. Store at 4°C.

  • Propidium Iodide (PI) Working Solution: If not provided ready-to-use in the kit, prepare a 100 µg/mL working solution of PI by diluting a 1 mg/mL stock solution in 1X Annexin Binding Buffer.[3]

Experimental Workflow

The diagram below outlines the major steps for performing the Annexin V apoptosis assay after treating cells with this compound.

G cluster_workflow Experimental Workflow start Seed Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells (adherent + supernatant) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Annexin Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Annexin V apoptosis assay.
Detailed Step-by-Step Protocol

1. Cell Seeding and Treatment

a. Seed cells in a 6-well or 12-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting. Allow cells to adhere overnight if applicable.

b. Treat the cells with the desired concentrations of this compound. Include the following controls:

  • Untreated Control: Cells treated with vehicle (e.g., DMSO at the same final concentration as the this compound treated cells).
  • Positive Control (optional but recommended): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).
  • Single-Stain Controls (for flow cytometer setup):
  • Unstained cells.
  • Cells stained only with Annexin V-FITC.
  • Cells stained only with Propidium Iodide.

c. Incubate the cells for the desired period (e.g., 16-48 hours) under standard cell culture conditions.

2. Cell Harvesting

a. For adherent cells: i. Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. ii. Wash the adherent cells once with PBS. iii. Detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). Note: Avoid harsh trypsinization, as it can damage the cell membrane. EDTA can also interfere with the calcium-dependent binding of Annexin V. Consider using an EDTA-free dissociation solution. iv. Combine the detached cells with the collected culture medium from step 2.a.i.

b. For suspension cells: i. Transfer the cell suspension to a centrifuge tube.

c. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

d. Discard the supernatant and gently resuspend the cell pellet in cold PBS.

e. Centrifuge again at 300-400 x g for 5 minutes and discard the supernatant.

3. Staining

a. Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

b. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

c. Add 5 µL of Annexin V-FITC and 5 µL of PI working solution to the cell suspension. Gently vortex or tap the tube to mix.

d. Incubate the tubes for 15 minutes at room temperature in the dark.[3]

4. Flow Cytometry Analysis

a. After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.

b. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

c. Use the single-stain controls to set up the appropriate compensation and gates to define the quadrants for live, early apoptotic, late apoptotic, and necrotic cells.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High background in negative control - Cells were over-trypsinized or handled too roughly, causing membrane damage.- Cells were unhealthy or overgrown before treatment.- Use a lower concentration of trypsin or a gentler cell detachment method.- Ensure cells are in a logarithmic growth phase and handle them gently.
Low Annexin V signal in positive control - Insufficient incubation time with the apoptosis-inducing agent.- Reagents are expired or were stored improperly.- Optimize the treatment time and concentration of the positive control agent.- Use fresh reagents and ensure they are stored according to the manufacturer's instructions.
High percentage of necrotic/late apoptotic cells - this compound concentration is too high or incubation time is too long, leading to secondary necrosis.- Perform a dose-response and time-course experiment to find the optimal conditions for observing early apoptosis.
Poor separation of cell populations - Improper flow cytometer settings (voltage, compensation).- Use single-stain controls to properly set the compensation and gates.
Annexin V+/PI+ in the untreated control - Spontaneous apoptosis due to poor cell health or over-confluency.- Use healthy, sub-confluent cells for the experiment.

References

Application Notes and Protocols: Measuring Mitochondrial Membrane Potential using JC-1 Staining after BM-1197 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and a key parameter in the study of apoptosis. A decrease in ΔΨm is an early event in the intrinsic apoptotic pathway. The lipophilic cationic dye, JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), is widely used to monitor mitochondrial health. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence.[1][2][3][4] In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[1][2][4] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[1][5]

BM-1197 is a potent and specific dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[6][7][8] By disrupting the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins, this compound induces mitochondrial outer membrane permeabilization (MOMP), leading to a loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of the caspase cascade, ultimately triggering apoptosis.[6][7][8][9] This makes the JC-1 staining assay an ideal method to quantify the pro-apoptotic effects of this compound.

These application notes provide a detailed protocol for using JC-1 staining to measure changes in mitochondrial membrane potential in cells treated with this compound, adaptable for fluorescence microscopy, flow cytometry, and microplate reader analysis.

Mechanism of Action of this compound and JC-1 Staining

This compound induces apoptosis through the mitochondrial pathway.[6] It inhibits Bcl-2 and Bcl-xL, leading to the activation of pro-apoptotic proteins like Bax and Bak.[6][7] This results in the permeabilization of the outer mitochondrial membrane, causing a drop in the mitochondrial membrane potential (ΔΨm).

The JC-1 dye leverages this change in ΔΨm. In healthy, non-apoptotic cells with polarized mitochondria, JC-1 accumulates and forms "J-aggregates," which exhibit red fluorescence (emission peak at ~590 nm).[5][10] In apoptotic cells with depolarized mitochondria, JC-1 fails to accumulate and remains as monomers in the cytoplasm, showing green fluorescence (emission peak at ~527-530 nm).[5][10] Therefore, a decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization and apoptosis induction by this compound.

Data Presentation

The following table summarizes the expected outcomes of a JC-1 staining experiment after this compound treatment.

Treatment GroupMitochondrial StatePredominant JC-1 FormRed Fluorescence (FL2 Channel)Green Fluorescence (FL1 Channel)Red/Green Fluorescence RatioInterpretation
Vehicle Control (e.g., DMSO) PolarizedJ-aggregatesHighLowHighHealthy cells with high ΔΨm
This compound DepolarizedMonomersLowHighLowApoptotic cells with low ΔΨm
Positive Control (e.g., CCCP/FCCP) DepolarizedMonomersLowHighLowComplete mitochondrial depolarization

Experimental Protocols

This section provides detailed protocols for JC-1 staining of either suspension or adherent cells treated with this compound, followed by analysis using a fluorescence microscope, flow cytometer, or microplate reader.

1. Reagent and Media Preparation

  • JC-1 Stock Solution: Prepare a 200 µM stock solution of JC-1 by dissolving it in high-quality, anhydrous DMSO.[11] It is recommended to aliquot and store at -20°C, protected from light.[12]

  • Cell Culture Medium: Use the appropriate complete cell culture medium for your cell line. For the staining step, phenol red-free medium is recommended to reduce background fluorescence.[13][14]

  • 1X Assay Buffer: Prepare a 1X assay buffer from a 5X stock solution if provided with a kit.[2] Alternatively, warm phosphate-buffered saline (PBS) can be used for washing steps.[10][11]

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Positive Control (CCCP/FCCP): Prepare a stock solution of Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) in DMSO. A final concentration of 5-50 µM is typically used to induce complete mitochondrial depolarization.[15]

2. Cell Seeding and Treatment with this compound

  • For Adherent Cells: Seed cells in the desired format (e.g., 96-well black plates for plate reader analysis, coverslips in 6- or 24-well plates for microscopy, or standard flasks for flow cytometry) to allow them to adhere overnight.[2][16]

  • For Suspension Cells: Seed cells at a density of approximately 1 x 10^6 cells/mL.[11]

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle-only control and a positive control (e.g., 50 µM CCCP for 15-30 minutes before staining).[11][15]

3. JC-1 Staining Protocol

  • Preparation of JC-1 Working Solution: Immediately before use, dilute the JC-1 stock solution to a final concentration of 1-10 µM in warm cell culture medium or 1X Assay Buffer.[2] A final concentration of 2 µM is often a good starting point for many cell types.[11]

  • Staining:

    • For Adherent Cells: Remove the culture medium containing this compound and add the JC-1 working solution.[2]

    • For Suspension Cells: Add the JC-1 working solution directly to the cell suspension.[11]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[10][11][16]

  • Washing (Optional but Recommended):

    • For Adherent Cells: Aspirate the JC-1 staining solution and wash the cells once or twice with warm 1X Assay Buffer or PBS.[2]

    • For Suspension Cells: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in warm 1X Assay Buffer or PBS. Repeat the wash step.[11]

4. Analysis

A. Fluorescence Microscopy

  • After the final wash, add fresh warm 1X Assay Buffer or PBS to the cells.

  • Immediately observe the cells under a fluorescence microscope using a dual-bandpass filter capable of detecting both green (FITC settings, Ex/Em ≈ 485/535 nm) and red (Rhodamine or Texas Red settings, Ex/Em ≈ 535/590 nm) fluorescence.[10][16]

  • In healthy, untreated cells, the mitochondria will appear red due to the formation of J-aggregates. In this compound-treated apoptotic cells, the fluorescence will shift to green due to the presence of JC-1 monomers.[10]

B. Flow Cytometry

  • After the final wash, resuspend the cells in a suitable buffer (e.g., PBS) at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Analyze the samples immediately on a flow cytometer.

  • Use a 488 nm excitation laser.[10]

  • Detect green fluorescence in the FL1 channel (e.g., 530 nm filter) and red fluorescence in the FL2 channel (e.g., 585 nm filter).[10][16]

  • Healthy cells will show high red and low green fluorescence, while apoptotic cells treated with this compound will exhibit a shift to high green and low red fluorescence. The ratio of red to green fluorescence intensity can be quantified.

C. Microplate Reader

  • After the final wash, add 100 µL of 1X Assay Buffer to each well of the 96-well black plate.[2]

  • Immediately read the fluorescence intensity using a microplate reader.

  • Measure the fluorescence of JC-1 monomers at an Ex/Em of ~485/535 nm.[2]

  • Measure the fluorescence of J-aggregates at an Ex/Em of ~535/595 nm.[2]

  • Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Mandatory Visualizations

JC1_Mechanism cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Apoptotic Cell (Low ΔΨm) After this compound Treatment healthy_mito Polarized Mitochondrion jc1_agg JC-1 Aggregates healthy_mito->jc1_agg JC-1 Accumulation red_fluor Red jc1_agg->red_fluor Emits Red Fluorescence (~590 nm) apoptotic_mito Depolarized Mitochondrion jc1_mono JC-1 Monomers apoptotic_mito->jc1_mono JC-1 Dispersal green_fluor Green jc1_mono->green_fluor Emits Green Fluorescence (~530 nm)

Caption: Mechanism of JC-1 dye in response to mitochondrial membrane potential (ΔΨm).

BM1197_JC1_Workflow start Start: Seed Cells (Adherent or Suspension) treatment Treat with this compound (Include Vehicle & Positive Controls) start->treatment staining Add JC-1 Working Solution (1-10 µM) treatment->staining incubation Incubate 15-30 min at 37°C (Protect from light) staining->incubation wash Wash Cells (Warm PBS or Assay Buffer) incubation->wash analysis Analyze Fluorescence wash->analysis microscopy Fluorescence Microscopy analysis->microscopy flow Flow Cytometry analysis->flow plate_reader Microplate Reader analysis->plate_reader end End: Quantify Red/Green Ratio microscopy->end flow->end plate_reader->end

Caption: Experimental workflow for JC-1 staining after this compound treatment.

BM1197_Signaling_Pathway BM1197 This compound Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) BM1197->Bcl2_BclxL Inhibits Pro_apoptotic Bax / Bak (Pro-apoptotic) Bcl2_BclxL->Pro_apoptotic Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_apoptotic->MOMP Induces DeltaPsiM Loss of Mitochondrial Membrane Potential (ΔΨm) MOMP->DeltaPsiM CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis DeltaPsiM->Apoptosis Early Sign Caspase Caspase Activation CytoC->Caspase Activates Caspase->Apoptosis Executes

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for Determining BM-1197 Target Engagement with Bcl-2/Bcl-xL

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intracellular target in a physiologically relevant context. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a small molecule like BM-1197 binds to its target proteins, Bcl-2 and Bcl-xL, the resulting protein-ligand complex exhibits increased resistance to thermal denaturation. This application note provides a detailed protocol for utilizing CETSA to confirm the direct binding of this compound to the anti-apoptotic proteins Bcl-2 and Bcl-xL in intact cells.

This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL, two key regulators of the intrinsic apoptotic pathway.[1][2] By binding to these proteins, this compound disrupts their interaction with pro-apoptotic proteins (e.g., Bax, Bak), leading to the activation of the apoptotic cascade.[2][3] Verifying that this compound effectively engages these targets within the cellular environment is a critical step in its development as a potential therapeutic agent.

Signaling Pathway of this compound Target Engagement

This compound functions by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are central to the regulation of the mitochondrial or intrinsic pathway of apoptosis. Under normal conditions, Bcl-2 and Bcl-xL sequester pro-apoptotic proteins like Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane. Upon inhibition by this compound, Bax and Bak are released, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.

cluster_0 Apoptotic Stimuli cluster_1 Anti-apoptotic Proteins cluster_2 Pro-apoptotic Effectors cluster_3 Mitochondrial Events cluster_4 Caspase Cascade Pro-apoptotic activators (Bim, Puma) Pro-apoptotic activators (Bim, Puma) Bcl-2 Bcl-2 Pro-apoptotic activators (Bim, Puma)->Bcl-2 inhibits Bcl-xL Bcl-xL Pro-apoptotic activators (Bim, Puma)->Bcl-xL inhibits Bax Bax Bcl-2->Bax inhibits Bak Bak Bcl-2->Bak inhibits Bcl-xL->Bax inhibits Bcl-xL->Bak inhibits Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mitochondrial Outer Membrane Permeabilization (MOMP) Bak->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis This compound This compound This compound->Bcl-2 inhibits This compound->Bcl-xL inhibits

This compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Experimental Protocols

This section details the protocols for performing CETSA to determine this compound target engagement. The workflow consists of two main parts: a thermal melt curve to determine the aggregation temperature (Tagg) of Bcl-2 and Bcl-xL, and an isothermal dose-response (ITDR) experiment to quantify the potency of this compound.

Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment 1. Treat cells with this compound or vehicle Heat Challenge Heat Challenge Drug Treatment->Heat Challenge 2. Apply temperature gradient Cell Lysis Cell Lysis Heat Challenge->Cell Lysis 3. Lyse cells to release soluble proteins Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 4. Separate soluble and aggregated fractions Western Blot Western Blot Protein Quantification->Western Blot 5. Detect target protein levels Data Analysis Data Analysis Western Blot->Data Analysis 6. Analyze band intensities

General workflow for a CETSA experiment.

Part 1: Thermal Melt Curve for Bcl-2 and Bcl-xL

Objective: To determine the melting temperature (Tagg) of Bcl-2 and Bcl-xL in the presence and absence of this compound.

Materials:

  • Cell Line: A human lymphoma or leukemia cell line with high endogenous expression of both Bcl-2 and Bcl-xL (e.g., OCI-LY19, OCI-LY8, or SUDHL-4 cells).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Vehicle: DMSO.

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors.

  • Antibodies: Primary antibodies against Bcl-2 and Bcl-xL, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibody.

Procedure:

  • Cell Culture: Culture the selected cell line to a density of approximately 1-2 x 10^6 cells/mL.

  • Drug Treatment:

    • Prepare two aliquots of the cell suspension.

    • Treat one aliquot with a saturating concentration of this compound (e.g., 10 µM) and the other with an equivalent volume of DMSO (vehicle control).

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Transfer the PCR tubes to ice.

    • Add an equal volume of ice-cold lysis buffer.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for Bcl-2, Bcl-xL, and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities for Bcl-2 and Bcl-xL at each temperature.

    • Normalize the intensities to the loading control.

    • Plot the normalized band intensity versus temperature to generate the melt curves for both the this compound-treated and vehicle-treated samples.

    • Determine the Tagg for each curve. The difference in Tagg (ΔTagg) indicates the thermal stabilization induced by this compound.

Part 2: Isothermal Dose-Response (ITDR)

Objective: To determine the concentration-dependent engagement of this compound with Bcl-2 and Bcl-xL and to calculate the cellular EC50.

Procedure:

  • Determine Optimal Temperature: From the melt curve analysis, select a temperature that results in approximately 50-80% protein aggregation in the vehicle-treated group.

  • Cell Preparation and Drug Treatment:

    • Prepare a cell suspension as described in Part 1.

    • Prepare serial dilutions of this compound (e.g., from 0.01 µM to 10 µM).

    • Aliquot the cell suspension into PCR tubes and add the different concentrations of this compound or vehicle.

    • Incubate for 1-2 hours at 37°C.

  • Heat Challenge:

    • Heat all samples at the pre-determined optimal temperature for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis, Protein Quantification, and Western Blot:

    • Follow steps 4-7 from the Part 1 protocol.

  • Data Analysis:

    • Quantify the band intensities for Bcl-2 and Bcl-xL for each this compound concentration.

    • Normalize the intensities to the loading control and then to the vehicle control.

    • Plot the normalized band intensity versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation

The quantitative data from the CETSA experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Thermal Melt Data for Bcl-2 and Bcl-xL

Target ProteinTreatmentTagg (°C)ΔTagg (°C)
Bcl-2 Vehicle (DMSO)e.g., 52.5-
This compound (10 µM)e.g., 57.0e.g., +4.5
Bcl-xL Vehicle (DMSO)e.g., 54.0-
This compound (10 µM)e.g., 59.5e.g., +5.5

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Isothermal Dose-Response Data for this compound

Target ProteinCellular EC50 (µM)
Bcl-2 e.g., 0.5
Bcl-xL e.g., 0.3

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The Cellular Thermal Shift Assay is an invaluable method for confirming the direct engagement of this compound with its intended targets, Bcl-2 and Bcl-xL, within the complex environment of a living cell. The protocols provided herein offer a comprehensive guide for researchers to generate robust and quantifiable data on target engagement, which is essential for advancing the preclinical and clinical development of this compound. By demonstrating a significant thermal stabilization of Bcl-2 and Bcl-xL in the presence of this compound, these experiments provide strong evidence for the compound's mechanism of action.

References

Application Notes and Protocols: Synergistic Effects of BM-1197 with Standard Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-1197 is a potent small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3][4][5] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[3][4] this compound restores the intrinsic apoptotic pathway by disrupting the interaction between anti-apoptotic and pro-apoptotic proteins, leading to the activation of Bax and Bak, cytochrome c release, and subsequent caspase activation.[1][2][3] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity as a single agent in various cancer models, including malignant lymphoma and small cell lung cancer.[1][3][5][6]

These application notes provide a summary of the synergistic effects observed when this compound is combined with standard chemotherapy agents. The data indicates that this compound can enhance the efficacy of these agents, suggesting a promising strategy to overcome chemotherapy resistance and improve therapeutic outcomes.

Data Presentation

The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of this compound in combination with standard chemotherapy drugs in the OCI-ly8 malignant lymphoma cell line. The combination effect was evaluated using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Growth Inhibition of this compound with Doxorubicin in OCI-ly8 Cells

This compound (µM)Doxorubicin (µM)Growth Inhibition (%) - Single AgentGrowth Inhibition (%) - CombinationCombination Index (CI)
0.25-Data not available--
-0.05Data not available--
0.250.05-Significantly higher than single agents< 1 (Synergistic)[1]
0.5-Data not available--
-0.1Data not available--
0.50.1-Significantly higher than single agents< 1 (Synergistic)[1]

Table 2: Synergistic Growth Inhibition of this compound with Vincristine in OCI-ly8 Cells

This compound (µM)Vincristine (nM)Growth Inhibition (%) - Single AgentGrowth Inhibition (%) - CombinationCombination Index (CI)
0.25-Data not available--
-1Data not available--
0.251-Significantly higher than single agents< 1 (Synergistic)[1]
0.5-Data not available--
-2Data not available--
0.52-Significantly higher than single agents< 1 (Synergistic)[1]

Table 3: Synergistic Growth Inhibition of this compound with Gemcitabine in OCI-ly8 Cells

This compound (µM)Gemcitabine (nM)Growth Inhibition (%) - Single AgentGrowth Inhibition (%) - CombinationCombination Index (CI)
0.25-Data not available--
-5Data not available--
0.255-Significantly higher than single agents< 1 (Synergistic)[1]
0.5-Data not available--
-10Data not available--
0.510-Significantly higher than single agents< 1 (Synergistic)[1]

Note: Specific growth inhibition percentages and precise CI values were not available in the cited abstracts. The tables reflect the reported synergistic outcomes.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound with chemotherapy drugs.

Protocol 1: In Vitro Synergy Assessment using CCK-8 Assay

Objective: To determine the synergistic cytotoxic effect of this compound in combination with chemotherapy drugs on cancer cell lines.

Materials:

  • OCI-ly8 cells (or other relevant cancer cell line)

  • This compound

  • Doxorubicin, Vincristine, Gemcitabine (or other chemotherapy agents)

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture OCI-ly8 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.

    • Incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapy drug (e.g., Doxorubicin) in culture medium.

    • Treat the cells with:

      • This compound alone at various concentrations.

      • Chemotherapy drug alone at various concentrations.

      • A combination of this compound and the chemotherapy drug at fixed or variable ratios.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48 hours.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn). A CI value less than 1 indicates synergy.

Protocol 2: Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound and chemotherapy combinations.

Materials:

  • Treated cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting and Staining:

    • Harvest the cells after 48 hours of treatment.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within 1 hour.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

    • Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

BM1197_Pathway Mechanism of this compound Induced Apoptosis BM1197 This compound Bcl2_BclxL Bcl-2 / Bcl-xL BM1197->Bcl2_BclxL Inhibits Bim_PUMA Bim / PUMA (Pro-apoptotic) Bcl2_BclxL->Bim_PUMA Sequesters Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2_BclxL->Bax_Bak Inhibits Bim_PUMA->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase-3, -7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes Synergy_Workflow Workflow for In Vitro Synergy Assessment Cell_Culture 1. Seed Cancer Cells (e.g., OCI-ly8) Drug_Treatment 2. Treat with this compound, Chemotherapy Drug, and Combination Cell_Culture->Drug_Treatment Incubation 3. Incubate (e.g., 48 hours) Drug_Treatment->Incubation Viability_Assay 4a. Cell Viability Assay (CCK-8) Incubation->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis 5. Data Analysis (Calculate CI) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion 6. Determine Synergy Data_Analysis->Conclusion Synergistic_Action Logical Framework for this compound and Chemotherapy Synergy Chemotherapy Standard Chemotherapy (e.g., Doxorubicin) DNA_Damage Induces DNA Damage & Cellular Stress Chemotherapy->DNA_Damage BM1197 This compound Inhibit_Bcl2 Inhibits Anti-Apoptotic Bcl-2/Bcl-xL BM1197->Inhibit_Bcl2 Apoptotic_Priming Primes Cells for Apoptosis DNA_Damage->Apoptotic_Priming Lower_Threshold Lowers Apoptotic Threshold Inhibit_Bcl2->Lower_Threshold Synergistic_Apoptosis Synergistic Apoptosis Apoptotic_Priming->Synergistic_Apoptosis Lower_Threshold->Synergistic_Apoptosis

References

Application Notes and Protocols: Assessing BM-1197 Efficacy in Colorectal Cancer Cell Lines SW480 and SW620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-1197 is a potent small-molecule inhibitor that dually targets the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3][4] These proteins are frequently overexpressed in various cancers, including colorectal cancer (CRC), where they contribute to tumor cell survival and resistance to therapy.[2][3][4] By inhibiting Bcl-2 and Bcl-xL, this compound disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to the activation of the intrinsic apoptotic pathway.[1][2][3] This document provides detailed protocols to assess the efficacy of this compound in two widely used human colorectal adenocarcinoma cell lines: SW480, derived from a primary colon adenocarcinoma, and SW620, established from a lymph node metastasis from the same patient.[5][6]

Data Presentation

Quantitative data from the following experiments should be summarized for clear comparison.

Table 1: Cell Viability - IC50 Values (µM) for this compound

Cell Line24 hours48 hours72 hours
SW480
SW620

Note: Previous studies have reported IC50 values for SW480 and SW620 to be in the range of 0.07 to 1.10 μM after a 72-hour treatment.[1]

Table 2: Apoptosis Analysis - Percentage of Apoptotic Cells

TreatmentCell LineEarly Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
Vehicle ControlSW480
This compound (IC50)SW480
Vehicle ControlSW620
This compound (IC50)SW620

Table 3: Caspase Activity - Fold Change Relative to Control

TreatmentCell LineCaspase-3/7 ActivityCaspase-9 Activity
Vehicle ControlSW4801.01.0
This compound (IC50)SW480
Vehicle ControlSW6201.01.0
This compound (IC50)SW620

Experimental Protocols

Cell Culture
  • Cell Lines: SW480 (ATCC® CCL-228™) and SW620 (ATCC® CCL-227™).

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere without CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seeding: Seed SW480 and SW620 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

Caspase Activity Assay

This assay measures the activity of key executioner (caspase-3/7) and initiator (caspase-9) caspases in the apoptotic pathway.

  • Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Lysis and Reagent Addition: Use a commercial luminogenic caspase activity assay kit (e.g., Caspase-Glo® 3/7 or 9 Assay). Add the caspase reagent, which contains a luminogenic substrate in a cell lysis buffer.

  • Incubation: Incubate at room temperature as per the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the protein concentration or cell number and express the results as a fold change relative to the vehicle control.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

  • Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer, and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bcl-xL, Bax, Bak, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizations

cluster_workflow Experimental Workflow for this compound Efficacy Assessment A Cell Culture (SW480 & SW620) B Treatment with this compound (Dose-Response & Time-Course) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Caspase Activity Assay (Caspase-3/7, -9) B->E F Western Blot Analysis (Apoptotic Proteins) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: Experimental workflow for assessing this compound efficacy.

cluster_pathway This compound Mechanism of Action BM1197 This compound Bcl2_BclxL Bcl-2 / Bcl-xL BM1197->Bcl2_BclxL Inhibits Bax_Bak Bax / Bak Bcl2_BclxL->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Key Signaling Pathways in Colorectal Cancer

Colorectal cancer development and progression are driven by alterations in several key signaling pathways. While this compound directly targets the intrinsic apoptosis pathway, its efficacy can be influenced by the status of these other pathways in SW480 and SW620 cells.

  • Wnt/β-catenin Pathway: Frequently hyperactivated in CRC due to mutations in genes like APC, leading to uncontrolled cell proliferation.

  • EGFR/MAPK Pathway: Often dysregulated through mutations in KRAS or BRAF, promoting cell growth and survival.

  • PI3K/AKT Pathway: Activated by various mutations, this pathway inhibits apoptosis and promotes cell proliferation.

  • TGF-β Pathway: Can act as a tumor suppressor in early stages but may promote invasion and metastasis in later stages.

  • p53 Pathway: The tumor suppressor p53 is frequently mutated in CRC, leading to impaired cell cycle arrest and apoptosis.

Understanding the status of these pathways in SW480 and SW620 can provide a broader context for interpreting the efficacy of this compound.

cluster_crc_pathways Key Signaling Pathways in Colorectal Cancer Wnt Wnt/β-catenin Proliferation Cell Proliferation Wnt->Proliferation EGFR EGFR/MAPK EGFR->Proliferation Survival Cell Survival EGFR->Survival PI3K PI3K/AKT PI3K->Survival Apoptosis_reg Apoptosis Regulation PI3K->Apoptosis_reg TGFb TGF-β Metastasis Metastasis TGFb->Metastasis p53 p53 p53->Apoptosis_reg

Caption: Interconnected signaling pathways in colorectal cancer.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of BM-1197 in resistant cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low efficacy of BM-1197, a dual Bcl-2/Bcl-xL inhibitor, in resistant cancer cell lines. The following FAQs and guides are designed to help identify potential resistance mechanisms and suggest experimental strategies to overcome them.

Section 1: Understanding this compound

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor that targets the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3] In cancer cells, these proteins are often overexpressed and prevent cell death by binding to and sequestering pro-apoptotic proteins (like BIM, PUMA, BAX, and BAK).[4][5] this compound mimics the BH3 domain of pro-apoptotic proteins to bind to the hydrophobic groove of Bcl-2 and Bcl-xL with high affinity.[6] This binding displaces the pro-apoptotic proteins, freeing BAX and BAK to oligomerize at the mitochondrial outer membrane.[1][7] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, activation of the caspase cascade (caspases -9, -3, and -7), and ultimately, apoptotic cell death.[1][7][8] The activity of this compound is strictly dependent on the presence of BAX and/or BAK.[1][3][9]

G cluster_0 Normal State (Apoptosis Blocked) cluster_1 This compound Treatment Bcl2_xL Bcl-2 / Bcl-xL Pro_Apoptotic BAX / BAK Bcl2_xL->Pro_Apoptotic Sequesters Apoptosis_Blocked Apoptosis Blocked Pro_Apoptotic->Apoptosis_Blocked BM1197 This compound Bcl2_xL_Treated Bcl-2 / Bcl-xL BM1197->Bcl2_xL_Treated Inhibits Pro_Apoptotic_Released BAX / BAK (Released & Activated) Bcl2_xL_Treated->Pro_Apoptotic_Released Mito Mitochondria Pro_Apoptotic_Released->Mito Oligomerizes at CytoC Cytochrome C Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis_Triggered Apoptosis Caspases->Apoptosis_Triggered

Caption: Mechanism of action of this compound in inducing apoptosis.

Binding Affinity of this compound

The efficacy of this compound is rooted in its high binding affinity for Bcl-2 and Bcl-xL, with significantly lower affinity for other anti-apoptotic proteins like Mcl-1.[1][2][9][10]

ProteinThis compound KiABT-263 (Navitoclax) Ki
Bcl-2 < 1 nM≤ 1 nM
Bcl-xL < 1 nM≤ 1 nM
Mcl-1 > 2000 nM (>2 µM)> 1000 nM
Data compiled from multiple sources.[1][2][11][12]

Section 2: Troubleshooting Low Efficacy and Resistance

Before investigating complex biological mechanisms, it is crucial to rule out common experimental issues. Ensure the integrity of the this compound compound, verify the cell line identity and health, and double-check all experimental parameters, including drug concentration and incubation time.

G start Low Efficacy or High IC50 Observed check_exp 1. Confirm Experimental Setup - Compound integrity? - Cell line health? - Assay protocol correct? start->check_exp assess_prot 2. Assess Protein Expression (Western Blot) - Bcl-2, Bcl-xL, Mcl-1 - BAX, BAK check_exp->assess_prot Setup OK mcl1_high Is Mcl-1 expression high? assess_prot->mcl1_high validate_mcl1 3a. Validate Mcl-1 Role - siRNA/shRNA knockdown of Mcl-1 - Re-test this compound sensitivity mcl1_high->validate_mcl1 Yes bax_bak_low Are BAX / BAK levels low? mcl1_high->bax_bak_low No combo_mcl1 Strategy: Combine this compound with an Mcl-1 inhibitor validate_mcl1->combo_mcl1 no_dependence Conclusion: Cell line may lack dependence on the intrinsic apoptosis pathway bax_bak_low->no_dependence Yes other_mech 3b. Investigate Other Mechanisms - Upregulation of other survival pathways? - Low expression of BH3-only proteins (BIM, PUMA)? bax_bak_low->other_mech No

Caption: A logical workflow for troubleshooting this compound resistance.
Q2: My cell line shows a high IC50 value for this compound. Is it considered resistant?

A2: Resistance is relative, but published data can provide a benchmark. In a study of 12 small cell lung cancer (SCLC) cell lines, sensitivity to this compound was categorized as follows:

  • Sensitive: IC50 values < 100 nM.[1][13]

  • Moderately Sensitive: IC50 values around 600 nM.[1][13]

  • Weakly Sensitive / Resistant: IC50 values > 2000 nM (>2 µM).[1][13]

If your cell line's IC50 value falls into the weakly sensitive or resistant range, it is likely harboring one or more resistance mechanisms.

Cell Growth Inhibitory Activity of this compound in SCLC Cell Lines

Cell LineThis compound IC50 (nM)ABT-263 IC50 (nM)Sensitivity Category
H146379Sensitive
H19631158Sensitive
H20924120Sensitive
H52629160Sensitive
H82821000Sensitive
H69821000Sensitive
DMS114821000Sensitive
H1876001000Moderately Sensitive
H3456001000Moderately Sensitive
DMS536001000Moderately Sensitive
H446>2000>2000Resistant
H510>2000>2000Resistant
Data from a study on SCLC cell lines.[1][13]
Q3: What is the most common mechanism of resistance to this compound?

A3: The most well-documented mechanism of resistance to dual Bcl-2/Bcl-xL inhibitors like this compound is the overexpression of Mcl-1 .[1][11] Since this compound does not bind to or inhibit Mcl-1, this protein can continue to sequester pro-apoptotic proteins (particularly BAK), thereby preventing the initiation of apoptosis even when Bcl-2 and Bcl-xL are fully inhibited.[1][2] Studies have shown that depleting Mcl-1 in resistant SCLC cell lines dramatically sensitizes them to this compound.[1][11]

G BM1197 This compound Bcl2_xL Bcl-2 / Bcl-xL BM1197->Bcl2_xL Inhibits Mcl1 Mcl-1 (Overexpressed) BM1197->Mcl1 No Effect BAK BAK Mcl1->BAK Sequesters Apoptosis Apoptosis BAK->Apoptosis Blocked

Caption: Mcl-1 overexpression confers resistance to this compound.
Q4: How can I determine if Mcl-1 is causing resistance in my cells?

A4: A two-step approach can confirm the role of Mcl-1:

  • Assess Protein Levels: Use Western blotting to compare the expression levels of Bcl-2, Bcl-xL, and Mcl-1 in your resistant cell line versus a known sensitive cell line. High Mcl-1 expression in the resistant line is a strong indicator.

  • Functional Validation: Use siRNA or shRNA to specifically knock down Mcl-1 expression in your resistant cell line. If the cells become significantly more sensitive to this compound treatment (i.e., the IC50 value decreases), it confirms that Mcl-1 is a key resistance factor.[1][11]

Q5: Mcl-1 levels are low, but my cells are still resistant. What else should I investigate?

A5: If Mcl-1 is not the cause, consider these other potential mechanisms:

  • Loss of Pro-Apoptotic Effectors: this compound requires BAX and/or BAK to induce apoptosis.[1] Check for low or absent expression of both BAX and BAK via Western blot. Cells lacking these essential effector proteins will be intrinsically resistant.

  • Low Expression of BH3-Only Proteins: The process of apoptosis initiation relies on activator BH3-only proteins like BIM and PUMA.[5][7] If their expression is very low, there may not be enough pro-apoptotic signaling to trigger cell death even after Bcl-2/Bcl-xL inhibition.

  • Upregulation of Other Survival Pathways: Cancer cells can activate alternative signaling pathways to evade apoptosis, such as the PI3K/AKT pathway.[14] Investigating the phosphorylation status of key proteins like AKT can provide clues.

  • Drug Efflux Pumps: Overexpression of multidrug resistance proteins (e.g., MDR-1) can pump the drug out of the cell, preventing it from reaching its target.[14]

Q6: What are some strategies to overcome resistance to this compound?

A6: The primary strategy is rational combination therapy.

  • Combine with an Mcl-1 Inhibitor: For cells where Mcl-1 is the confirmed resistance mechanism, co-treatment with a selective Mcl-1 inhibitor can restore sensitivity to this compound. This dual blockade of anti-apoptotic proteins is a powerful strategy.[15]

  • Combine with Chemotherapy: this compound can have synergistic effects with traditional chemotherapeutic drugs.[7] Chemotherapy can induce DNA damage and upregulate pro-apoptotic signals (like PUMA), "priming" the cells for apoptosis, which is then triggered by this compound.

  • Combine with Other Targeted Agents: If resistance is due to the activation of a specific survival pathway (e.g., PI3K/AKT), combining this compound with an inhibitor of that pathway could be effective.[14]

Section 3: Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 48-72 hours).[8] Include a DMSO-only vehicle control.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for Bcl-2 Family Proteins

This protocol allows for the assessment of protein expression levels.

  • Cell Lysis: Treat cells as required, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol is used to verify if this compound disrupts the interaction between anti- and pro-apoptotic proteins.[1][7]

  • Cell Treatment & Lysis: Treat cells with DMSO or this compound (e.g., 100 nM) for 1-2 hours.[1] Lyse the cells with a gentle lysis buffer (e.g., CHAPS-based buffer) to preserve protein-protein interactions.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-Bcl-xL) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution & Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitates by Western blotting using antibodies for the suspected interacting partners (e.g., PUMA, BIM, BAX).[1] A reduced signal in the this compound-treated sample indicates disruption of the interaction.

References

How to mitigate BM-1197-induced thrombocytopenia in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing BM-1197-induced thrombocytopenia in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3] It binds to Bcl-2 and Bcl-xL with high affinity (Ki values < 1 nM), showing over 1,000-fold selectivity over Mcl-1.[1][3] By inhibiting Bcl-2 and Bcl-xL, this compound disrupts their interaction with pro-apoptotic proteins (like BIM, PUMA, and BAK), leading to the activation of the intrinsic apoptosis pathway.[1][4][5] This results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately causing cancer cell death.[1][4][5]

Q2: Why does this compound cause thrombocytopenia?

A2: The thrombocytopenia (a decrease in platelet count) induced by this compound is an on-target effect resulting from the inhibition of Bcl-xL.[1][3] Platelets have a short lifespan and their survival is highly dependent on the anti-apoptotic function of Bcl-xL.[2][6] By inhibiting Bcl-xL, this compound triggers the intrinsic apoptotic pathway in platelets, leading to their premature destruction and removal from circulation. This effect is a known class effect for Bcl-xL inhibitors, including the related compound navitoclax (ABT-263).[6][7][8]

Q3: How severe is the thrombocytopenia observed with this compound in preclinical models?

A3: In preclinical mouse models, this compound administration leads to a transient reduction in platelet counts.[1][3][9] For example, a single intravenous dose of 15 mg/kg in mice resulted in the lowest platelet count at 24 hours post-administration.[1] However, this effect is generally reversible, with platelet counts recovering over time even with continued dosing.[1]

Q4: What are the potential strategies to mitigate this compound-induced thrombocytopenia?

A4: Several strategies are being explored to lessen the thrombocytopenia associated with Bcl-xL inhibitors like this compound. These include:

  • Intermittent Dosing: Administering this compound on an intermittent schedule (e.g., weekly instead of daily) may allow for platelet counts to recover between doses, potentially reducing the severity of thrombocytopenia while maintaining anti-tumor efficacy.[10]

  • Platelet-Sparing PROTACs: A novel approach involves the development of Proteolysis Targeting Chimeras (PROTACs) that selectively target Bcl-xL for degradation in cancer cells. These PROTACs utilize E3 ligases that are poorly expressed in platelets, thereby sparing them from the drug's effects and reducing thrombocytopenia.[1][7][9][11][12][13][14]

  • Supportive Care: The use of thrombopoietin receptor agonists (TPO-RAs), such as romiplostim and eltrombopag, is a potential supportive care measure to stimulate platelet production. While their efficacy is established for chemotherapy-induced thrombocytopenia, their specific utility for Bcl-xL inhibitor-induced thrombocytopenia is still under investigation.[4][5][6][15]

  • Combination Therapy: Using this compound at a lower, more manageable dose in combination with other anti-cancer agents could be a strategy to reduce platelet toxicity while achieving synergistic anti-tumor effects.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Severe and prolonged thrombocytopenia High dose or continuous daily dosing schedule of this compound.Consider transitioning to an intermittent (e.g., weekly) dosing schedule to allow for platelet recovery. A dose reduction may also be necessary.
Unexpectedly high toxicity in animal models Variation in drug formulation or administration.Ensure proper formulation of this compound for in vivo use and consistent administration technique (e.g., oral gavage, intravenous injection).
Difficulty in assessing platelet recovery Inconsistent blood sampling or platelet counting methodology.Implement a standardized protocol for blood collection and utilize a reliable method for platelet enumeration, such as flow cytometry with counting beads.
Anti-tumor efficacy is compromised with a reduced dose of this compound The reduced dose is below the therapeutic threshold.Explore combination therapies with other anti-cancer agents that do not cause thrombocytopenia to potentially achieve a synergistic effect at a lower, less toxic dose of this compound.

Data Presentation

Table 1: Preclinical Data on this compound-Induced Thrombocytopenia in Mice

Dose and Schedule Lowest Platelet Count (x104/µl) Time to Nadir Recovery Reference
15 mg/kg IV (single dose)9.624 hoursReversible[1]
10 mg/kg IV (daily for 2 weeks)Not specified, but described as transientNot specifiedReversible[1]

Experimental Protocols

Protocol 1: In Vivo Model of this compound-Induced Thrombocytopenia

This protocol describes the induction and monitoring of thrombocytopenia in mice using a Bcl-xL inhibitor as a model for this compound.

Materials:

  • This compound or a suitable analogue (e.g., navitoclax/ABT-263)

  • Vehicle for drug formulation (e.g., 60% Phosal 50PG, 30% PEG400, 10% Ethanol)

  • 8-10 week old C57BL/6 mice

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Flow cytometer

  • Fluorescently-labeled anti-mouse CD41 antibody

  • Counting beads for flow cytometry

Procedure:

  • Drug Preparation: Prepare the this compound/analogue solution in the vehicle at the desired concentration. Warming and sonication may be required for complete dissolution.

  • Animal Dosing: Administer the drug or vehicle control to mice via oral gavage at the desired dose and schedule (e.g., 50 mg/kg/day for 7 days).

  • Blood Collection: At specified time points (e.g., baseline, 24h, 48h, 72h, and weekly), collect a small volume of blood (e.g., 5-10 µL) from the tail vein into EDTA-coated tubes.

  • Platelet Counting: Perform platelet counts using a flow cytometer.

    • Dilute the blood sample.

    • Stain with a fluorescently-labeled anti-mouse CD41 antibody.

    • Add a known number of counting beads to the sample.

    • Acquire data on the flow cytometer and analyze to determine the absolute platelet count.

  • Monitoring: Monitor the animals for any signs of bleeding or distress.

Protocol 2: Assessment of Megakaryopoiesis in Bone Marrow

This protocol details the evaluation of megakaryocytes in the bone marrow of mice treated with this compound to assess its impact on platelet production.

Materials:

  • Femurs and tibias from treated and control mice

  • Phosphate-buffered saline (PBS) with 2% Fetal Bovine Serum (FBS)

  • Syringes and needles (23G)

  • Glass slides

  • Methanol (for fixation)

  • May-Grünwald Giemsa (MGG) or Wright-Giemsa stain

  • Microscope

Procedure:

  • Bone Marrow Isolation: Euthanize the mouse and dissect the femurs and tibias.

  • Smear Preparation:

    • Cut the ends of the bones.

    • Use a syringe with a 23G needle to flush the bone marrow with PBS/FBS onto a glass slide.

    • Alternatively, make a touch preparation by gently touching the exposed marrow onto a slide.

    • Spread the marrow gently across the slide to create a thin smear.

  • Fixation and Staining:

    • Air dry the slides for 5-10 minutes.

    • Fix the slides in absolute methanol for 5 minutes.

    • Stain the slides using MGG or Wright-Giemsa stain according to the manufacturer's instructions.

  • Microscopic Analysis:

    • Examine the stained smears under a microscope.

    • Identify and quantify megakaryocytes at different magnifications (10x for scanning, 40x and 100x for detailed morphology).

    • Assess megakaryocyte number, size, and morphology for any signs of dysplasia or altered maturation.

Visualizations

BM1197_Mechanism BM1197 This compound Bcl_xL Bcl-xL BM1197->Bcl_xL Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BIM, PUMA, BAK) Bcl_xL->Pro_Apoptotic Sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Activates Apoptosis Platelet Apoptosis Mitochondrion->Apoptosis Initiates Thrombocytopenia Thrombocytopenia Apoptosis->Thrombocytopenia

Caption: Mechanism of this compound-induced thrombocytopenia.

Mitigation_Workflow start This compound Treatment (In Vivo Model) thrombocytopenia Thrombocytopenia Observed? start->thrombocytopenia mitigation Implement Mitigation Strategy thrombocytopenia->mitigation Yes evaluate Evaluate Efficacy & Toxicity thrombocytopenia->evaluate No intermittent Intermittent Dosing mitigation->intermittent protac Platelet-Sparing PROTAC mitigation->protac supportive Supportive Care (TPO-RA) mitigation->supportive monitor Monitor Platelet Counts (Flow Cytometry) intermittent->monitor protac->monitor supportive->monitor assess_bm Assess Megakaryopoiesis (Bone Marrow Smears) monitor->assess_bm assess_bm->evaluate success Successful Mitigation evaluate->success Improved adjust Adjust Strategy evaluate->adjust No Improvement adjust->mitigation

Caption: Experimental workflow for mitigating this compound-induced thrombocytopenia.

References

Technical Support Center: Optimizing BM-1197 Treatment for Maximal Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BM-1197 to induce apoptosis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to help you optimize your experiments for the most accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] In healthy cells, Bcl-2 and Bcl-xL sequester pro-apoptotic proteins like Bim and Puma, preventing them from initiating programmed cell death. This compound competitively binds to the BH3 groove of Bcl-2 and Bcl-xL, displacing Bim and Puma.[1][3] This liberation of pro-apoptotic proteins leads to the activation of Bax and Bak, which then oligomerize at the outer mitochondrial membrane.[1][3] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.[1][2][4]

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cells. We recommend starting with a broad range of concentrations (e.g., 1 nM to 10 µM) and measuring cell viability after a fixed incubation period (e.g., 24, 48, or 72 hours) using an appropriate assay such as MTT or CellTiter-Glo®.

Q3: How long should I treat my cells with this compound to observe maximum apoptosis?

A3: The kinetics of apoptosis induction by this compound are both dose- and time-dependent.[3][4] Early apoptotic events, such as phosphatidylserine (PS) externalization (detectable by Annexin V staining), can be observed within a few hours of treatment.[3] Later events, such as caspase activation and DNA fragmentation, will follow. To determine the optimal treatment duration for maximum apoptosis, a time-course experiment is essential. We recommend treating your cells with a fixed concentration of this compound (e.g., the IC50 value) and assessing apoptosis at various time points (e.g., 4, 8, 12, 24, 48 hours). Be aware that prolonged incubation may lead to secondary necrosis, which can confound the interpretation of apoptosis assays.[5][6]

Q4: What is secondary necrosis, and how can I distinguish it from apoptosis?

A4: Secondary necrosis is the terminal stage of apoptosis in vitro when apoptotic bodies are not cleared by phagocytes.[5] These late apoptotic cells lose their membrane integrity, a characteristic feature of necrosis. In flow cytometry assays using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic/secondary necrotic cells are positive for both Annexin V and PI. Necrotic cells are typically Annexin V-negative and PI-positive. It is critical to perform a time-course analysis to capture the peak of the apoptotic population (Annexin V-positive, PI-negative) before it progresses significantly to secondary necrosis.

Q5: Can I combine this compound with other therapeutic agents?

A5: Yes, studies have shown that this compound can have synergistic effects when combined with chemotherapeutic drugs.[3] If you are considering combination therapies, it is important to perform a synergy analysis (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic in your experimental system.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound treatment duration for apoptosis induction.

Problem Possible Cause(s) Suggested Solution(s)
Low percentage of apoptotic cells 1. Sub-optimal this compound concentration: The concentration used may be too low for your specific cell line. 2. Insufficient treatment duration: The incubation time may be too short to induce a significant apoptotic response. 3. Cell line resistance: The cell line may have high levels of other anti-apoptotic proteins (e.g., Mcl-1) that are not targeted by this compound.[7] 4. Improper drug storage: this compound may have degraded due to improper storage.1. Perform a dose-response experiment to determine the IC50. 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Consider measuring the expression levels of other Bcl-2 family proteins. Combination therapy with an Mcl-1 inhibitor might be necessary. 4. Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
High percentage of necrotic cells (Annexin V-/PI+) 1. This compound concentration is too high: Excessively high concentrations can induce rapid cell death through necrosis rather than apoptosis. 2. Harsh cell handling: Rough pipetting or centrifugation can cause mechanical damage to the cell membrane.1. Reduce the concentration of this compound. Aim for a concentration that induces apoptosis without causing widespread, immediate necrosis. 2. Handle cells gently during harvesting and staining procedures.
High percentage of late apoptotic/secondary necrotic cells (Annexin V+/PI+) 1. Treatment duration is too long: The cells have progressed through apoptosis and into secondary necrosis.1. Perform a time-course experiment with earlier time points to capture the peak of early apoptosis (Annexin V+/PI-).
Inconsistent results between experiments 1. Variation in cell culture conditions: Differences in cell density, passage number, or growth phase can affect the response to this compound. 2. Inconsistent reagent preparation: Variations in the preparation of staining solutions or drug dilutions.1. Ensure consistent cell seeding density and use cells in the logarithmic growth phase. Use cells of a similar passage number for all experiments. 2. Prepare fresh reagents for each experiment and follow protocols precisely.

Experimental Protocols

Dose-Response Assessment using MTT Assay

This protocol determines the IC50 of this compound in your cell line of interest.

  • Materials:

    • 96-well cell culture plates

    • Your cell line of interest

    • Complete cell culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the cells and add the different concentrations of this compound.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.

Time-Course Analysis of Apoptosis by Annexin V/PI Staining

This protocol is for determining the optimal treatment duration of this compound.

  • Materials:

    • 6-well cell culture plates

    • Your cell line of interest

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a fixed concentration of this compound (e.g., the IC50 value). Include an untreated or vehicle-treated control.

    • At each designated time point (e.g., 4, 8, 12, 24, 48 hours), harvest the cells. For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis Markers

This protocol can be used to confirm the mechanism of apoptosis by detecting key protein markers.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

BM1197_Signaling_Pathway cluster_Mitochondria Mitochondrion Bcl2 Bcl-2 / Bcl-xL BimPuma Bim / Puma Bcl2->BimPuma Sequesters BaxBak Bax / Bak (Inactive) BimPuma->BaxBak Activates BaxBak_active Bax / Bak (Active) BaxBak->BaxBak_active Activation CytoC Cytochrome c BaxBak_active->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates BM1197 This compound BM1197->Bcl2 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound Signaling Pathway for Apoptosis Induction.

Experimental_Workflow cluster_Phase1 Phase 1: Optimization cluster_Phase2 Phase 2: Time-Course Analysis cluster_Phase3 Phase 3: Mechanistic Validation DoseResponse Dose-Response Curve (e.g., MTT Assay) DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 TimeCourse Time-Course Experiment (Treat with IC50) DetermineIC50->TimeCourse Use IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) TimeCourse->ApoptosisAssay OptimalTime Treat at Optimal Time Point ApoptosisAssay->OptimalTime Identify Peak Apoptosis WesternBlot Western Blot for Apoptosis Markers OptimalTime->WesternBlot FinalAnalysis Data Analysis and Interpretation WesternBlot->FinalAnalysis

Caption: Experimental Workflow for Optimizing this compound Treatment.

Troubleshooting_Guide Start Low Apoptosis Observed CheckConc Is this compound Concentration Optimal? Start->CheckConc CheckTime Is Treatment Duration Sufficient? CheckConc->CheckTime Yes DoseResponse Action: Perform Dose-Response Study CheckConc->DoseResponse No CheckResistance Is the Cell Line Potentially Resistant? CheckTime->CheckResistance Yes TimeCourse Action: Perform Time-Course Study CheckTime->TimeCourse No ResistanceAnalysis Action: Analyze Mcl-1 Expression CheckResistance->ResistanceAnalysis Yes Success Problem Resolved DoseResponse->Success TimeCourse->Success ResistanceAnalysis->Success

Caption: Troubleshooting Logic for Low Apoptosis Induction.

References

BM-1197 Technical Support Center: Long-Term Storage and Stability Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing BM-1197, ensuring the compound's integrity through proper long-term storage and handling is paramount for reproducible and reliable experimental outcomes. This guide provides detailed best practices, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to keep the container tightly sealed to protect it from moisture.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for a stability of up to 6 months, or at -20°C for up to 1 month.[1][2]

Q3: My laboratory only has a -20°C freezer. Can I still store the solid compound and its solutions?

A3: Yes, a -20°C freezer is suitable for both solid and dissolved this compound. The solid powder can be stored for up to 3 years, and stock solutions for up to 1 month.[1] Be mindful of the shorter shelf-life for the solution at this temperature compared to -80°C.

Q4: I left the solid this compound at room temperature for a few hours. Is it still viable?

A4: While short excursions to room temperature for shipping are generally acceptable, prolonged exposure should be avoided.[1] For optimal stability, always store the compound under the recommended refrigerated or frozen conditions. If you observe any change in the physical appearance (color, clumping) of the powder, it may be a sign of degradation. It is advisable to use a fresh vial for critical experiments if stability is a concern.

Q5: What is the best solvent for dissolving this compound?

A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[1] Ensure you are using a high-purity, anhydrous grade of DMSO to minimize degradation from moisture.

Q6: I've noticed precipitation in my thawed aliquot of this compound. What should I do?

A6: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture. Gently warm the vial and vortex or sonicate to try and redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution.

Data Presentation: Storage and Stability Summary

The following tables summarize the recommended storage conditions and stability for this compound in both solid and solution forms.

Table 1: Long-Term Storage of Solid this compound

Storage TemperatureShelf Life
-20°C3 years
4°C2 years

Table 2: Stability of this compound Stock Solutions

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration.

  • Dissolution: Vortex the solution and, if necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Immediately store the aliquots at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month).[1][2]

Protocol 2: Handling and Use of this compound Aliquots

  • Thawing: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium or experimental buffer.

  • Disposal: Discard any unused portion of the thawed aliquot. Do not refreeze.

Visual Guides

The following diagrams illustrate key workflows for the proper handling and storage of this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_solution Stock Solution Preparation & Storage Solid Solid this compound Minus20_Solid -20°C (3 years) Solid->Minus20_Solid Store at Plus4_Solid 4°C (2 years) Solid->Plus4_Solid Store at Dissolve Dissolve in DMSO Solid->Dissolve Prepare Solution Aliquot Aliquot into single-use vials Dissolve->Aliquot Minus80_Sol -80°C (6 months) Aliquot->Minus80_Sol Store at Minus20_Sol -20°C (1 month) Aliquot->Minus20_Sol Store at troubleshooting_workflow start Precipitation observed in thawed aliquot warm_vortex Warm gently and vortex/sonicate start->warm_vortex check_dissolved Is the precipitate dissolved? warm_vortex->check_dissolved use_solution Use solution in experiment check_dissolved->use_solution Yes discard_prepare_new Discard aliquot and prepare fresh stock solution check_dissolved->discard_prepare_new No

References

Troubleshooting non-specific binding in BM-1197 immunoprecipitation experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in BM-1197 immunoprecipitation (IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in the context of an immunoprecipitation experiment?

This compound is a potent and selective dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, with Ki values of less than 1 nM.[1][2][3][4] In a cellular context, this compound disrupts the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins (e.g., Bax, Bak, Bim, Puma).[1][5][6][7] An immunoprecipitation experiment can be used to demonstrate this by showing a decreased association between Bcl-2 or Bcl-xL and its pro-apoptotic binding partners in the presence of this compound.[2][5]

Q2: I am observing high background and multiple non-specific bands in my negative control lanes for my this compound IP experiment. What are the likely causes?

High background and non-specific binding in IP experiments can stem from several factors. These include, but are not limited to:

  • Suboptimal antibody concentration: Using too much primary antibody can lead to non-specific binding to proteins other than the target.

  • Inadequate bead blocking: The agarose or magnetic beads may have unoccupied binding sites that can non-specifically capture proteins from the cell lysate.

  • Insufficient washing: Wash steps that are not stringent enough may fail to remove weakly interacting, non-specific proteins.

  • Cell lysate issues: A highly concentrated or "sticky" lysate can increase the likelihood of non-specific protein interactions. The choice of lysis buffer can also influence this.

  • Presence of the small molecule inhibitor: While not extensively documented, it is possible that this compound could alter protein conformations or solubility in a way that promotes non-specific interactions.

Q3: How can I reduce non-specific binding to the IP beads?

Several strategies can be employed to minimize non-specific binding to the beads:

  • Pre-clearing the lysate: Before adding the primary antibody, incubate the cell lysate with beads alone for 30-60 minutes.[8][9] This will help to remove proteins that non-specifically bind to the beads.

  • Blocking the beads: Ensure the beads are adequately blocked, typically with a solution of bovine serum albumin (BSA) or salmon sperm DNA.[10]

  • Using the correct bead type: Protein A and Protein G beads have different affinities for antibody isotypes.[8] Ensure your chosen beads are appropriate for the host species and isotype of your primary antibody.

Q4: What is the recommended concentration of this compound to use in my cell culture before performing the immunoprecipitation?

The optimal concentration of this compound will depend on the cell line and the specific experimental goals. However, published studies have shown effective disruption of Bcl-2/Bcl-xL interactions at concentrations around 100 nM for 2 hours in H146 cells and 50 nM for 1 hour in MCL1-deficient MEF cells.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line.

Troubleshooting Guides

Problem: High Non-Specific Binding in the "No Antibody" Control

This indicates that proteins are binding directly to the beads.

Possible Cause Solution
Inadequate bead blockingIncrease BSA concentration in blocking buffer or extend blocking time.
Insufficient pre-clearingPre-clear the lysate with beads for 1 hour at 4°C before starting the IP.
"Sticky" lysateOptimize the lysis buffer; consider adjusting the salt and detergent concentrations.
Problem: Multiple Bands in the Isotype Control Lane

This suggests that the non-specific binding is related to the antibody.

Possible Cause Solution
Primary antibody concentration is too highPerform an antibody titration to determine the optimal concentration for your experiment.[11]
Low antibody specificityUse an affinity-purified antibody. If possible, test a different antibody against the same target.
Antibody aggregationCentrifuge the antibody solution before use to pellet any aggregates.[11]
Problem: High Background in All Lanes, Including the Target Pulldown

This points to a need for more stringent washing conditions.

Possible Cause Solution
Insufficient wash stepsIncrease the number of washes (e.g., from 3 to 5).[10]
Wash buffer is not stringent enoughIncrease the salt (e.g., up to 500 mM NaCl) or detergent (e.g., up to 1% Triton X-100) concentration in the wash buffer. Consider adding a different detergent, such as RIPA buffer for one of the washes.
Incomplete removal of wash bufferCarefully aspirate all supernatant after each wash step.

Experimental Protocols

Protocol 1: Pre-clearing Cell Lysate to Reduce Non-Specific Binding
  • Prepare your cell lysate according to your standard protocol.

  • Determine the total volume of lysate needed for all your IP samples.

  • For every 1 mL of lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.

  • Incubate on a rotator at 4°C for 1 hour.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your immunoprecipitation experiment.

Protocol 2: Stringent Washing of Immunocomplexes

After incubating your lysate with the antibody and beads and capturing the immunocomplexes:

  • Pellet the beads by centrifugation and carefully remove the supernatant.

  • Wash 1 & 2 (Low Stringency): Add 1 mL of ice-cold lysis buffer to the beads. Resuspend the beads by gentle pipetting and incubate on a rotator for 5 minutes at 4°C. Pellet the beads and discard the supernatant.

  • Wash 3 (Medium Stringency): Add 1 mL of ice-cold wash buffer with a higher salt concentration (e.g., 500 mM NaCl). Resuspend and incubate as in step 2.

  • Wash 4 (High Stringency): Add 1 mL of a different ice-cold wash buffer, such as RIPA buffer. Resuspend and incubate as in step 2.

  • Wash 5 (Final Wash): Add 1 mL of ice-cold PBS to remove any remaining detergent. Resuspend and incubate as in step 2.

  • After the final wash, carefully remove all supernatant before proceeding to elution.

Visualizations

BM1197_Signaling_Pathway cluster_0 Apoptotic Regulation Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax inhibit Bak Bak Bcl-2->Bak inhibit Bcl-xL Bcl-xL Bcl-xL->Bax inhibit Bcl-xL->Bak inhibit Apoptosis Apoptosis Bax->Apoptosis Bak->Apoptosis This compound This compound This compound->Bcl-2 inhibits This compound->Bcl-xL inhibits

Caption: Mechanism of action of this compound in inducing apoptosis.

IP_Workflow A 1. Cell Lysis B 2. Pre-clearing (Optional) A->B C 3. Incubation with Primary Antibody B->C D 4. Addition of Protein A/G Beads C->D E 5. Immunoprecipitation D->E F 6. Washing E->F G 7. Elution F->G H 8. Analysis (e.g., Western Blot) G->H

Caption: A standard workflow for an immunoprecipitation experiment.

Troubleshooting_Workflow Start High Non-Specific Binding Q1 Binding in 'No Ab' Control? Start->Q1 A1_Yes Problem with Beads/Lysate Q1->A1_Yes Yes A1_No Binding in Isotype Control? Q1->A1_No No Sol1 Pre-clear Lysate Block Beads A1_Yes->Sol1 A2_Yes Problem with Antibody A1_No->A2_Yes A2_No Inefficient Washing A1_No->A2_No No End Clean Immunoprecipitation Sol1->End Sol2 Titrate Antibody Use Affinity-Purified Ab A2_Yes->Sol2 Yes Sol2->End Sol3 Increase Wash Number Increase Wash Stringency A2_No->Sol3 Sol3->End

Caption: A troubleshooting workflow for non-specific binding in IP.

References

Technical Support Center: Apoptosis Analysis after BM-1197 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using flow cytometry to analyze apoptosis induced by BM-1197, a potent dual inhibitor of Bcl-2 and Bcl-xL.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it induce apoptosis?

A1: this compound is a small molecule inhibitor that selectively targets the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] By binding to these proteins, this compound disrupts their interaction with pro-apoptotic proteins like Bim and Puma.[1][3] This leads to the activation of Bax and Bak, which form pores in the mitochondrial outer membrane, causing the release of cytochrome c into the cytosol.[2][3][4] Cytochrome c then activates a cascade of caspases (caspase-9, -3, and -7), ultimately leading to programmed cell death, or apoptosis, through the intrinsic pathway.[4][5][6]

Q2: Which apoptosis detection method is most suitable for this compound-treated cells?

A2: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a highly suitable and widely used method.[7][8] This assay distinguishes between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This method allows for the quantification of the early apoptotic events initiated by this compound.[8]

Q3: Can I use a cell dissociation enzyme like trypsin to harvest my adherent cells?

A3: Caution is advised when using trypsin, especially if it contains EDTA. The binding of Annexin V to phosphatidylserine (PS) is calcium-dependent (Ca²⁺).[9] EDTA is a calcium chelator and will interfere with the staining, potentially leading to false-negative results. If harvesting adherent cells, use a gentle, EDTA-free dissociation solution, such as Accutase, or gently scrape the cells.[9]

Q4: My untreated control cells are showing a high percentage of Annexin V positive cells. What could be the cause?

A4: High background apoptosis in control samples can result from several factors:

  • Poor Cell Health: Using cells that are over-confluent, have been in culture too long, or are starved of nutrients can lead to spontaneous apoptosis.[10]

  • Harsh Cell Handling: Excessive centrifugation speeds, vigorous vortexing, or over-trypsinization can cause mechanical damage to the cell membrane, leading to non-specific Annexin V binding.[9][10]

  • Contamination: Mycoplasma or other microbial contamination can stress cells and induce apoptosis.

Q5: The cell populations in my dot plot are not well-separated. How can I improve the resolution?

A5: Poor separation of cell populations is often a result of incorrect compensation settings.[9] Spectral overlap between the fluorochromes used for Annexin V (e.g., FITC) and PI can cause signal from one detector to "spill over" into another. To correct this, you must run single-stained compensation controls (one sample with only Annexin V-FITC, one with only PI) and apply the correct compensation matrix before analyzing your samples.[11]

Experimental Protocols & Data Presentation

Protocol: Annexin V and PI Staining for Flow Cytometry

This protocol outlines the key steps for analyzing apoptosis in cells treated with this compound.

Materials:

  • This compound treated cells and vehicle-treated control cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For suspension cells, gently collect by centrifugation (e.g., 300 x g for 5 minutes).

    • For adherent cells, collect the supernatant containing any floating cells. Wash the adherent layer with PBS and detach using an EDTA-free dissociation reagent or by gentle scraping. Combine with the supernatant. It is crucial to collect floating cells as they are often apoptotic.[10]

  • Washing: Wash the collected cells twice with cold PBS. Centrifuge and carefully discard the supernatant after each wash.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a flow cytometry tube.[7]

    • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Gently vortex the tube to mix.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.[9][12] Analyze the samples on a flow cytometer immediately (ideally within one hour).

Data Interpretation: Expected Apoptotic Populations

The following table summarizes the typical results from an Annexin V/PI assay.

Cell PopulationAnnexin V StainingPI StainingQuadrant (Typical)Interpretation
Viable NegativeNegativeLower-Left (Q4)Healthy cells with intact membranes.
Early Apoptotic PositiveNegativeLower-Right (Q3)Cells in the early stages of apoptosis.
Late Apoptotic / Necrotic PositivePositiveUpper-Right (Q2)Cells in late-stage apoptosis or necrosis.
Debris / Necrotic NegativePositiveUpper-Left (Q1)Primarily necrotic cells or nuclear debris.

Visual Guides and Workflows

This compound Induced Apoptosis Pathway

BM1197_Pathway BM1197 This compound Bcl2 Bcl-2 / Bcl-xL BM1197->Bcl2 Inhibits BaxBak Bax / Bak (Inactive) Bcl2->BaxBak Inhibits BimPuma Bim / Puma BimPuma->Bcl2 Binds to BaxBak_A Bax / Bak (Active) BimPuma->BaxBak_A Activates Mito Mitochondrion BaxBak_A->Mito Forms Pores CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp37 Caspase-3, -7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Workflow for Apoptosis Analysis

Gating_Workflow start Start: Cell Culture with This compound Treatment harvest Harvest Cells (Include Supernatant) start->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V & PI wash->stain acquire Acquire on Flow Cytometer stain->acquire gate1 Gate 1: Main Population (FSC vs SSC) acquire->gate1 gate2 Gate 2: Singlets (FSC-A vs FSC-H) gate1->gate2 analysis Analyze Apoptosis (Annexin V vs PI) gate2->analysis end Quantify Populations analysis->end

Caption: Flow cytometry experimental and gating workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

ProblemPossible Cause(s)Recommended Solution(s)
Low percentage of apoptotic cells in the this compound treated group. 1. Insufficient Drug Concentration/Time: The dose of this compound or the incubation time may be too low to induce apoptosis.[9] 2. Loss of Apoptotic Cells: Apoptotic cells are fragile and may have been lost during washing steps.[10] 3. Incorrect Assay Timing: Apoptosis is transient. You may be analyzing too early or too late.1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Always collect the cell culture supernatant and combine it with the adherent cells before staining.[10] 3. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak apoptotic response.
High PI-positive signal in early time points. 1. Compound Cytotoxicity: At high concentrations, this compound might be causing necrosis rather than apoptosis. 2. Mechanical Damage: Harsh cell handling can rupture cell membranes.[9]1. Lower the concentration of this compound to a range that specifically induces apoptosis. 2. Handle cells gently. Reduce centrifugation speed and avoid vigorous pipetting.
Annexin V-FITC signal is weak or absent, but PI signal is present. 1. EDTA Interference: If trypsin-EDTA was used, it has chelated the Ca²⁺ necessary for Annexin V binding.[9] 2. Reagent Degradation: The Annexin V reagent may have degraded due to improper storage.1. Use an EDTA-free dissociation buffer. Ensure the binding buffer contains adequate CaCl₂. 2. Check the expiration date of the kit and store reagents as recommended. Run a positive control (e.g., cells treated with staurosporine) to verify reagent activity.[10]
Fluorescence signal is present in the unstained control. 1. Autofluorescence: Some cell types are naturally autofluorescent. Dead cells also tend to have higher autofluorescence.[13]1. Run an unstained control to set the baseline voltage for the detectors. If autofluorescence is high, consider using brighter fluorochromes (e.g., PE or APC instead of FITC) that can be distinguished from the background.

Troubleshooting Gating and Compensation

Troubleshooting_Gating start Problem: Poorly Defined Cell Populations q1 Did you run single-stain compensation controls? start->q1 a1_no Action: Prepare and run unstained, single-FITC, and single-PI controls. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes end Solution: Properly compensated data with clean gates. a1_no->end q2 Is there a 'smear' of cells between quadrants? a1_yes->q2 a2_yes Action: Re-apply compensation. Ensure positive/negative populations in controls are distinct. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No a2_yes->end q3 Are cells clumping or is there excessive debris? a2_no->q3 a3_yes Action: Gate on singlets (FSC-A vs FSC-H). Consider filtering sample before running. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting gating issues.

References

Addressing solubility issues of BM-1197 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of BM-1197 in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 250 mg/mL.[1] For optimal results, use anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?

A2: Direct dissolution of this compound in aqueous buffers is not recommended. Like many small molecule inhibitors, particularly those in the Bcl-2 inhibitor class, this compound is inherently hydrophobic and has minimal solubility in aqueous solutions.[2] A concentrated stock solution in an organic solvent such as DMSO should be prepared first.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q4: I observed precipitation when diluting my this compound DMSO stock into my aqueous experimental buffer. What is causing this and how can I prevent it?

A4: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds like this compound. This occurs because the compound's solubility is significantly lower in the aqueous buffer compared to the DMSO stock. To prevent this, it is crucial to employ proper dilution techniques. A serial dilution approach is recommended, where the DMSO stock is first diluted to an intermediate concentration in an appropriate solvent before the final dilution into the aqueous buffer. Additionally, ensure the final concentration of DMSO in your working solution is kept to a minimum (typically <0.5% v/v) to avoid solvent-induced toxicity in cellular assays.

Troubleshooting Guide

This guide addresses specific issues that may arise when preparing and using this compound solutions in aqueous buffers.

Issue 1: this compound precipitates out of solution immediately upon dilution of the DMSO stock into an aqueous buffer.
  • Cause A: High Final Concentration. The intended final concentration of this compound in the aqueous buffer may exceed its solubility limit.

    • Solution: Try lowering the final working concentration of this compound. If a higher concentration is necessary, consider using a formulation with co-solvents or other solubilizing agents.

  • Cause B: Improper Mixing Technique. Adding the aqueous buffer directly to the small volume of the this compound DMSO stock can create localized areas of high concentration, leading to rapid precipitation.

    • Solution: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps to prevent localized supersaturation.

  • Cause C: High Percentage of Organic Solvent in Final Solution. A high concentration of the organic solvent in the final aqueous solution can affect the stability of the buffer components, leading to precipitation.

    • Solution: Ensure the final concentration of DMSO is as low as possible, ideally below 0.5% (v/v), for most cell-based experiments.

Issue 2: The prepared this compound working solution is cloudy or contains visible particulates.
  • Cause A: Aggregation. this compound may be forming small, insoluble aggregates in the aqueous solution, even if not immediately visible as a precipitate.

    • Solution 1: Briefly sonicate the final working solution to help break up small aggregates.

    • Solution 2: The inclusion of a carrier protein, such as bovine serum albumin (BSA), in the final medium can sometimes help maintain the solubility of hydrophobic compounds.

  • Cause B: Buffer Incompatibility. The specific components or pH of your aqueous buffer may not be optimal for this compound solubility.

    • Solution: Experiment with different buffer systems or adjust the pH of your current buffer. The solubility of many compounds is pH-dependent.

Issue 3: Inconsistent experimental results are observed, potentially due to poor solubility.
  • Cause A: Inaccurate Concentration of Solubilized Compound. The actual concentration of solubilized this compound in your working solution may be lower than the calculated concentration due to precipitation or aggregation.

    • Solution: After preparing your working solution, centrifuge it at high speed to pellet any insoluble material and use the supernatant for your experiments. While this ensures a clear solution, be aware that the actual concentration may be lower than intended. For precise concentration determination, analytical methods such as HPLC would be required.

  • Cause B: Adsorption to Plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and pipette tips, reducing the effective concentration.

    • Solution: Use low-adhesion plasticware for preparing and storing your this compound solutions. Pre-rinsing pipette tips with the solution before transferring can also help mitigate this issue.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 1131.77 g/mol [3]
Chemical Formula C₅₃H₅₉ClF₄N₆O₇S₄[3]
Solubility in DMSO 250 mg/mL (220.89 mM)[1]
Aqueous Solubility Data not available. This compound is expected to have low aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 1.13177 mg of this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication may be used to aid dissolution.[1]

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, low-adhesion tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure (Example for preparing a 10 µM working solution):

    • Thaw a frozen aliquot of the 10 mM this compound stock solution and bring it to room temperature.

    • Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.

    • While vortexing the final aqueous buffer, add the required volume of the intermediate this compound solution dropwise. For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of the aqueous buffer.

    • Continue to vortex for a few seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.

    • Use the freshly prepared working solution in your experiments immediately.

Visualizations

BM1197_Signaling_Pathway cluster_Mitochondria Mitochondrial Outer Membrane cluster_Cytosol Cytosol Bcl2 Bcl-2 / Bcl-xL Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome BM1197 This compound BM1197->Bcl2 Inhibits Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow cluster_Stock_Prep Stock Solution Preparation cluster_Working_Sol_Prep Aqueous Working Solution Preparation cluster_Troubleshooting Troubleshooting A1 Weigh this compound Powder A2 Dissolve in Anhydrous DMSO (e.g., to 10 mM) A1->A2 A3 Vortex / Sonicate to Ensure Complete Dissolution A2->A3 A4 Aliquot and Store at -80°C A3->A4 B1 Thaw DMSO Stock Aliquot A4->B1 B2 Prepare Intermediate Dilution (Optional, but Recommended) B1->B2 B3 Add Stock Dropwise to Vortexing Aqueous Buffer B2->B3 B4 Visually Inspect for Precipitation B3->B4 C1 Precipitate Observed B4->C1 If Yes D1 Proceed with Experiment B4->D1 If No C2 Lower Final Concentration C1->C2 C3 Use Sonication C1->C3 C4 Modify Buffer C1->C4

Caption: Experimental workflow for preparing this compound solutions.

logical_relationship A This compound is Hydrophobic B Poor Aqueous Solubility A->B C High Solubility in DMSO A->C D Risk of Precipitation upon Aqueous Dilution B->D E Stock Solution in DMSO is Necessary C->E F Careful Dilution Technique is Required D->F G Potential Need for Solubilizing Agents D->G

References

Technical Support Center: Interpreting CETSA Experiments with BM-1197

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BM-1197 in Cellular Thermal Shift Assay (CETSA) experiments. Our goal is to help you interpret unexpected results and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a CETSA experiment with this compound?

A1: this compound is a potent dual inhibitor of Bcl-2 and Bcl-xL.[1][2] In a CETSA experiment, the expected result is the thermal stabilization of its target proteins, Bcl-2 and Bcl-xL, upon binding of this compound. This is observed as a shift in the melting curve to higher temperatures for these specific proteins in the presence of the compound compared to the vehicle control.[3]

Q2: We observed destabilization of our target protein with this compound instead of the expected stabilization. What could be the cause?

A2: While ligand binding typically leads to protein stabilization, destabilization can occur under certain circumstances.[4][5] Potential reasons include:

  • Ligand binding to the unfolded state: The compound might preferentially bind to the unfolded or intermediate state of the protein, thereby promoting its denaturation at lower temperatures.[5]

  • Disruption of protein complexes: this compound is known to disrupt the interaction between anti-apoptotic proteins (like Bcl-2/Bcl-xL) and pro-apoptotic proteins (like Bax, Bak, Puma, and Bim).[6][7] If the target protein is part of a larger, stabilizing complex, the dissociation induced by this compound could lead to the destabilization of the individual components.

  • Indirect cellular effects: this compound induces apoptosis, which involves a cascade of cellular events.[2][6] Downstream effects of apoptosis induction, such as caspase activation, could lead to cleavage or modification of the target protein, affecting its thermal stability.

Q3: We are not observing any thermal shift for Bcl-2 or Bcl-xL with this compound. What are the potential reasons?

A3: A lack of a thermal shift can be due to several factors:

  • Sub-optimal compound concentration: The concentration of this compound may be too low to achieve sufficient target engagement. It is crucial to perform an isothermal dose-response (ITDR) CETSA to determine the optimal concentration.[8]

  • Incorrect temperature range: The heating temperatures used in your experiment may not be in the optimal range to detect a shift for your specific target protein. It is recommended to first establish the melting curve of the unliganded protein to select the appropriate temperature for ITDR experiments.[9]

  • Cell permeability issues: Although CETSA is a cell-based assay, issues with compound uptake can still occur. Ensure that the incubation time is sufficient for this compound to enter the cells and engage with its targets.

  • Experimental variability: High variability in your experiment can mask a real thermal shift. This can be caused by inconsistent cell lysis, unequal protein loading, or issues with antibody detection.[9] It is important to include proper controls and replicates.

Q4: Can CETSA be used to identify off-target effects of this compound?

A4: Yes, proteome-wide CETSA, often coupled with mass spectrometry (CETSA-MS or Thermal Proteome Profiling), is a powerful tool for identifying both on-target and off-target interactions of a compound.[4][10] If you observe thermal shifts for proteins other than Bcl-2 and Bcl-xL, it could indicate potential off-target binding. These findings should be further validated using other methods.

Troubleshooting Guide

This guide addresses specific unexpected outcomes in a this compound CETSA experiment and provides a logical approach to troubleshooting.

Scenario 1: No Thermal Shift Observed for Bcl-2/Bcl-xL
Potential Cause Troubleshooting Steps
Inadequate Compound Concentration Perform an Isothermal Dose-Response (ITDR) CETSA with a broad concentration range of this compound to determine the EC50 for target engagement.
Suboptimal Heat Challenge Determine the apparent melting temperature (Tagg) of Bcl-2 and Bcl-xL in your cell line without the compound. Select a temperature for ITDR experiments that results in 50-80% protein aggregation.[8]
Insufficient Compound Incubation Time Increase the incubation time of the cells with this compound before the heat challenge to ensure adequate cell permeability and target binding.
Poor Data Quality/High Variability Ensure complete and consistent cell lysis. Use a loading control (e.g., GAPDH) to confirm equal protein loading in your Western blots. Optimize antibody concentrations and detection methods.
Scenario 2: Target Protein Destabilization
Potential Cause Troubleshooting Steps
Compound-Induced Disruption of a Stabilizing Complex Investigate the interaction partners of your target protein. This compound disrupts Bcl-2 family protein interactions.[6] Consider if the loss of a binding partner could lead to destabilization.
Downstream Apoptotic Effects Co-incubate with a pan-caspase inhibitor to see if this prevents the observed destabilization. This can help differentiate direct binding effects from downstream consequences of apoptosis.
Preferential Binding to Unfolded State This is an inherent property of the interaction. While difficult to prove directly with CETSA alone, consistent destabilization across different experimental conditions may suggest this mechanism.[5]

Experimental Protocols

General CETSA Protocol

A detailed protocol for performing a Cellular Thermal Shift Assay can be found in various publications.[9][11] The general workflow is as follows:

  • Cell Treatment: Incubate cells with this compound or vehicle control.

  • Heat Challenge: Heat cell suspensions to a range of temperatures.

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Separation of Aggregates: Centrifuge to pellet aggregated proteins.

  • Detection: Analyze the amount of soluble target protein in the supernatant, typically by Western blotting.

Isothermal Dose-Response (ITDR) CETSA Protocol

This method is used to determine the concentration-dependent engagement of a compound with its target at a single temperature.

  • Determine Optimal Temperature: From a standard CETSA melt curve, choose a temperature that causes significant, but not complete, denaturation of the target protein in the absence of the ligand.[8]

  • Cell Treatment: Treat cells with a serial dilution of this compound.

  • Heat Challenge: Heat all samples at the predetermined optimal temperature.

  • Lysis and Detection: Proceed with cell lysis, separation of aggregates, and detection of the soluble target protein as in the general protocol.

Visualizing Experimental Workflows and Concepts

This compound Mechanism of Action

BM1197_Mechanism BM1197 This compound Bcl2_BclxL Bcl-2 / Bcl-xL BM1197->Bcl2_BclxL inhibits Pro_Apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) Bcl2_BclxL->Pro_Apoptotic inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis induces

Caption: Simplified signaling pathway of this compound inducing apoptosis.

CETSA Experimental Workflow

CETSA_Workflow cluster_0 Cell Culture cluster_1 Heat Challenge cluster_2 Sample Processing cluster_3 Analysis A 1. Treat cells with This compound or Vehicle B 2. Heat samples at various temperatures A->B C 3. Cell Lysis B->C D 4. Centrifugation to pellet aggregates C->D E 5. Collect supernatant (soluble proteins) D->E F 6. Western Blot for Bcl-2 / Bcl-xL E->F

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Troubleshooting Logic for Unexpected CETSA Results

Troubleshooting_Logic Start Unexpected CETSA Result No_Shift No Thermal Shift Start->No_Shift Destabilization Target Destabilization Start->Destabilization Check_Conc Run ITDR-CETSA No_Shift->Check_Conc Is concentration optimal? Check_Complex Investigate Protein Complex Disruption Destabilization->Check_Complex Is target in a complex? Check_Temp Optimize Temperature Range Check_Conc->Check_Temp Yes Check_Controls Verify Loading Controls and Lysis Efficiency Check_Temp->Check_Controls Yes Check_Apoptosis Use Caspase Inhibitors Check_Complex->Check_Apoptosis Yes

Caption: A logical flow for troubleshooting unexpected CETSA results.

References

Technical Support Center: Enhancing In Vivo Delivery of BM-1197

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BM-1197. This resource is designed for researchers, scientists, and drug development professionals utilizing the potent dual Bcl-2/Bcl-xL inhibitor, this compound, in preclinical in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] It binds to Bcl-2 and Bcl-xL with high affinity (Ki < 1 nM) and exhibits over 1,000-fold selectivity against Mcl-1.[1][2] By inhibiting Bcl-2 and Bcl-xL, this compound disrupts their sequestration of pro-apoptotic proteins like Bim and Puma.[1] This leads to the activation of Bax and Bak, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1]

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated significant antitumor activity as a single agent in various preclinical models, including small cell lung cancer (SCLC) and malignant lymphoma xenografts.[1][3] In SCLC xenograft models (H146 and H1963), intravenous administration of this compound resulted in complete and long-lasting tumor regression.[1]

Q3: What is the recommended route of administration and dosage for in vivo studies in mice?

A3: In published preclinical studies, this compound has been successfully administered intravenously (i.v.) via tail vein injection.[1][4] Effective dosing regimens have been reported as 10 mg/kg daily (5 days a week for 2 weeks) or a weekly dose of 15 mg/kg.[1]

Q4: What is the main on-target toxicity associated with this compound and how can it be managed?

A4: The primary on-target toxicity of this compound is a transient reduction in platelet count, known as thrombocytopenia.[1] This is a class effect for Bcl-xL inhibitors, as platelets are dependent on Bcl-xL for their survival. The thrombocytopenia induced by this compound has been reported to be reversible.[3] Intermittent dosing schedules, such as weekly administration, may allow for platelet recovery between doses.[5]

II. Troubleshooting In Vivo Delivery of this compound

This section addresses common issues that researchers may encounter during the in vivo administration of this compound.

Issue 1: Poor Solubility and Formulation Challenges

  • Symptom: Difficulty dissolving this compound, leading to precipitation in the formulation vehicle, or precipitation upon injection.

  • Potential Cause: this compound is a hydrophobic molecule and may have poor aqueous solubility.

  • Troubleshooting Strategies:

    • Vehicle Selection: A reported effective vehicle for intravenous administration of this compound in a lymphoma xenograft model is a solution of 1% Klucel LF (hydroxypropylcellulose) and 0.1% Tween 80 in a suitable aqueous buffer (e.g., saline).

    • Formulation Preparation: For poorly soluble compounds, a carefully planned formulation strategy is crucial. This may involve the use of co-solvents, surfactants, and viscosity-enhancing agents. A detailed protocol for preparing a hydroxypropylcellulose-based formulation is provided in the Experimental Protocols section.

    • Alternative Formulations: For advanced delivery strategies, encapsulation of Bcl-2 inhibitors in nanoparticles or liposomes has been explored to improve solubility, enhance tumor targeting, and reduce systemic toxicity.[6]

Issue 2: Suboptimal Antitumor Efficacy

  • Symptom: Lack of significant tumor growth inhibition in a xenograft model despite correct dosing and administration.

  • Potential Causes:

    • Tumor Model Resistance: The selected cancer cell line may have intrinsic or acquired resistance to Bcl-2/Bcl-xL inhibition. A key resistance factor for this compound is the overexpression of Mcl-1, as this compound does not inhibit this anti-apoptotic protein.[4]

    • Suboptimal Dosing Schedule: The dosing frequency or concentration may not be optimal for the specific tumor model.

  • Troubleshooting Strategies:

    • Cell Line Characterization: Before initiating in vivo studies, characterize the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim, Puma) in your chosen cell line. Cell lines with high Bcl-2 and/or Bcl-xL and low Mcl-1 expression are more likely to be sensitive to this compound.

    • Combination Therapy: Consider combining this compound with agents that target resistance pathways. For example, combining with an Mcl-1 inhibitor has been shown to be effective in resistant SCLC cell lines.[4]

    • Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose for your specific xenograft model.

Issue 3: Managing Thrombocytopenia

  • Symptom: Significant and prolonged decrease in platelet counts, leading to animal morbidity.

  • Potential Cause: On-target inhibition of Bcl-xL in platelets.

  • Management Strategies:

    • Intermittent Dosing: Employing a weekly dosing schedule instead of a daily regimen can allow for platelet counts to recover between treatments.[5]

    • Monitoring: Regularly monitor platelet counts through blood sampling to track the nadir and recovery.

    • Advanced Delivery Systems: Novel approaches such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) are being developed for other Bcl-xL inhibitors to achieve tumor-selective targeting and spare platelets. While not yet reported for this compound, these strategies represent the future direction for mitigating this on-target toxicity.

III. Data Presentation

Table 1: In Vitro Growth-Inhibitory Activities of this compound in Small Cell Lung Cancer (SCLC) Cell Lines [1]

Cell LineIC₅₀ (nM) of this compound
H146<100
H1963<100
H82<100
H209<100
H526<100
H69<100
H187<100
H345~600
H128~600
DMS114~600
DMS53>2000
H1048>2000

Table 2: Representative In Vivo Dosing Regimens for this compound in Mouse Xenograft Models [1]

Tumor ModelDosing RegimenAdministration RouteOutcome
H146 SCLC Xenograft10 mg/kg, daily (5 days/week for 2 weeks)IntravenousComplete and long-term tumor regression
H1963 SCLC Xenograft10 mg/kg, daily (5 days/week for 2 weeks)IntravenousComplete and long-term tumor regression
H146 SCLC Xenograft15 mg/kg, weeklyIntravenousComplete tumor regression in most mice
OCI-Ly8 Lymphoma Xenograft10 mg/kg, every other dayIntravenousSignificant tumor growth inhibition

IV. Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Injection

This protocol is based on the vehicle used in a published study for a lymphoma xenograft model.

Materials:

  • This compound powder

  • Klucel™ LF Pharm Hydroxypropylcellulose (HPC)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Sterile conical tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare 10% (w/v) Tween® 80 Stock Solution:

    • Weigh 1 g of Tween® 80 and add it to a sterile container.

    • Add sterile water for injection to a final volume of 10 mL.

    • Mix thoroughly until a clear solution is formed. Store at 4°C.

  • Prepare the 1% Klucel LF / 0.1% Tween 80 Vehicle:

    • In a sterile beaker with a magnetic stir bar, add the desired volume of sterile saline (e.g., for 10 mL of vehicle, use approximately 9 mL of saline to start).

    • Slowly sprinkle 100 mg of Klucel LF powder onto the surface of the saline while stirring to prevent clumping.

    • Continue stirring until the Klucel LF is fully dissolved. This may take some time. Gentle warming (to no more than 40°C) can aid dissolution.

    • Add 100 µL of the 10% Tween® 80 stock solution.

    • Adjust the final volume to 10 mL with sterile saline.

    • Sterilize the final vehicle solution by filtering through a 0.22 µm sterile syringe filter.

  • Prepare the this compound Dosing Solution (Example for a 1 mg/mL solution):

    • Weigh the required amount of this compound powder (e.g., 10 mg).

    • Add the sterile vehicle to the this compound powder to achieve the desired final concentration (e.g., add 10 mL of vehicle for a 1 mg/mL solution).

    • Vortex and/or sonicate the mixture until the this compound is completely dissolved. The solution should be clear.

    • Protect the solution from light.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cancer cell line of interest (e.g., H146 SCLC cells)

  • Matrigel® (optional, can improve tumor take rate)

  • Sterile PBS

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Calipers

  • This compound dosing solution (from Protocol 1)

  • Vehicle control solution

  • Insulin syringes with 27-30G needles

Procedure:

  • Cell Preparation and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 1-10 x 10⁷ cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg) or vehicle control intravenously via the tail vein according to the desired schedule.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).

    • For thrombocytopenia assessment, perform blood collection via submandibular or saphenous vein bleeding at baseline and at specified time points post-treatment for complete blood counts.

  • Study Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.

    • Excise tumors and record their final weight.

    • Tissues can be collected for further analysis (e.g., histology, western blotting, or pharmacokinetic analysis).

V. Mandatory Visualizations

BM-1197_Mechanism_of_Action This compound Mechanism of Action cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic 'BH3-only' Proteins cluster_2 Pro-Apoptotic Effector Proteins Bcl2 Bcl-2 Bim_Puma Bim, Puma Bcl2->Bim_Puma Sequesters BclxL Bcl-xL BclxL->Bim_Puma Sequesters Bax_Bak Bax, Bak Bim_Puma->Bax_Bak Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces BM1197 This compound BM1197->Bcl2 Inhibits BM1197->BclxL Inhibits CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

BM-1197_In_Vivo_Workflow General Workflow for In Vivo Efficacy Study start Start cell_culture 1. Cell Culture (e.g., H146 SCLC) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment 5. Treatment Phase (this compound or Vehicle i.v.) randomization->treatment monitoring 6. Monitor Efficacy & Toxicity (Tumor Volume, Body Weight, Platelet Counts) treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Data Analysis (Tumor Weight, Histology, etc.) endpoint->analysis end End analysis->end

Caption: Experimental workflow for a typical in vivo efficacy study with this compound.

Troubleshooting_Logic Troubleshooting Suboptimal Efficacy start Suboptimal Efficacy Observed check_formulation Verify Formulation (Clarity, Dose) start->check_formulation check_model Assess Tumor Model Resistance check_formulation->check_model Formulation OK analyze_bcl2 Analyze Bcl-2 Family Protein Expression (Western Blot/IHC) check_model->analyze_bcl2 dose_optimization Optimize Dose and Schedule check_model->dose_optimization high_mcl1 High Mcl-1 Expression? analyze_bcl2->high_mcl1 combination_therapy Consider Combination with Mcl-1 Inhibitor high_mcl1->combination_therapy Yes alternative_model Select Alternative Sensitive Model high_mcl1->alternative_model No/Other

Caption: Logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.

References

Validation & Comparative

A Head-to-Head Battle in SCLC: BM-1197 Demonstrates Superior Potency Over ABT-263 (Navitoclax)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bcl-2/Bcl-xL inhibitors BM-1197 and ABT-263 (Navitoclax), with a focus on their therapeutic potential in Small Cell Lung Cancer (SCLC). The following analysis, supported by experimental data, highlights the enhanced potency of this compound.

Both this compound and the well-established compound ABT-263 (Navitoclax) are potent BH3 mimetic drugs designed to induce apoptosis in cancer cells by targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] These proteins are crucial for cell survival and are often overexpressed in various cancers, including SCLC, contributing to therapeutic resistance. By inhibiting Bcl-2 and Bcl-xL, these drugs unleash the pro-apoptotic Bak and Bax proteins, triggering the mitochondrial pathway of apoptosis.

Unveiling a More Potent Inhibitor: this compound

Recent preclinical studies have positioned this compound as a more potent successor to ABT-263 in the context of SCLC. A key study directly comparing the two compounds has provided compelling evidence of this compound's superior anti-tumor activity, both in vitro and in vivo.[2]

In Vitro Potency: A Clear Advantage for this compound

In a panel of 12 SCLC cell lines, this compound demonstrated significantly greater cell growth inhibitory activity compared to ABT-263.[2] Notably, in the four most sensitive cell lines, this compound was found to be 5 to 26 times more potent than ABT-263.[2] The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were consistently lower for this compound across a range of sensitive SCLC cell lines.

Data Presentation: Comparative IC50 Values in SCLC Cell Lines

Cell LineThis compound IC50 (nM)ABT-263 IC50 (nM)Fold Difference (ABT-263/BM-1197)
H14637826
H19636315.2
H20978912.7
H526911012.2
H82822202.7
H187341203.5
H345451503.3
DMS114~600>2000>3.3
H69~600>2000>3.3
H510~600>2000>3.3
H128>2000>2000-
H446>2000>2000-

Data sourced from Bai L, et al. PLoS One. 2014.[2]

In Vivo Efficacy: Complete and Lasting Tumor Regression

The enhanced potency of this compound was further substantiated in SCLC xenograft models. In mice bearing H146 or H1963 tumors, treatment with this compound at a dose of 10 mg/kg daily resulted in rapid, complete, and long-lasting tumor regression in 100% of the treated animals.[2] In a direct comparison within the H146 xenograft model, this compound administered intravenously at 10 mg/kg daily for two weeks was more effective at achieving long-term tumor regression than ABT-263 given orally at a much higher dose of 100 mg/kg daily for the same duration.[2]

Mechanism of Action: The Intrinsic Apoptosis Pathway

Both this compound and ABT-263 function by disrupting the interaction between anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-apoptotic BH3-only proteins (e.g., BIM, PUMA). This disruption liberates pro-apoptotic effector proteins like Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspases-3 and -7), ultimately culminating in programmed cell death or apoptosis.[2][3][4]

Mechanism of Action of this compound and ABT-263 cluster_0 Apoptotic Stimuli cluster_1 Anti-Apoptotic Regulation cluster_2 Drug Intervention cluster_3 Apoptotic Execution Pro-apoptotic BH3-only proteins (BIM, PUMA) Pro-apoptotic BH3-only proteins (BIM, PUMA) Bax / Bak Bax / Bak Pro-apoptotic BH3-only proteins (BIM, PUMA)->Bax / Bak activate Bcl-2 Bcl-2 Bcl-2->Pro-apoptotic BH3-only proteins (BIM, PUMA) sequester Bcl-xL Bcl-xL Bcl-xL->Pro-apoptotic BH3-only proteins (BIM, PUMA) sequester This compound / ABT-263 This compound / ABT-263 This compound / ABT-263->Bcl-2 inhibit This compound / ABT-263->Bcl-xL inhibit Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bax / Bak->Mitochondrial Outer Membrane Permeabilization (MOMP) induce Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c release Caspase Cascade Activation Caspase Cascade Activation Cytochrome c release->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Caption: Signaling pathway of this compound and ABT-263 induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of this compound and ABT-263.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on SCLC cell lines.

Experimental Workflow: Cell Viability (MTT) Assay A 1. Cell Seeding Seed SCLC cells in 96-well plates. B 2. Compound Treatment Treat cells with various concentrations of this compound or ABT-263. A->B C 3. Incubation Incubate for a specified period (e.g., 72 hours). B->C D 4. MTT Addition Add MTT reagent to each well. C->D E 5. Formazan Formation Incubate to allow viable cells to convert MTT to formazan crystals. D->E F 6. Solubilization Add solubilization solution to dissolve formazan crystals. E->F G 7. Absorbance Measurement Measure absorbance at 570 nm using a plate reader. F->G H 8. Data Analysis Calculate IC50 values. G->H

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: SCLC cells are seeded into 96-well microtiter plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The following day, the cells are treated with a serial dilution of this compound or ABT-263. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Co-Immunoprecipitation

This technique is used to investigate the disruption of protein-protein interactions, specifically the binding of Bcl-xL to pro-apoptotic proteins like PUMA and BIM.

Detailed Protocol:

  • Cell Treatment: SCLC cells (e.g., H146) are treated with either DMSO (control) or a specific concentration of this compound (e.g., 100 nM) for a short duration (e.g., 2 hours).

  • Cell Lysis: Cells are harvested and lysed in a buffer containing a mild detergent (e.g., CHAPS) to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysates are incubated with an antibody specific to the protein of interest (e.g., anti-Bcl-xL) that has been pre-coupled to protein A/G agarose beads. This allows for the capture of the target protein and any interacting partners.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies specific for the interacting proteins (e.g., anti-PUMA or anti-BIM) to determine if they were co-immunoprecipitated with the target protein. A decrease in the amount of co-precipitated protein in the drug-treated sample compared to the control indicates that the drug has disrupted the protein-protein interaction.

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, several assays can be performed.

Experimental Workflow: Apoptosis Detection cluster_cytochrome Cytochrome c Release Assay cluster_caspase Caspase Activity Assay A 1. Cell Treatment & Fractionation Separate cytosolic and mitochondrial fractions. B 2. Western Blot Probe fractions for Cytochrome c. A->B C 1. Cell Lysis Prepare cell lysates. D 2. Substrate Addition Add a fluorogenic caspase substrate. C->D E 3. Fluorescence Measurement Measure fluorescence to quantify caspase activity. D->E

Caption: Workflows for detecting key markers of apoptosis.

Cytochrome c Release Assay (Detailed Protocol):

  • Cell Treatment and Harvesting: SCLC cells are treated with the test compound or a vehicle control. After treatment, cells are harvested.

  • Cell Permeabilization and Fractionation: The plasma membrane is selectively permeabilized, and the cytosolic fraction is separated from the mitochondrial fraction by differential centrifugation.

  • Western Blot Analysis: Both the cytosolic and mitochondrial fractions are analyzed by Western blotting using an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

Caspase Activity Assay (Detailed Protocol):

  • Cell Treatment and Lysis: Cells are treated with the compound or vehicle and then lysed to release intracellular contents.

  • Substrate Incubation: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for caspase-3 and/or caspase-7 (e.g., DEVD-pNA or DEVD-AMC).

  • Signal Detection: The cleavage of the substrate by active caspases generates a fluorescent or colored product, which is quantified using a microplate reader. An increase in signal in the treated samples indicates caspase activation.

References

Validating BM-1197 On-Target Activity in Mcl-1 Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BM-1197, a potent dual Bcl-2/Bcl-xL inhibitor, with other relevant compounds, focusing on the validation of its on-target activity using Mcl-1 knockout cells. The experimental data and detailed protocols furnished herein offer a framework for assessing the specificity and efficacy of Bcl-2 family inhibitors.

Introduction

This compound is a promising small molecule inhibitor designed to target the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are frequently overexpressed in various cancers, contributing to tumor survival and therapeutic resistance. A critical aspect of developing targeted therapies is to rigorously validate their on-target activity and specificity. Myeloid cell leukemia-1 (Mcl-1) is another key anti-apoptotic protein in the Bcl-2 family. Due to the functional redundancy among these proteins, Mcl-1 can confer resistance to drugs that only target Bcl-2 and Bcl-xL. Therefore, utilizing Mcl-1 knockout (Mcl-1⁻/⁻) cells is a crucial strategy to unequivocally demonstrate that the cytotoxic effects of a compound like this compound are a direct result of its intended inhibitory action on Bcl-2 and Bcl-xL, without being confounded by Mcl-1 activity.

This guide will compare the activity of this compound with ABT-263 (Navitoclax), another well-characterized dual Bcl-2/Bcl-xL inhibitor, and A-1210477, a selective Mcl-1 inhibitor, to provide a clear benchmark for its on-target efficacy.

Data Presentation

Table 1: Comparative Efficacy of Bcl-2 Family Inhibitors in Wild-Type vs. Mcl-1 Knockout Mouse Embryonic Fibroblasts (MEFs)
CompoundTarget(s)Cell LineIC₅₀ (Growth Inhibition)Reference
This compound Bcl-2, Bcl-xLWild-Type MEFMarginal Cytotoxicity[1]
Mcl-1⁻/⁻ MEFPotent Activity[1][2]
ABT-263 (Navitoclax) Bcl-2, Bcl-xLWild-Type MEFMarginal Cytotoxicity[2]
Mcl-1⁻/⁻ MEF~8-fold less potent than this compound[1][2]
A-1210477 Mcl-1Mcl-1 Dependent (e.g., H2110, H23 NSCLC)< 10 µM[3][4]
Mcl-1 Non-DependentHigh IC₅₀[4]

Note: Specific IC₅₀ values for this compound and ABT-263 in wild-type and Mcl-1⁻/⁻ MEFs are not publicly available in a direct comparative study. The data reflects the reported potent activity and relative potency.[1][2]

Table 2: Binding Affinities of this compound and Comparator Compounds
CompoundBcl-2 (Kᵢ)Bcl-xL (Kᵢ)Mcl-1 (Kᵢ)Reference
This compound < 1 nM< 1 nM> 1000-fold selectivity over Mcl-1[1][5]
A-1210477 > 100-fold selectivity over Bcl-2/xL> 100-fold selectivity over Bcl-2/xL0.454 nM[6]

Experimental Protocols

Generation of Mcl-1 Knockout (Mcl-1⁻/⁻) Mouse Embryonic Fibroblasts (MEFs) using CRISPR-Cas9

This protocol provides a general framework for creating Mcl-1 knockout MEFs.

a. Guide RNA (gRNA) Design and Cloning:

  • Design two or more gRNAs targeting an early exon of the murine Mcl1 gene using a CRISPR design tool.

  • Synthesize and anneal complementary oligonucleotides for each gRNA.

  • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

b. Transfection of MEFs:

  • Culture wild-type MEFs in DMEM supplemented with 10% FBS and antibiotics.

  • Transfect the MEFs with the gRNA/Cas9-expressing plasmid using a suitable transfection reagent (e.g., Lipofectamine).

c. Single-Cell Sorting and Clonal Expansion:

  • 48 hours post-transfection, harvest the cells.

  • Use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

  • Culture the single cells to allow for clonal expansion.

d. Validation of Mcl-1 Knockout:

  • Genomic DNA PCR and Sequencing: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region of the Mcl1 gene and sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.

  • Western Blot: Lyse the cells and perform a western blot to confirm the absence of Mcl-1 protein expression in the knockout clones compared to wild-type MEFs.

Cell Viability Assessment using WST-1 Assay

a. Cell Seeding:

  • Seed wild-type and Mcl-1⁻/⁻ MEFs in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of this compound, ABT-263, and a vehicle control (e.g., DMSO).

  • Add the compounds to the respective wells and incubate for 72 hours.

c. WST-1 Reagent Addition and Incubation:

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plates for 2-4 hours at 37°C in a CO₂ incubator.

d. Absorbance Measurement:

  • Shake the plates for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.

Apoptosis Detection by Annexin V Staining

a. Cell Treatment:

  • Seed wild-type and Mcl-1⁻/⁻ MEFs in 6-well plates.

  • Treat the cells with an effective concentration of this compound (determined from viability assays) or a vehicle control for a specified time (e.g., 24 hours).

b. Cell Staining:

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

c. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.

  • Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Visualizations

Mcl_1_Signaling_Pathway Mcl-1 Apoptosis Signaling Pathway cluster_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_execution Apoptosis Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits BclxL Bcl-xL BclxL->Bax Inhibits Bim Bim Bim->Mcl1 Sequesters Puma Puma Puma->Bcl2 Sequesters Puma->BclxL Sequesters Noxa Noxa Noxa->Mcl1 Sequesters MOMP MOMP Bak->MOMP Bax->MOMP CytoC Cytochrome c release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mcl-1 Apoptosis Signaling Pathway

Experimental_Workflow Workflow for Validating this compound On-Target Activity cluster_cell_line Cell Line Generation cluster_assays In Vitro Assays cluster_analysis Data Analysis wt_mef Wild-Type MEFs crispr CRISPR-Cas9 Targeting Mcl-1 wt_mef->crispr treatment Treat with this compound, ABT-263, A-1210477 wt_mef->treatment ko_mef Mcl-1 Knockout MEFs crispr->ko_mef validation Validation (Sequencing & Western Blot) ko_mef->validation ko_mef->treatment viability Cell Viability Assay (WST-1) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay ic50 Determine IC50 Values viability->ic50 comparison Compare Potency & Selectivity apoptosis_assay->comparison ic50->comparison on_target Confirm On-Target Activity comparison->on_target

Caption: Workflow for Validating this compound On-Target Activity

References

A Head-to-Head In Vitro Comparison of the Bcl-2/Bcl-xL Inhibitors: BM-1197 versus ABT-737

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, targeting the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a promising strategy to overcome apoptosis resistance in malignant cells. Two notable small molecule inhibitors, BM-1197 and ABT-737, have demonstrated potent pro-apoptotic activity by neutralizing the anti-apoptotic proteins Bcl-2 and Bcl-xL. This guide provides a comprehensive in vitro comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.

Mechanism of Action: Releasing the Brakes on Apoptosis

Both this compound and ABT-737 are BH3 mimetics, designed to mimic the BH3 domain of pro-apoptotic proteins like Bad.[1] By binding with high affinity to the hydrophobic groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, they disrupt the sequestration of pro-apoptotic effector proteins Bak and Bax.[1][2] This liberation of Bak and Bax leads to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and ultimately, caspase-mediated apoptosis.[2][3]

cluster_Inhibitors BH3 Mimetics cluster_AntiApoptotic Anti-Apoptotic Proteins cluster_ProApoptotic Pro-Apoptotic Effectors cluster_Apoptosis Apoptotic Cascade This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bcl-xL Bcl-xL This compound->Bcl-xL Inhibits ABT-737 ABT-737 ABT-737->Bcl-2 Inhibits ABT-737->Bcl-xL Inhibits Bak Bak Bcl-2->Bak Sequesters Bax Bax Bcl-xL->Bax Sequesters MOMP MOMP Bak->MOMP Induces Bax->MOMP Induces Cytochrome_c_release Cytochrome_c_release MOMP->Cytochrome_c_release Caspase_Activation Caspase_Activation Cytochrome_c_release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Mechanism of Action of this compound and ABT-737.

Binding Affinity and Selectivity

A critical determinant of the efficacy of BH3 mimetics is their binding affinity to the various anti-apoptotic Bcl-2 family members. Both this compound and ABT-737 exhibit high affinity for Bcl-2 and Bcl-xL. Notably, both compounds show significantly lower affinity for Mcl-1 and A1, which is a key factor in determining their single-agent efficacy and potential for combination therapies.[4][5]

CompoundBcl-2 (Kᵢ/EC₅₀)Bcl-xL (Kᵢ/EC₅₀)Bcl-w (EC₅₀)Mcl-1 (Kᵢ)
This compound <1 nM (Kᵢ)[2][6]<1 nM (Kᵢ)[2][6]Not Reported>1,000-fold selectivity over Mcl-1[2][6]
ABT-737 30.3 nM (EC₅₀)[7][8]78.7 nM (EC₅₀)[7][8]197.8 nM (EC₅₀)[7][8]No detectable binding[4]

In Vitro Efficacy: A Look at Cancer Cell Lines

The cytotoxic effects of this compound and ABT-737 have been evaluated across a range of cancer cell lines, with notable activity in hematological malignancies and small cell lung cancer (SCLC). The sensitivity of a given cell line to these inhibitors is often correlated with high levels of Bcl-2 and/or Bcl-xL and low expression of Mcl-1.[4][5]

Cell LineCancer TypeThis compound IC₅₀ABT-737 IC₅₀/EC₅₀
OCI-ly8Non-Hodgkin's Lymphoma0.19 ± 0.04 µM[3]Not Reported
OCI-ly19Non-Hodgkin's Lymphoma0.22 ± 0.03 µM[3]Not Reported
OCI-ly1Non-Hodgkin's Lymphoma0.47 ± 0.06 µM[3]Not Reported
Su-DHL-4Non-Hodgkin's Lymphoma0.72 ± 0.16 µM[3]Not Reported
H146Small Cell Lung Cancer3-82 nM[5][9]Sensitive (Specific IC₅₀ not provided)[10]
H1963Small Cell Lung Cancer3-82 nM[11]Not Reported
SW620Colorectal Cancer0.07 to 1.10 µM (72h)[12]Not Reported
SW480Colorectal Cancer0.07 to 1.10 µM (72h)[12]Not Reported
GIST-T1Gastrointestinal Stromal TumorNot Reported10 µM (72h)[13]
GIST882Gastrointestinal Stromal TumorNot Reported10 µM (72h)[13]
GIST48IM (imatinib-resistant)Gastrointestinal Stromal TumorNot Reported1 µM (72h)[13]
MY5Multiple MyelomaNot Reported0.2 µmol/L (EC₅₀)[14]
JJN3Multiple MyelomaNot Reported0.5 µmol/L (EC₅₀)[14]
HL-60Acute Myeloid LeukemiaNot Reported50 nM[7]
KG1Acute Myeloid LeukemiaNot Reported80 nM[7]
NB4Acute Myeloid LeukemiaNot Reported80 nM[7]

Note: Direct comparisons are challenging due to variations in experimental conditions and the use of ABT-737's orally available analog, ABT-263, in some studies comparing against this compound.

Experimental Protocols

Fluorescence-Polarization (FP) Binding Assay

This assay is utilized to determine the binding affinities of the inhibitors to Bcl-2 family proteins.

cluster_Workflow FP Binding Assay Workflow Start Start Incubate_Protein_Inhibitor Incubate GST-Bcl-2 family protein with serial dilutions of inhibitor Start->Incubate_Protein_Inhibitor Add_Peptide Add FITC-labeled BH3 peptide Incubate_Protein_Inhibitor->Add_Peptide Measure_FP Measure Fluorescence Polarization Add_Peptide->Measure_FP Determine_Ki Determine Ki values Measure_FP->Determine_Ki End End Determine_Ki->End

Fluorescence-Polarization Binding Assay Workflow.

Protocol:

  • Recombinant GST-tagged Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) are incubated with serial dilutions of the test compound (this compound or ABT-737) in a suitable buffer.[5]

  • A fluorescently labeled (e.g., FITC) BH3 peptide probe is added to the mixture.

  • The fluorescence polarization is measured using a plate reader.

  • The binding of the inhibitor to the Bcl-2 family protein displaces the fluorescent peptide, leading to a decrease in polarization.

  • The inhibition constant (Kᵢ) is calculated from the resulting dose-response curve.

Cell Viability and Apoptosis Assays

These assays are employed to assess the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cell lines.

Cell Viability (e.g., MTT or CCK-8 Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound or ABT-737 for a specified duration (e.g., 24, 48, 72 hours).[3][12]

  • A reagent such as MTT or CCK-8 is added to each well and incubated.

  • The absorbance is measured, which correlates with the number of viable cells.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined.[3]

Apoptosis (e.g., Annexin V/PI Staining):

  • Cells are treated with the inhibitor as described for the viability assay.

  • Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry.[3]

  • Annexin V positive cells are identified as apoptotic, while PI staining indicates late apoptotic or necrotic cells.

Conclusion

Both this compound and ABT-737 are potent dual inhibitors of Bcl-2 and Bcl-xL that induce apoptosis in sensitive cancer cell lines.[1][2] Their similar binding profiles, specifically their high affinity for Bcl-2 and Bcl-xL and low affinity for Mcl-1, underscore a shared mechanism of action and a similar spectrum of potential efficacy.[4][5] While direct comparative data across a wide range of cell lines is not always available in a single study, the existing literature suggests that both compounds are highly effective in preclinical models of hematological malignancies and SCLC. The choice between these compounds for further investigation may depend on other factors such as pharmacokinetic properties and in vivo efficacy, which are beyond the scope of this in vitro comparison. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising BH3 mimetics.

References

Validating the Disruption of the Bcl-xL/PUMA Interaction by BM-1197: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of apoptosis, with anti-apoptotic members like Bcl-xL often overexpressed in cancer cells, contributing to tumor survival and therapeutic resistance. A key mechanism of Bcl-xL's anti-apoptotic function is its sequestration of pro-apoptotic BH3-only proteins, such as the p53 upregulated modulator of apoptosis (PUMA). Disrupting the Bcl-xL/PUMA interaction is a promising therapeutic strategy to induce apoptosis in cancer cells. This guide provides a comparative analysis of BM-1197, a potent dual inhibitor of Bcl-2 and Bcl-xL, and its validation in disrupting the Bcl-xL/PUMA interaction, with a comparison to the well-established inhibitor, ABT-263 (Navitoclax).

Comparative Analysis of Bcl-xL/PUMA Interaction Inhibitors

This compound has been designed as a highly potent and selective dual inhibitor of Bcl-2 and Bcl-xL.[1][2][3] It has been shown to bind to both Bcl-2 and Bcl-xL with high affinity, leading to the disruption of their interactions with pro-apoptotic proteins and subsequent induction of apoptosis.[1][2][3]

FeatureThis compoundABT-263 (Navitoclax)
Target(s) Bcl-2, Bcl-xLBcl-2, Bcl-xL, Bcl-w
Binding Affinity (Ki) <1 nM for Bcl-2 and Bcl-xL[1][2][3]Sub-nanomolar to low nanomolar for Bcl-2, Bcl-xL, and Bcl-w
Selectivity >1,000-fold selectivity over Mcl-1[1][2][3]Also shows high selectivity over Mcl-1 and A1
Disruption of Bcl-xL/PUMA Confirmed by co-immunoprecipitation in multiple cell lines[1][4]Known to disrupt Bcl-xL interactions with BH3-only proteins
In Vitro Potency (SCLC cell lines) IC50 values <100 nM (3–82 nM) in 7 of 12 cell lines; 5–26 times more potent than ABT-263 in the 4 most sensitive lines[1]Potent in many SCLC cell lines
In Vivo Efficacy Achieves complete and long-term tumor regression in small-cell lung cancer xenograft models[1][2][3]Demonstrates significant anti-tumor activity in various preclinical models

Experimental Validation of Bcl-xL/PUMA Disruption

The disruption of the Bcl-xL/PUMA interaction by this compound has been rigorously validated using several experimental approaches.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the dissociation of the Bcl-xL/PUMA complex in a cellular context following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Mcl-1-deficient mouse embryonic fibroblast (MEF/MCL1-/-) cells or relevant cancer cell lines (e.g., H146 small-cell lung cancer cells) are cultured to a suitable confluency.[1] The cells are then treated with either DMSO (vehicle control) or a specified concentration of this compound (e.g., 50 nM) for a defined period (e.g., 1-2 hours).[1]

  • Cell Lysis: Cells are harvested and lysed using a buffer containing a mild non-ionic detergent (e.g., CHAPS or Triton X-100) and supplemented with protease inhibitors to maintain protein integrity.

  • Immunoprecipitation: The cell lysates are pre-cleared with protein A/G agarose beads. Subsequently, the lysates are incubated with an antibody specific for either Bcl-xL or PUMA overnight at 4°C to form antibody-protein complexes. Protein A/G agarose beads are then added to capture these complexes.

  • Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Immunoblotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Bcl-xL and PUMA to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.[1]

Reciprocal immunoprecipitation, where the antibody used for the initial pulldown is swapped (e.g., using an anti-PUMA antibody for IP and blotting for Bcl-xL), is performed to confirm the results.[1]

Fluorescence Polarization (FP) Binding Assay

Objective: To quantitatively measure the binding affinity of this compound to Bcl-xL, which is a prerequisite for its ability to disrupt the Bcl-xL/PUMA interaction.

Methodology:

  • Reagents: Recombinant Bcl-xL protein and a fluorescently labeled BH3 peptide derived from a pro-apoptotic protein (e.g., Bak or Bad) are required.

  • Assay Principle: The FP assay measures the change in the polarization of fluorescent light emitted by the labeled peptide. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger Bcl-xL protein, its tumbling is restricted, leading to an increase in polarization.

  • Competition Assay: A fixed concentration of Bcl-xL and the fluorescently labeled peptide are incubated to form a complex with high polarization.

  • Inhibitor Titration: Increasing concentrations of this compound are added to the mixture. This compound competes with the fluorescent peptide for binding to Bcl-xL.

  • Data Analysis: As this compound displaces the fluorescent peptide, the polarization value decreases. The concentration of this compound that causes a 50% reduction in the polarization signal is used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound.[1]

Visualizing the Molecular Mechanism and Experimental Workflow

To further clarify the mechanism of action and the experimental process, the following diagrams are provided.

BclXL_PUMA_Pathway cluster_0 Apoptotic Stimuli (e.g., DNA Damage) cluster_1 Pro-Apoptotic cluster_2 Anti-Apoptotic cluster_3 Inhibitor cluster_4 Apoptosis p53 p53 PUMA PUMA p53->PUMA Upregulates Bax_Bak Bax/Bak PUMA->Bax_Bak Activates Bcl_xL Bcl-xL PUMA->Bcl_xL Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondrion Bcl_xL->Bax_Bak Sequesters & Inhibits BM1197 This compound BM1197->Bcl_xL Disrupts Interaction Caspases Caspase Activation Mitochondrion->Caspases Cell_Death Apoptotic Cell Death Caspases->Cell_Death

Caption: Bcl-xL/PUMA signaling pathway and the inhibitory action of this compound.

CoIP_Workflow start Cell Culture (e.g., MEF/MCL1-/-) treatment Treat with DMSO (Control) or this compound start->treatment lysis Cell Lysis (CHAPS or Triton X-100) treatment->lysis ip Immunoprecipitation with anti-Bcl-xL or anti-PUMA Ab lysis->ip wash Wash to Remove Non-specific Binding ip->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page western Immunoblotting for Bcl-xL and PUMA sds_page->western analysis Analyze Disruption of Bcl-xL/PUMA Interaction western->analysis

Caption: Experimental workflow for Co-Immunoprecipitation.

References

BM-1197 Demonstrates Potential to Overcome Limitations of ABT-263 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel Bcl-2/Bcl-xL inhibitor, BM-1197, with the established compound ABT-263 (Navitoclax) reveals significant implications for the treatment of cancers resistant to current therapies. While both compounds target core components of the intrinsic apoptosis pathway, preclinical data suggests that this compound may offer a potency advantage, particularly in contexts where resistance to ABT-263 has emerged.

This guide provides a comprehensive analysis of this compound in the context of ABT-263 resistance, summarizing key experimental data, detailing relevant methodologies, and illustrating the underlying molecular interactions and experimental approaches for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound and ABT-263

This compound, a rationally designed dual inhibitor of Bcl-2 and Bcl-xL, has demonstrated greater potency than ABT-263 in several cancer cell lines.[1] This enhanced activity is particularly noteworthy in models where the primary resistance mechanism to ABT-263, the upregulation of the anti-apoptotic protein Mcl-1, is not the dominant survival pathway.

A key study directly comparing the two compounds in a panel of small cell lung cancer (SCLC) cell lines revealed that this compound exhibited lower IC50 values in a majority of the sensitive lines.[1] For instance, in the H146 and H1963 SCLC cell lines, this compound was approximately 8 to 6 times more potent than ABT-263, respectively.[1]

Cell LineThis compound IC50 (nM)ABT-263 IC50 (nM)
H1463 ± 224 ± 12
H14173 ± 179 ± 31
H19635 ± 230 ± 17
H2116 ± 566 ± 50
H18731 ± 470 ± 29
DMS7954 ± 30430 ± 343
H88982 ± 2030 ± 11
SW1271306 ± 116>2000
DMS53538 ± 254197 ± 50
H82698 ± 354>2000
DMS273>2000>2000
H196>2000>2000

Table 1: Comparative cell growth inhibitory activity of this compound and ABT-263 in a panel of SCLC cell lines. Data represents the mean IC50 values ± standard deviation from multiple experiments.[1]

While direct experimental evidence of this compound's efficacy in cell lines with acquired resistance to ABT-263 is not yet available in the reviewed literature, the shared mechanism of resistance strongly suggests that cross-resistance is likely. Both this compound and ABT-263 are ineffective against tumors that rely on Mcl-1 for survival, as neither compound inhibits this anti-apoptotic protein.[1][2] However, in an Mcl-1 deficient mouse embryonic fibroblast (MEF) model, this compound was found to be approximately 8-fold more potent than ABT-263, highlighting its superior activity when the Mcl-1 resistance mechanism is absent.[1][3] This suggests that in tumors where ABT-263 resistance is not driven by Mcl-1, or in combination therapies where Mcl-1 is co-targeted, this compound could offer a significant therapeutic advantage.

Mechanism of Action and Mcl-1 Mediated Resistance

Both this compound and ABT-263 function by mimicking the action of pro-apoptotic BH3-only proteins, such as BIM and PUMA.[1][4][5] They bind with high affinity to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby liberating pro-apoptotic effector proteins like BAX and BAK.[1][4][5] Once released, BAX and BAK can oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[1][4]

The primary mechanism of resistance to ABT-263 is the overexpression of Mcl-1, another anti-apoptotic member of the Bcl-2 family.[2][6] Since ABT-263 does not bind to Mcl-1, cancer cells that upregulate this protein can sequester pro-apoptotic proteins, thereby preventing apoptosis.[2][6] Given that this compound shares the same target profile as ABT-263 (inhibiting Bcl-2 and Bcl-xL but not Mcl-1), it is highly probable that Mcl-1 overexpression also confers resistance to this compound.[1] This underscores the rationale for developing combination therapies that include an Mcl-1 inhibitor to overcome resistance to both agents.[7]

Apoptosis Signaling Pathway Mechanism of Action and Resistance of Bcl-2/Bcl-xL Inhibitors cluster_0 Apoptotic Stimuli cluster_1 Anti-Apoptotic Proteins cluster_2 Pro-Apoptotic Effectors cluster_3 Inhibitors BH3-only proteins (BIM, PUMA) BH3-only proteins (BIM, PUMA) Bcl-2 Bcl-2 BH3-only proteins (BIM, PUMA)->Bcl-2 inhibits Bcl-xL Bcl-xL BH3-only proteins (BIM, PUMA)->Bcl-xL inhibits Mcl-1 Mcl-1 BH3-only proteins (BIM, PUMA)->Mcl-1 inhibits BAX BAX Bcl-2->BAX BAK BAK Bcl-2->BAK Bcl-xL->BAX Bcl-xL->BAK Mcl-1->BAX Mcl-1->BAK Apoptosis Apoptosis BAX->Apoptosis BAK->Apoptosis This compound / ABT-263 This compound / ABT-263 This compound / ABT-263->Bcl-2 inhibits This compound / ABT-263->Bcl-xL inhibits

Caption: Signaling pathway of Bcl-2 family protein-mediated apoptosis.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

Generation of ABT-263 Resistant Cell Lines

This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of the drug.

  • Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture medium.

  • Initial Drug Exposure: Treat the cells with ABT-263 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and resumed proliferation, passage them and increase the concentration of ABT-263 in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Monitoring: At each concentration, monitor the cells for signs of resistance, such as a return to a normal proliferation rate and morphology.

  • Selection of Resistant Clones: After several months of continuous culture in the presence of a high concentration of ABT-263 (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or by picking individual colonies.

  • Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance to ABT-263 using a cell viability assay. Further characterize the resistant phenotype by examining the expression levels of Bcl-2 family proteins, particularly Mcl-1, by Western blotting.

Experimental Workflow Workflow for Cross-Resistance Studies Parental Cell Line Parental Cell Line Continuous exposure to increasing concentrations of ABT-263 Continuous exposure to increasing concentrations of ABT-263 Parental Cell Line->Continuous exposure to increasing concentrations of ABT-263 ABT-263 Resistant Cell Line ABT-263 Resistant Cell Line Continuous exposure to increasing concentrations of ABT-263->ABT-263 Resistant Cell Line Characterization of Resistance Characterization of Resistance ABT-263 Resistant Cell Line->Characterization of Resistance Cross-Resistance Testing Cross-Resistance Testing Characterization of Resistance->Cross-Resistance Testing This compound Treatment This compound Treatment Cross-Resistance Testing->this compound Treatment ABT-263 Treatment (Control) ABT-263 Treatment (Control) Cross-Resistance Testing->ABT-263 Treatment (Control) Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) ABT-263 Treatment (Control)->Cell Viability Assay (MTT) Comparison of IC50 values Comparison of IC50 values Cell Viability Assay (MTT)->Comparison of IC50 values

Caption: A generalized experimental workflow for investigating cross-resistance.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or ABT-263 for 72-96 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Co-Immunoprecipitation and Western Blotting

This protocol is used to study the interaction between Bcl-2 family proteins.

  • Cell Lysis: Treat cells with this compound, ABT-263, or a vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS buffer) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for a Bcl-2 family protein (e.g., anti-Bcl-xL) overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against the interacting proteins of interest (e.g., anti-BIM, anti-PUMA).

Conclusion

The available preclinical data positions this compound as a promising second-generation Bcl-2/Bcl-xL inhibitor with the potential for greater efficacy than ABT-263 in certain cancer contexts. While the shared Mcl-1-mediated resistance mechanism suggests a high likelihood of cross-resistance, the superior potency of this compound in Mcl-1 deficient models warrants further investigation. Direct experimental studies evaluating this compound in well-characterized ABT-263 resistant cell lines are crucial to definitively establish its clinical potential in overcoming resistance to first-generation Bcl-2 family inhibitors. The development of rational combination strategies, particularly with Mcl-1 inhibitors, will be key to unlocking the full therapeutic potential of this compound.

References

A Comparative Guide to the Pharmacokinetic Profiles of Bcl-2 Inhibitors in Mice: BM-1197, Venetoclax, and Navitoclax

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of three prominent Bcl-2 family inhibitors: BM-1197, Venetoclax (ABT-199), and Navitoclax (ABT-263), with a focus on data from murine models. Understanding the absorption, distribution, metabolism, and excretion of these compounds is critical for researchers in the fields of oncology and drug development to design effective preclinical studies and translate findings to clinical settings.

Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for this compound, Venetoclax, and Navitoclax from studies conducted in mice. It is important to note that direct comparisons should be made with caution, as experimental conditions such as mouse strain, vehicle, and analytical methodology may vary between studies.

InhibitorTarget(s)Dose and RouteCmaxTmaxAUC (0-6h)Half-Life (t1/2)Reference
This compound Bcl-2/Bcl-xL10 mg/kg, IV (daily)Not ReportedNot ReportedNot ReportedNot Reported[1]
Venetoclax (ABT-199) Bcl-210 mg/kg, Oral~300-400 ng/mL~2-4 hours1340 ± 210 ng·h/mLNot Reported[2]
Navitoclax (ABT-263) Bcl-2/Bcl-xL50 mg/kg, Oral (daily)Not ReportedNot ReportedNot ReportedNot Reported[3][4]

*Note: Cmax and Tmax for Venetoclax are estimated from graphical data presented in the cited study. The provided AUC is for the 0-6 hour period.

Key Observations:

  • This compound: While specific PK parameters for this compound in mice are not detailed in the available literature, its development involved optimization for pharmacokinetic properties.[1] It has demonstrated potent in vivo efficacy with daily or weekly intravenous (IV) administration at doses of 10-15 mg/kg, achieving complete and lasting tumor regression in small-cell lung cancer xenograft models.[1][5] This efficacy implies that therapeutic concentrations are achieved and maintained.

  • Venetoclax: As a highly selective Bcl-2 inhibitor, Venetoclax has been studied more extensively. Following a single 10 mg/kg oral dose in mice, it is readily absorbed, with plasma concentrations peaking within a few hours.[2] The study highlights that its disposition can be influenced by factors like co-administration with enzyme inhibitors, which can more than double its AUC.[2]

  • Navitoclax: This dual Bcl-2/Bcl-xL inhibitor is orally bioavailable and has been used in numerous preclinical mouse models, often at doses around 50-100 mg/kg/day.[3][6] Like this compound, its inhibition of Bcl-xL is associated with on-target, transient thrombocytopenia (platelet reduction).[1]

Signaling Pathway and Mechanism of Action

Bcl-2 family proteins are central regulators of the intrinsic apoptosis pathway. Pro-survival proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic proteins (e.g., Bim, Puma), preventing them from activating the effector proteins Bax and Bak. Inhibition of Bcl-2 and/or Bcl-xL by BH3 mimetic drugs like this compound, Venetoclax, and Navitoclax frees these pro-apoptotic proteins, leading to Bax/Bak activation, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[7][8]

Bcl2_Pathway cluster_0 Apoptotic Stimuli (e.g., DNA Damage) cluster_1 Pro-Apoptotic BH3-Only Proteins cluster_2 Pro-Survival Proteins cluster_3 Inhibitors (BH3 Mimetics) cluster_4 Effector Proteins cluster_5 Mitochondrial Apoptosis Stimuli Stimuli Bim_Puma Bim, Puma Stimuli->Bim_Puma activates Bax_Bak Bax / Bak Bim_Puma->Bax_Bak activates Bcl2 Bcl-2 Bcl2->Bim_Puma inhibits BclXL Bcl-xL BclXL->Bim_Puma inhibits Venetoclax Venetoclax Venetoclax->Bcl2 Navitoclax Navitoclax Navitoclax->Bcl2 Navitoclax->BclXL BM1197 This compound BM1197->Bcl2 BM1197->BclXL MOMP MOMP Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of action for Bcl-2 family inhibitors.

Experimental Protocols

A typical pharmacokinetic study in mice for a Bcl-2 inhibitor involves several key steps, from drug administration to bioanalytical quantification.

General Murine Pharmacokinetic Study Protocol
  • Animal Models: Studies typically use common mouse strains such as C57BL/6 or BALB/c, or immunodeficient strains (e.g., NSG) for xenograft models. Animals are acclimatized before the study begins.[9]

  • Drug Formulation and Administration: The inhibitor is formulated in an appropriate vehicle (e.g., 10% ethanol, 30% PEG 400, 60% Phosal50 for oral gavage).[3] Administration is performed via the intended clinical route, such as intravenous (IV) injection or oral gavage (PO).[9][10]

  • Serial Blood Sampling: To generate a complete concentration-time curve from a single animal, thereby reducing animal usage, serial microsampling is often employed.[2] Small blood volumes (e.g., 20-30 µL) are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing, typically from the tail vein.[2][11]

  • Plasma Processing: Blood samples are collected in anticoagulant-coated tubes (e.g., EDTA) and immediately centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.[9]

  • Bioanalysis by LC-MS/MS: Drug concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12][13] This involves:

    • Sample Preparation: Protein precipitation from a small plasma volume (e.g., 5-10 µL) using an organic solvent like acetonitrile or methanol, often containing an internal standard.[2]

    • Chromatographic Separation: Separation of the analyte from endogenous plasma components on a suitable HPLC or UPLC column.[2]

    • Mass Spectrometric Detection: Detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[13]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2).

Experimental Workflow Diagram

PK_Workflow cluster_workflow Pharmacokinetic Study Workflow A 1. Animal Acclimatization & Dosing Group Assignment B 2. Drug Administration (IV or Oral Gavage) A->B C 3. Serial Blood Sampling (Multiple Time Points) B->C D 4. Plasma Separation (Centrifugation) C->D E 5. Sample Preparation (Protein Precipitation) D->E F 6. Bioanalysis (LC-MS/MS Quantification) E->F G 7. Data Analysis (Calculate PK Parameters) F->G

Caption: Typical workflow for a pharmacokinetic study in mice.

References

Safety Operating Guide

Critical Safety Notice: No Specific Disposal Information Found for BM-1197

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound specifically designated "BM-1197" did not yield a corresponding Safety Data Sheet (SDS) or official disposal guidelines. The information provided below is a general template based on standard laboratory practices for the disposal of potent, small-molecule research chemicals.

DO NOT proceed with the disposal of this compound based solely on this template. You are required to obtain the official Safety Data Sheet (SDS) from the manufacturer or your institution's Environmental Health and Safety (EHS) department. The SDS for the specific compound is the only authoritative source for safety and disposal information.

General Procedure for Disposal of Potent Research Chemicals (Adapt with SDS Data for this compound)

This section outlines a standard operational procedure for the safe disposal of chemical waste generated from the use of a hypothetical research compound. Researchers must consult the compound-specific SDS to substitute the bracketed information with actual data for this compound.

Immediate Pre-Disposal Safety Checklist
  • Consult the SDS: Before handling any waste, review Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations) of the this compound SDS.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile). Refer to the SDS for specific glove type recommendations.

  • Work in a Ventilated Area: All waste handling and consolidation should be performed inside a certified chemical fume hood.

  • Ensure Spill Kit is Accessible: Have a spill kit rated for chemical spills readily available.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

Table 1: Hypothetical Waste Segregation Plan for this compound

This table is a template. Use the this compound SDS to determine the correct waste categories. Never mix incompatible waste streams.[1][2]

Waste Stream IDWaste TypeDescription & ExamplesContainer Type
HW-BM-S Solid Hazardous WasteContaminated consumables: gloves, wipes, pipette tips, chromatography media (silica).[3] Solid this compound powder.Lined, rigid, closable container labeled "Solid Hazardous Chemical Waste."
HW-BM-L-HAL Halogenated Liquid WasteSolutions of this compound in halogenated solvents (e.g., Dichloromethane, Chloroform).Glass or compatible plastic solvent bottle with screw cap. Labeled "Halogenated Liquid Waste."
HW-BM-L-NON Non-Halogenated Liquid WasteSolutions of this compound in non-halogenated solvents (e.g., Methanol, Acetonitrile, DMSO).Glass or compatible plastic solvent bottle with screw cap. Labeled "Non-Halogenated Liquid Waste."
HW-BM-AQ Aqueous Liquid WasteAqueous solutions containing this compound (e.g., from buffers, cell media). Must be free of organic solvents.Glass or compatible plastic bottle with screw cap. Labeled "Aqueous Hazardous Waste."
HW-SHARPS Contaminated SharpsNeedles, scalpels, or glass Pasteur pipettes contaminated with this compound.Approved sharps container.
HW-EMPTY "Empty" ContainersOriginal this compound vials. Must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[4]Deface label, remove cap, and dispose of in designated glass or solid waste bin (as per institutional policy).[5]
Container Management and Labeling

Proper container management is a key requirement for laboratory safety and regulatory compliance.

  • Compatibility: Ensure the waste container is chemically compatible with the waste it holds (e.g., do not store strong acids in metal containers).[6]

  • Condition: Containers must be in good condition, free of leaks, and have a secure, screw-on cap.[7] Keep containers closed at all times except when adding waste.[2][8]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste.[5] Use your institution's official hazardous waste tags. The label must clearly state:

    • The words "Hazardous Waste"

    • Full chemical names of all components (no abbreviations or formulas)

    • The approximate percentage of each component

    • The specific hazards (e.g., Flammable, Corrosive, Toxic)

    • The date accumulation started

  • Fill Level: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion and prevent spills.[3]

Storage and Disposal Workflow

Generated waste must be stored safely in the laboratory before being collected by the EHS department.

  • Segregate Waste: Collect different waste streams in their designated, labeled containers as described in Table 1.

  • Store in Satellite Accumulation Area (SAA): The designated SAA must be at or near the point of generation and under the control of laboratory personnel.[1][7] Use secondary containment (e.g., a spill tray) for all liquid waste containers.[3][5][6]

  • Log Waste: Maintain a logbook of all waste generated, including contents and dates.

  • Request Pickup: Once a container is full (or has been in accumulation for the maximum allowed time, often 6-12 months), complete the date on the hazardous waste tag.[7][8] Submit a chemical waste pickup request to your institution's EHS department.

  • EHS Collection: Trained EHS personnel will collect the properly labeled and sealed containers from your SAA for final disposal. Do not transport hazardous waste outside of your laboratory.[5]

G start start segregate segregate start->segregate solid solid segregate->solid Solid liquid liquid segregate->liquid Liquid sharps sharps segregate->sharps Sharps label_container label_container solid->label_container liquid->label_container sharps->label_container store_saa store_saa label_container->store_saa request_pickup request_pickup store_saa->request_pickup request_pickup->store_saa No ehs_collect ehs_collect request_pickup->ehs_collect Yes final_disposal final_disposal ehs_collect->final_disposal

Emergency Procedures for Spills

In the event of a spill of this compound, immediate and correct action is necessary to prevent exposure and contamination.

Experimental Protocol: Small Spill Cleanup (<50 mL in a fume hood)
  • Alert Personnel: Immediately alert others in the lab.

  • Contain Spill: Ensure the fume hood sash is lowered. Place absorbent pads or spill pillows from a chemical spill kit around the spill to contain it.

  • Neutralize/Absorb: (Refer to SDS for specific instructions). For a generic potent powder, gently cover the spill with absorbent material. For a liquid, apply absorbent pads, starting from the outside and working inward.

  • Collect Waste: Carefully collect all contaminated absorbent materials, gloves, and any broken glassware using tongs or forceps.

  • Package Waste: Place all collected materials into a heavy-duty plastic bag or a designated waste container.

  • Label Waste: Label the container as "Solid Hazardous Waste" and list all contents, including this compound, the solvent, and the absorbent material.

  • Decontaminate: Wipe the spill area with a deactivating solution or cleaning agent recommended by the SDS or your EHS office. A common practice is a three-wipe sequence (e.g., detergent wash, rinse with water, wipe with solvent).

  • Dispose of PPE: Place all used PPE into the same hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, even if there was no exposure.

G spill Spill Occurs alert Alert Personnel spill->alert contain Contain Spill (Absorbent Pads) alert->contain collect Collect Contaminated Materials contain->collect package Package in Labeled Hazardous Waste Container collect->package decon Decontaminate Surface Area package->decon report Report to Supervisor & EHS decon->report end Cleanup Complete report->end

References

Navigating the Safe Handling of BM-1197: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of BM-1197, a potent dual inhibitor of Bcl-2 and Bcl-xL. The following procedures are based on currently available safety information and best practices for handling potent, biologically active compounds.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are recommended based on its nature as a potent, investigational compound and general laboratory safety standards.

Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the specific PPE required for the planned procedures. However, the following are considered minimum requirements when handling this compound in solid or solution form:

PPE CategorySpecificationRationale
Hand Protection Double chemotherapy-rated gloves with long cuffs.[1][2]Provides maximum protection against direct skin contact with this potent compound. The outer glove should be changed immediately upon contamination.
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or airborne particles of the solid compound.
Body Protection A fully buttoned, long-sleeved laboratory coat. A disposable gown is recommended for procedures with a higher risk of contamination.[1][2]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. The specific type of respirator should be determined by a risk assessment.Minimizes the risk of respiratory exposure to the potent compound.

Engineering Controls:

  • Chemical Fume Hood: All work involving the handling of solid this compound or the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Work with dilute solutions should be performed in a well-ventilated area.

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Operational and Disposal Plans

A clear and concise plan for the entire lifecycle of the compound in the laboratory is critical for safety and compliance.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound is typically supplied as a solid. Store the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials.

  • For long-term storage of stock solutions, aliquot to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[3]

Preparation of Solutions
  • Consult Solubility Data: Before preparing solutions, refer to the manufacturer's data sheet for solubility information in various solvents.[3]

  • Use a Fume Hood: All weighing of the solid compound and initial preparation of stock solutions must be performed in a certified chemical fume hood.

  • Personal Protective Equipment: Wear all recommended PPE as outlined in the table above.

  • Dissolution: Slowly add the solvent to the solid this compound to avoid splashing. Ensure the container is securely capped and mix until the solid is completely dissolved.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated disposables such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.[1]

  • Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container for hazardous chemical waste.[1]

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate cleaning agent.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Experimental Protocol: In Vitro Apoptosis Assay

This protocol provides a general framework for assessing the pro-apoptotic activity of this compound in a cancer cell line.

  • Cell Culture: Culture the selected cancer cell line (e.g., H146 small cell lung cancer cells) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells at various concentrations (e.g., 3 nM to 100 nM).[3][4] Include a vehicle control (e.g., DMSO) and a positive control for apoptosis if available.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 16-24 hours).[3]

  • Apoptosis Detection: Assess apoptosis using a method of your choice, such as:

    • Caspase Activity Assay: Measure the activity of caspase-3 and caspase-9, which are key mediators of apoptosis.[5]

    • Annexin V/Propidium Iodide Staining: Use flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

    • Western Blotting: Analyze the expression levels of key apoptosis-related proteins such as Bcl-2, Bcl-xL, Bax, and cleaved PARP.[4]

  • Data Analysis: Quantify the results and determine the dose-dependent effect of this compound on apoptosis induction.

Visualizing Workflows and Pathways

This compound Handling and Disposal Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving and Inspection Receiving and Inspection Storage Storage Receiving and Inspection->Storage Intact Weighing in Fume Hood Weighing in Fume Hood Storage->Weighing in Fume Hood Solid Solution Preparation Solution Preparation Weighing in Fume Hood->Solution Preparation Solvent In Vitro/In Vivo Use In Vitro/In Vivo Use Solution Preparation->In Vitro/In Vivo Use Dilute Solid Waste Solid Waste In Vitro/In Vivo Use->Solid Waste Contaminated disposables Liquid Waste Liquid Waste In Vitro/In Vivo Use->Liquid Waste Unused solutions Sharps Waste Sharps Waste In Vitro/In Vivo Use->Sharps Waste Needles/syringes Hazardous Waste Pickup Hazardous Waste Pickup Solid Waste->Hazardous Waste Pickup Liquid Waste->Hazardous Waste Pickup Sharps Waste->Hazardous Waste Pickup

Caption: Workflow for the safe handling and disposal of this compound.

This compound Mechanism of Action in Apoptosis

cluster_inhibition Inhibition cluster_activation Activation cluster_downstream Downstream Events BM1197 BM1197 Bcl2_BclxL Bcl-2 / Bcl-xL BM1197->Bcl2_BclxL Bax_Bak Bax / Bak Bcl2_BclxL->Bax_Bak Inhibition released Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.